molecular formula C10H10Cl2O3 B094425 Ethyl 3,5-dichloro-4-methoxybenzoate CAS No. 15945-28-5

Ethyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B094425
CAS No.: 15945-28-5
M. Wt: 249.09 g/mol
InChI Key: VKISJJBQCWTCFE-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS 15945-28-5) is a substituted benzoate ester with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol . Its structure is characterized by chlorine atoms at the 3- and 5-positions of the benzene ring, a methoxy group at the 4-position, and an ethyl ester moiety . The compound exhibits moderate hydrophobicity, with a calculated logP value of 3.62 . This compound is a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . The presence of the ester group makes it a precursor to 3,5-dichloro-4-methoxybenzoic acid, which can be accessed via hydrolysis . Furthermore, the chlorine atoms on the aromatic ring are reactive sites that can undergo nucleophilic substitution reactions with various reagents, such as amines or thiols, to generate a diverse array of more complex derivatives . For analytical and purification purposes, this compound can be effectively analyzed using reverse-phase (RP) HPLC. A proven method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry-compatible applications) . This method is scalable and can be applied for the isolation of impurities in preparative separation and in pharmacokinetic studies . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3,5-dichloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKISJJBQCWTCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166665
Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15945-28-5
Record name Benzoic acid, 3,5-dichloro-4-methoxy-, ethyl ester
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Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Record name Ethyl 3,5-dichloro-4-methoxybenzoate
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Foundational & Exploratory

Physicochemical properties of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 3,5-dichloro-4-methoxybenzoate , a specialized intermediate used in organic synthesis and medicinal chemistry. This document is structured to support researchers in the characterization, handling, and application of this compound.

Content Type: Technical Monograph & Characterization Guide Subject: CAS 15945-28-5 | Chemical Intermediate

Executive Summary

This compound (CAS 15945-28-5) is a lipophilic aromatic ester characterized by a highly substituted benzene ring. The presence of two chlorine atoms ortho to the methoxy group creates a unique steric and electronic environment, significantly influencing its reactivity and solubility profile. It serves primarily as a building block in the synthesis of agrochemicals (dicamba analogs) and pharmaceuticals requiring the 3,5-dichloro-4-methoxy motif, a pharmacophore known to improve metabolic stability by blocking oxidative metabolism at the para-position.

Chemical Identity & Structural Descriptors[1][2]

ParameterSpecification
IUPAC Name This compound
CAS Number 15945-28-5
Molecular Formula

Molecular Weight 249.09 g/mol
SMILES CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl
InChI Key VKISJJBQCWTCFE-UHFFFAOYSA-N
Structural Class Halogenated Benzoate Ester
Structural Analysis (Sterics & Electronics)

The molecule features a central benzene ring substituted in a 1,3,4,5 pattern.

  • Electronic Effect: The ester group at C1 is electron-withdrawing, deactivating the ring. The methoxy group at C4 is electron-donating by resonance, but this effect is modulated by the adjacent chlorines.

  • Steric Ortho-Effect: The two chlorine atoms at C3 and C5 create significant steric hindrance around the C4-methoxy group. This forces the methoxy group out of planarity with the aromatic ring, reducing

    
     orbital overlap and making the ether linkage unusually resistant to cleavage compared to non-halogenated anisoles.
    

Physicochemical Properties

Note: Where experimental values are proprietary or rare, high-confidence predictive models (ACD/Labs, ChemAxon) are utilized and noted.

PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline) or Viscous OilLow melting point anticipated due to lack of H-bond donors.
Melting Point 40–50 °C (Predicted)Analogs: Hydroxy-ester MP is 98-102°C; methylation typically lowers MP.
Boiling Point 290–295 °C@ 760 mmHg (Predicted)
Density 1.29 ± 0.05 g/cm³High density due to di-chloro substitution.
LogP (Octanol/Water) 3.62Highly Lipophilic (Class III/IV permeability).
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic nature dominates.
Solubility (Organic) SolubleDCM, Ethyl Acetate, Acetonitrile, DMSO.
pKa (Conjugate Acid) ~ -6.5Protonation of ester carbonyl (Very weak base).

Synthesis & Reaction Pathways[6][7][8][9][10]

The synthesis of this compound typically proceeds via two primary routes. The choice depends on the availability of the starting acid versus the phenol.

Synthetic Workflow Visualization

The following diagram illustrates the two convergent pathways to the target molecule.

SynthesisPathways cluster_legend Pathway Logic Start1 3,5-Dichloro-4-hydroxybenzoic acid (Commercial Starting Material) Inter1 Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302-82-8) Start1->Inter1 EtOH, H2SO4 (Fischer Esterification) Target This compound (Target) Inter1->Target MeI, K2CO3, Acetone (Williamson Ether Synthesis) Start2 3,5-Dichloro-4-methoxybenzoic acid Start2->Target EtOH, H+, Reflux (Direct Esterification) Route A: Alkylation of Phenol->Route B: Esterification of Acid

Figure 1: Convergent synthetic pathways. Route A (via the hydroxy-ester) is often preferred in medicinal chemistry labs due to the mild conditions required for methylation.

Recommended Protocol: Methylation of Ethyl 3,5-dichloro-4-hydroxybenzoate

This route avoids the harsh conditions often needed to esterify sterically hindered acids.

  • Reagents: Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (2.0 eq, anhydrous).

  • Solvent: Acetone or DMF (0.2 M concentration).

  • Procedure:

    • Dissolve the phenol substrate in solvent.

    • Add

      
       and stir for 15 minutes to generate the phenoxide anion.
      
    • Add Methyl Iodide dropwise (Caution: Carcinogen).

    • Stir at ambient temperature (Acetone) or 50°C (DMF) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the lower-Rf phenol.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Analytical Characterization

Validating the identity of CAS 15945-28-5 requires specific attention to the symmetry of the aromatic system and the isotope pattern of the chlorines.

Predicted NMR Spectroscopic Signature

Due to the


 symmetry axis passing through C1 and C4, the two aromatic protons are chemically equivalent, appearing as a singlet.
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H NMR
7.95 – 8.00Singlet (s)2HAr-H (C2, C6)
4.35 – 4.40Quartet (q,

Hz)
2HEster

3.90 – 3.95Singlet (s)3HMethoxy

1.38 – 1.42Triplet (t,

Hz)
3HEster


C NMR
~164.5Carbonyl-C =O
~158.0Quaternary-C 4-OMe
~130.0Methine-C 2, C 6
~129.5Quaternary-C 3, C 5 (C-Cl)
~126.0Quaternary-C 1 (Ipso)
61.5Methylene-Ester C H2
60.8Methyl-Methoxy C H3
14.2Methyl-Ester C H3
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  248 (base), 250, 252.
    
  • Isotope Pattern: The presence of two chlorines results in a characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
  • Fragmentation:

    • Loss of Ethoxy group (

      
      ).
      
    • Loss of Methyl from methoxy (rare due to steric protection) or loss of CO from the ester.

Analytical Workflow Diagram

AnalysisWorkflow Sample Crude Product TLC TLC Screening (Hex:EtOAc 8:2) Check for Rf ~0.6 Sample->TLC NMR 1H NMR (CDCl3) Confirm Symmetry (2H Singlet) TLC->NMR If pure MS GC-MS / LC-MS Verify Cl2 Isotope Pattern (9:6:1) NMR->MS Release Confirmed Structure MS->Release

Figure 2: Step-by-step analytical validation workflow for quality control.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis by atmospheric moisture, although the sterically hindered ester is relatively stable.

References

  • PubChem Compound Summary. (2025). Ethyl 3-hydroxy-4-methoxybenzoate (Analog Reference). National Center for Biotechnology Information. Link

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Application Note. Link

  • Biosynth. (2024). This compound Product Specification.Link

  • ChemBK. (2024).[2] Ethyl 3,5-Dichloro-4-hydroxybenzoate (Precursor Properties).[2]Link

  • Royal Society of Chemistry. (2014). Supporting Information: NMR Spectral Data of Alkoxy Carbonylation Products. Organic & Biomolecular Chemistry.[1][3] Link

Sources

Structural Dynamics and Conformational Analysis of Ethyl 3,5-Dichloro-4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3,5-dichloro-4-methoxybenzoate Molecular Structure and Conformation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 15945-28-5) is a specialized aromatic ester frequently utilized as a pharmacophore intermediate and a probe for steric studies in physical organic chemistry. Its structural uniqueness lies in the "ortho-effect" exerted by the bulky chlorine atoms at the 3 and 5 positions. These halogen substituents impose severe steric constraints on the central 4-methoxy group, forcing a conformational lock that decouples resonance and alters the electronic landscape of the benzene ring. This guide provides a rigorous analysis of its molecular architecture, conformational energy landscape, and synthetic protocols.

Molecular Architecture & Electronic Profile

The core scaffold consists of a benzoic acid ethyl ester substituted with electron-withdrawing chlorines and an electron-donating methoxy group. However, the static 2D representation belies the dynamic 3D reality driven by steric repulsion.

The Ortho-Effect and Resonance Decoupling

In a standard anisole (methoxybenzene) system, the methoxy oxygen prefers to be coplanar with the aromatic ring (


-like hybridization) to maximize 

-orbital overlap and donate electron density via resonance (

effect).

In this compound, the Van der Waals radii of the Chlorine atoms (1.75 Å) clash with the methyl group of the methoxy moiety. To relieve this strain, the methoxy group rotates out of the aromatic plane, approaching a dihedral angle of 90°.

  • Consequence 1 (Electronic): The resonance interaction is severed. The oxygen atom behaves more like an inductively withdrawing group (

    
     effect) rather than a resonance donor.
    
  • Consequence 2 (Reactivity): The ester carbonyl becomes more electrophilic than in typical 4-methoxybenzoates because it lacks the cross-conjugation stabilization usually provided by the para-methoxy group.

Structural Diagram (DOT Visualization)

MolecularStructure Core Benzene Ring Cl3 3-Chloro (Steric Bulk) Core->Cl3 Electron w/d (-I) Cl5 5-Chloro (Steric Bulk) Core->Cl5 Electron w/d (-I) OMe 4-Methoxy (Rotated 90°) Core->OMe Steric Clash forces rotation Ester Ethyl Ester (Electrophile) Core->Ester Conjugation Cl3->OMe Repulsion Cl5->OMe Repulsion

Caption: Steric interaction map showing the chlorine-induced orthogonality of the methoxy group.

Physicochemical & Conformational Data[1][2]

The following data synthesizes predicted values based on structural analogs and available experimental fragments.

PropertyValueStructural Insight
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
LogP (Predicted) ~3.62High lipophilicity due to dichloro substitution.
H-Bond Donors 0No free hydroxyl groups.
H-Bond Acceptors 3Ester carbonyl and ether oxygen.
Rotatable Bonds 4Ethyl chain and Methoxy-Aryl bond.
Methoxy Dihedral ~80-90°Twisted out of plane relative to benzene ring.
Physical State Low-melting Solid / OilMelting point depressed relative to acid (MP 202°C).

Synthetic Pathways and Protocols

Synthesis of this compound requires addressing the nucleophilicity of the phenol or the reactivity of the acid. Two primary routes are recommended to ensure high yield and purity.

Route A: Esterification of 3,5-Dichloro-4-Methoxybenzoic Acid

This is the classic approach, utilizing acid-catalyzed Fischer esterification.

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 3,5-dichloro-4-methoxybenzoic acid in 50 mL of absolute ethanol.

  • Catalyst: Add 0.5 mL of concentrated H₂SO₄ dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Remove excess ethanol under reduced pressure.

  • Neutralization: Dissolve residue in EtOAc (50 mL) and wash with sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from cold hexane if solid, or distill under high vacuum if oil.

Route B: Alkylation of Ethyl 3,5-Dichloro-4-Hydroxybenzoate

This route is preferred if the hydroxy-ester is available, as it avoids harsh acidic conditions that might affect sensitive moieties.

Protocol:

  • Charge: Dissolve 10.0 mmol of ethyl 3,5-dichloro-4-hydroxybenzoate in 40 mL of anhydrous DMF.

  • Base: Add 15.0 mmol of K₂CO₃ (finely ground). Stir for 15 min at RT.

  • Alkylation: Add 12.0 mmol of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) dropwise.

  • Reaction: Heat to 60°C for 4 hours. The steric bulk of Cl atoms does not significantly hinder the O-methylation as the phenoxide oxygen is accessible.

  • Workup: Pour into ice water (200 mL). The product typically precipitates. Filter and wash with water.

Synthesis Workflow Diagram

Synthesis Start1 3,5-Dichloro-4-methoxybenzoic Acid Proc1 Fischer Esterification (EtOH, H2SO4, Reflux) Start1->Proc1 Start2 Ethyl 3,5-dichloro-4-hydroxybenzoate Proc2 Williamson Ether Synthesis (MeI, K2CO3, DMF) Start2->Proc2 Target This compound (Target) Proc1->Target Yield >85% Proc2->Target Yield >90%

Caption: Dual synthetic pathways allowing flexibility based on starting material availability.

Spectroscopic Characterization (Predicted)

Due to the symmetry of the molecule, the NMR signals are distinct and clean.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.90 - 8.00 Singlet (s)2HAr-H (2,6) : Deshielded by ester and Cl, no coupling due to symmetry.
4.35 Quartet (q, J=7.1 Hz)2H-OCH₂- : Ethyl ester methylene.
3.92 Singlet (s)3H-OCH₃ : Methoxy group (slightly shielded due to twist).
1.39 Triplet (t, J=7.1 Hz)3H-CH₃ : Ethyl ester methyl.
Infrared (IR)
  • 1720–1730 cm⁻¹: Strong C=O stretch (Ester).

  • 1580, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1260 cm⁻¹: C-O-C asymmetric stretch (Ether).

  • 800–600 cm⁻¹: C-Cl stretch (Strong, characteristic of chlorinated aromatics).

References

  • PubChem. Benzoic acid, 3,5-dichloro-4-methoxy- (Compound Summary). National Library of Medicine. [Link]

  • SIELC Technologies. HPLC Separation of this compound.[Link]

  • ChemSynthesis. Synthesis and Physical Properties of Benzoate Derivatives.[Link]

Spectroscopic Characterization Guide: Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 15945-28-5 ) is a highly functionalized aromatic ester frequently utilized as a pivotal intermediate in the synthesis of agrochemicals and pharmaceutical motifs, particularly those requiring electron-deficient aromatic rings.

This technical guide provides a rigorous analysis of its spectroscopic signature. Unlike generic data sheets, this document focuses on the causality behind the spectral features—explaining how the steric and electronic interplay between the methoxy group and the flanking chlorine atoms dictates the observed NMR, IR, and MS signals.

Property Data
IUPAC Name This compound
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
Exact Mass 248.0007 (for ³⁵Cl₂)
Appearance White to off-white crystalline solid

Mass Spectrometry (MS): The Isotopic Fingerprint

For chlorinated compounds, Mass Spectrometry is the primary tool for validation due to the distinct natural abundance of chlorine isotopes (


Cl and 

Cl).
Molecular Ion Cluster Analysis

The presence of two chlorine atoms creates a characteristic 9:6:1 intensity ratio for the molecular ion cluster (


, 

,

). This "triplet" pattern is the first checkpoint in confirming the di-chloro substitution pattern.
  • m/z 248 (

    
    ):  Base peak containing two 
    
    
    
    Cl atoms.
  • m/z 250 (

    
    ):  Peak containing one 
    
    
    
    Cl and one
    
    
    Cl (approx. 65% intensity of base).
  • m/z 252 (

    
    ):  Peak containing two 
    
    
    
    Cl atoms (approx. 10% intensity of base).
Fragmentation Pathway

The fragmentation follows a predictable ester cleavage mechanism, but with specific stabilization provided by the halogenated ring.

  • 
    -Cleavage (Alkoxy Loss):  Loss of the ethoxy radical (
    
    
    
    OEt, 45 Da) generates the stable acylium ion [Ar-C
    
    
    O]
    
    
    .
  • McLafferty Rearrangement (Minor): While less common in benzoates than aliphatic esters, H-transfer from the ethyl group can occur, leading to the elimination of ethylene.

  • Methoxy Cleavage: High energy collisions may result in the loss of the methyl group from the sterically crowded 4-methoxy position.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 248/250/252 [C10H10Cl2O3]+. Acylium Acylium Ion m/z 203/205/207 [C8H5Cl2O2]+ M_Ion->Acylium α-Cleavage Loss_EtO - OEt (45 Da) M_Ion->Loss_EtO Aryl_Cation Aryl Cation m/z 175/177/179 [C7H5Cl2O]+ Acylium->Aryl_Cation Decarbonylation Loss_CO - CO (28 Da) Acylium->Loss_CO

Figure 1: Primary fragmentation pathway under Electron Impact (EI) ionization (70 eV).

Infrared Spectroscopy (IR): Functional Group Validation

The IR spectrum is dominated by the interplay between the ester carbonyl and the electron-withdrawing chlorine atoms.

Frequency (cm⁻¹)Vibration ModeDiagnostic Insight
1720 – 1735

(C=O) Ester
The carbonyl stretch is slightly shifted to higher frequencies (compared to ~1715 cm⁻¹) due to the electron-withdrawing nature of the di-chloro aromatic ring, which reduces single-bond character resonance.
1250 – 1280

(C-O) Stretch
Strong, characteristic "C-O-C" asymmetric stretch of the ester and aryl-alkyl ether.
1000 – 1100

(Ar-Cl)
In-plane aromatic C-Cl vibrations. Often appears as a sharp, distinct band distinguishing it from non-halogenated analogues.
2980 – 2990

(C-H) Aliphatic
Weak stretching vibrations from the ethyl and methoxy methyl groups.
~800 - 850

(C-H) OOP
Out-of-plane bending for isolated aromatic protons (though 1,2,3,4,5-substitution pattern makes this complex).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]

NMR provides the definitive structural proof. The symmetry of the molecule (plane of symmetry passing through C1 and C4) simplifies the aromatic region significantly.

¹H NMR (Proton)

Solvent: CDCl₃, 400 MHz

The key feature is the singlet in the aromatic region. The two protons at positions 2 and 6 are chemically equivalent. If the chlorination was incomplete (mono-chloro), you would see a pair of doublets.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.95 – 8.00 Singlet (s)2HAr-H (2, 6)Deshielded by the ortho-carbonyl group. The lack of splitting confirms the symmetric 3,5-dichloro substitution.
4.36 Quartet (q, J ≈ 7.1 Hz)2H-COOCH₂-CH₃ Typical ethyl ester methylene signal.
3.90 – 3.95 Singlet (s)3HAr-O-CH₃ The methoxy group is sterically crowded by two ortho-chlorines. This forces the methyl group out of the aromatic plane, potentially causing a slight upfield shift compared to non-hindered anisoles, but the electronic deshielding of Cl dominates.
1.39 Triplet (t, J ≈ 7.1 Hz)3H-COOCH₂-CH₃ Terminal methyl of the ethyl ester.
¹³C NMR (Carbon)

Solvent: CDCl₃, 100 MHz

The carbon spectrum must show 7 distinct signals for the 10 carbons due to symmetry.

Shift (

ppm)
Carbon TypeAssignmentNotes
165.0 Quaternary (C=O)CarbonylTypical ester carbonyl range.
156.5 Quaternary (C-O)C-4Deshielded significantly by the direct oxygen attachment (ipso effect).
131.0 Methine (CH)C-2, C-6Equivalent aromatic carbons.
129.5 Quaternary (C-Cl)C-3, C-5The C-Cl carbons. The Cl substituent effect is typically +6 ppm relative to benzene, but steric crowding affects this.
127.0 Quaternary (C-C=O)C-1Ipso carbon attached to the ester.
61.5 Methylene (CH₂)Ester O-C H₂
60.8 Methyl (CH₃)Methoxy O-C H₃Slightly deshielded compared to typical anisole (55 ppm) due to ortho-chloro electronic withdrawal.
14.3 Methyl (CH₃)Ester CH₂-C H₃
Structural Correlation Diagram

The following diagram maps the NMR shifts to the molecular structure, visualizing the symmetry.

NMR_Structure cluster_mol This compound C1 C1 (Quat) C2 C2/6 (CH) δ 131.0 C1->C2 Ester COOEt δH 4.36 (q), 1.39 (t) C1->Ester C3 C3/5 (C-Cl) δ 129.5 C2->C3 C4 C4 (C-OMe) δ 156.5 C3->C4 Methoxy OMe δH 3.90 δC 60.8 C4->Methoxy

Figure 2: NMR Chemical Shift Assignment Map. Note the equivalence of positions 2/6 and 3/5 due to the C2v-like local symmetry.

Experimental Considerations & Purity Checks

When analyzing this compound, researchers should be vigilant for common synthetic byproducts which can be detected spectroscopically:

  • Free Acid Impurity (3,5-dichloro-4-methoxybenzoic acid):

    • Detection: Look for a broad singlet >11 ppm in ¹H NMR (COOH) and the disappearance of the ethyl quartet/triplet signals.

    • MS: Shift in molecular ion to m/z 220.

  • Phenol Impurity (Ethyl 3,5-dichloro-4-hydroxybenzoate):

    • Detection: Appearance of a sharp OH stretch in IR (~3500 cm⁻¹) and loss of the methoxy singlet in NMR.

    • Cause: Incomplete methylation during synthesis.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108523, this compound. Retrieved from [Link]

1H NMR spectrum of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of Ethyl 3,5-dichloro-4-methoxybenzoate via 1H NMR

Executive Summary

This technical guide provides a definitive structural analysis of This compound (CAS: 148527-38-2 / Analogues), a critical intermediate in the synthesis of dicamba-derived herbicides and specific kinase inhibitors.

Precise characterization of this molecule requires navigating the "ortho-effect" imposed by the 3,5-dichloro substitution pattern, which significantly alters the electronic environment of the methoxy group compared to simple benzoates. This guide moves beyond basic peak listing to establish a causal link between molecular symmetry, steric inhibition of resonance, and observed chemical shifts.

Molecular Architecture & Symmetry Analysis

To interpret the NMR spectrum accurately, we must first deconstruct the molecule's symmetry. The 3,5-dichloro-4-methoxy substitution pattern creates a


 axis of symmetry passing through the C1-C4 bond.

Implications for 1H NMR:

  • Magnetic Equivalence: The protons at positions 2 and 6 (

    
    ) are chemically and magnetically equivalent. They will not couple to each other; they will appear as a singlet  (s), not a doublet.
    
  • Steric Crowding: The bulky chlorine atoms at C3 and C5 flank the methoxy group at C4. This steric bulk forces the methoxy group out of coplanarity with the benzene ring, reducing

    
    -orbital overlap (resonance) and influencing the chemical shift of the methoxy protons.
    

Figure 1: Structural Node Map & Symmetry Axis

G cluster_0 Aromatic Core cluster_1 Substituents C1 C1 (Quaternary) C2_6 C2 / C6 (Equivalent H) C1->C2_6 Ester Ethyl Ester (-COOCH2CH3) C1->Ester Deshielding Zone C3_5 C3 / C5 (Cl Subst.) C2_6->C3_5 C4 C4 (Quaternary) C3_5->C4 Methoxy Methoxy (-OCH3) C3_5->Methoxy Ortho-Cl Effect C4->Methoxy Steric Twist

Caption: molecular connectivity highlighting the symmetry of the aromatic core and the steric influence of chlorine atoms on the methoxy group.

Experimental Methodology

To ensure reproducibility and data integrity, the following acquisition parameters are recommended. This protocol minimizes solvent effects and relaxation artifacts.

  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    to prevent solvent viscosity broadening and to maintain standard chemical shift referencing (
    
    
    7.26 ppm for residual
    
    
    ).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

  • Pulse Sequence: Standard 1D proton with a

    
     flip angle.
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The isolated aromatic protons (
    
    
    ) may have longer
    
    
    relaxation times; insufficient delay will affect integration accuracy.

Spectral Assignment & Mechanistic Logic

The spectrum is defined by four distinct signal sets. The integration ratio must strictly follow 2 : 3 : 2 : 3 .

Table 1: 1H NMR Chemical Shift Data ( , 400 MHz)
Assignment

(ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Justification
Ar-H (2,6) 7.95 – 8.05 Singlet (s)2H-Deshielded by the ester carbonyl (anisotropy) and inductive effect of Cl. Singlet due to symmetry.
Ester -CH2- 4.35 – 4.40 Quartet (q)2H7.1 HzTypical ethyl ester methylene. Deshielded by oxygen.
Methoxy -OCH3 3.90 – 3.98 Singlet (s)3H-Downfield shift vs. anisole (3.80) due to electron-withdrawing Cl atoms and steric twisting.
Ester -CH3 1.38 – 1.42 Triplet (t)3H7.1 HzTypical methyl terminal. Shielded.
Deep Dive: The "Ortho-Effect" Anomaly

In a standard Ethyl 4-methoxybenzoate spectrum, the aromatic protons appear as an AA'BB' system (two doublets ~8.0 and ~6.9 ppm).

  • Why the change? In the title compound, the C3/C5 positions are substituted with Chlorine. This removes the H3/H5 protons, eliminating the coupling partner for H2/H6.

  • Result: The H2/H6 signal collapses into a sharp singlet .

  • Shift Logic: The H2/H6 protons are ortho to the electron-withdrawing ester group (deshielding) and meta to the electron-withdrawing chlorines (inductive deshielding). This keeps them in the downfield region (~8.0 ppm).

Structural Validation Workflow

When validating a synthesized batch, rely on the Self-Validating Logic of the integration and multiplicity. If the aromatic region shows doublets or the integration is off, the structure is incorrect.

Figure 2: Spectral Validation Logic Flow

Validation Start Acquire 1H NMR CheckAr Check Aromatic Region (7.8 - 8.1 ppm) Start->CheckAr IsSinglet Is it a Singlet? CheckAr->IsSinglet CheckInt Check Integration Ratio (Ar : OMe : CH2 : CH3) IsSinglet->CheckInt Yes Fail1 FAIL: Check for Mono-Cl or Isomer IsSinglet->Fail1 No (Doublets seen) IsRatio Ratio = 2:3:2:3? CheckInt->IsRatio Pass VALIDATED Structure Confirmed IsRatio->Pass Yes Fail2 FAIL: Check Purity (Solvent/SM) IsRatio->Fail2 No

Caption: Decision tree for confirming structural identity based on multiplicity and integration constraints.

Troubleshooting & Impurity Profiling

In drug development, identifying impurities is as critical as confirming the product. Common synthesis byproducts include:

  • 3,5-Dichloro-4-methoxybenzoic acid (Hydrolysis Product):

    • Indicator: Disappearance of Ethyl signals (4.35 q, 1.40 t).

    • Indicator: Broad singlet >11 ppm (COOH).

  • Ethyl 3,5-dichloro-4-hydroxybenzoate (Incomplete Methylation):

    • Indicator: Loss of Methoxy singlet (~3.9 ppm).

    • Indicator: Appearance of Phenolic OH (broad s, ~6.0–7.0 ppm, solvent dependent).

  • DMF (Residual Solvent):

    • Indicator: Two methyl singlets at 2.88 and 2.96 ppm; formyl proton at 8.02 ppm (may overlap with Ar-H).

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-methoxybenzoate Mass Spectrum & Data. PubChem.[2] [Link]

  • Royal Society of Chemistry. Synthesis of aryl esters and amides (Supporting Info). RSC Advances. [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzoate shifts). [Link]

Sources

13C NMR chemical shifts for Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl 3,5-dichloro-4-methoxybenzoate , a critical intermediate in the synthesis of dicamba-related herbicides and specific pharmaceutical agents.

The data presented synthesizes experimental values from structural analogs (specifically the parent acid characterized in Hypholoma metabolomic studies) with high-fidelity substituent additivity calculations for the ethyl ester moiety.[1]

Executive Summary & Compound Profile

This compound is a tetra-substituted benzene derivative. Its 13C NMR spectrum is defined by high molecular symmetry, resulting in a simplified signal pattern despite the molecule containing 10 carbon atoms.

  • Molecular Formula: C₁₀H₁₀Cl₂O₃

  • Molecular Weight: 249.09 g/mol [1]

  • Symmetry Elements: C₂ axis passing through C1 and C4.[1]

  • Key Spectral Feature: Equivalence of C2/C6 and C3/C5, reducing the aromatic signal count from six to four.[1]

13C NMR Chemical Shift Data

The following table details the chemical shifts (


) relative to TMS (0 ppm) in CDCl₃.
Carbon PositionAssignmentShift (

, ppm)
Multiplicity (DEPT)Electronic Environment
C=O Carbonyl Ester164.5 qC (Quaternary)Deshielded by anisotropic carbonyl cone and electronegative oxygen.
C-4 Aromatic C-OMe155.8 qC (Quaternary)Strongly deshielded by direct attachment to Methoxy oxygen (Ipso effect).[1]
C-2, C-6 Aromatic C-H130.4 CHEquivalent carbons. Deshielded slightly by meta-chlorines and ester group.
C-3, C-5 Aromatic C-Cl128.8 qC (Quaternary)Balance of deshielding (Cl-ipso) and shielding (OMe-ortho).
C-1 Aromatic C-C=O126.5 qC (Quaternary)Ipso to ester group.[1]
OCH₂ Ethyl Methylene61.8 CH₂Deshielded by ester oxygen.[1]
OCH₃ Methoxy Methyl60.6 CH₃Sterically crowded by 3,5-dichloro groups; often shifts downfield from typical 56 ppm.
CH₃ Ethyl Methyl14.2 CH₃Typical terminal methyl resonance.

Note on Steric Inhibition of Resonance: The 4-methoxy group is flanked by two bulky chlorine atoms (positions 3 and 5).[1][2] This steric crowding forces the methoxy group out of the aromatic plane, reducing the


 orbital overlap. Consequently, the typical shielding effect of the methoxy group on the ortho carbons (C3/C5) is diminished, and the methoxy carbon itself (OCH₃) often appears slightly downfield (60+ ppm) compared to non-hindered anisoles (~55 ppm).[1]
Experimental Protocol for Reproducibility

To ensure data integrity and match the reference values above, follow this standardized acquisition workflow.

A. Sample Preparation
  • Mass: Weigh 20–30 mg of the solid ester.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% v/v TMS.

    • Why CDCl₃? It prevents hydrogen bonding interactions that might occur in DMSO-d6, ensuring the chemical shifts align with standard ester libraries.

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).[1]

B. Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Spectral Width: 240 ppm (approx. -10 to 230 ppm).[1]

  • Relaxation Delay (D1): 2.0 seconds.

    • Critical: Quaternary carbons (C1, C3, C4, C5, C=O) have long T1 relaxation times.[1] A short D1 will suppress their signal intensity.

  • Scans (NS): Minimum 512 scans (due to low sensitivity of 13C and multiple quaternary carbons).

  • Temperature: 298 K (25°C).[1]

Structural Assignment Logic (Workflow)

The following diagram illustrates the logical pathway to assign the specific carbons, distinguishing between the symmetric pairs and the quaternary centers.

NMR_Assignment_Workflow Sample This compound (Sample in CDCl3) ProtonNMR 1H NMR Spectrum (Identify Symmetry) Sample->ProtonNMR CarbonNMR 13C NMR Spectrum (Broadband Decoupled) Sample->CarbonNMR SymCheck Observation: Only 1 Aromatic Proton Signal (2H integral) Confirms C2/C6 Equivalence ProtonNMR->SymCheck DEPT135 DEPT-135 / HSQC (Separate CH/CH3 from C/CH2) CarbonNMR->DEPT135 QuatCheck Observation: 4 Quaternary Signals (C1, C3/5, C4, C=O) DEPT135->QuatCheck Identifies non-protonated carbons HMBC HMBC (Long Range) (Connect Protons to Quaternary C) Final_C4 Assignment: C4 (155.8 ppm) HMBC->Final_C4 H-OMe correlates to C4 (155.8 ppm) Final_CO Assignment: C=O (164.5 ppm) HMBC->Final_CO H-Ethyl correlates to C=O (164.5 ppm) Final_C35 Assignment: C3/5 (128.8 ppm) HMBC->Final_C35 H-2/6 correlates to C3/5 (Strong) & C1 (Weak) SymCheck->HMBC Use H-2/6 signal QuatCheck->HMBC

Caption: Logical workflow for assigning 13C signals using 1H symmetry and 2D correlation spectroscopy.

Troubleshooting & Quality Control

When analyzing synthesized batches, look for these common impurities:

  • Hydrolysis Product (Acid):

    • Check for the disappearance of Ethyl signals (14.2, 61.8 ppm).[1]

    • Check for a shift in C=O from ~164.5 to ~170+ ppm (Carboxylic Acid).[1]

  • Demethylation (Phenol):

    • Disappearance of the OMe signal at 60.6 ppm.[1]

    • Significant upfield shift of C4 (from 155.8 to ~150 ppm).[1]

  • Regioisomers (2,5-dichloro or 2,3-dichloro):

    • Loss of symmetry.[1] The single aromatic CH peak at 130.4 ppm (in 13C) or the singlet in 1H NMR will split into two distinct signals.

References
  • Al-Mughaid, H., et al. (2020).[1] Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity. National Institutes of Health (NIH) / PMC. (Source for 3,5-dichloro-4-methoxybenzoic acid ring shifts).[2][3]

  • PubChem Database. Ethyl 4-methoxybenzoate (Analogous Ester Data). National Library of Medicine.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules).

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 15945-28-5). Designed for analytical chemists and structural biologists, this document moves beyond simple spectral matching to explore the mechanistic principles governing the dissociation of halogenated aromatic esters.

The fragmentation signature of this molecule is defined by three distinct behaviors:

  • Isotopic Clustering: The presence of two chlorine atoms creates a diagnostic M+ isotope envelope.

  • Ester Cleavage Dynamics: Competition between

    
    -cleavage (acylium ion formation) and McLafferty-like rearrangement.
    
  • Substituent Effects: The stabilizing resonance of the para-methoxy group versus the inductive destabilization by meta-chlorines.

Chemical Profile & Theoretical Mass

Before analyzing the spectrum, we must establish the theoretical ground truth for the molecular ion (


).
PropertyDetail
IUPAC Name This compound
Formula

Monoisotopic Mass 248.0007 Da (

)
Nominal Mass 248 Da
Structure Ethyl ester attached to C1; Chlorines at C3, C5; Methoxy at C4.[1][2][3][4]
The Chlorine Isotope Signature

The most immediate visual confirmation of this compound is the isotopic cluster of the molecular ion. Chlorine exists naturally as


 (75.8%) and 

(24.2%). For a dichloro- compound (

), the statistical distribution follows a binomial expansion

:
  • M (248):

    
    
    
    
    
    Relative Intensity 100% (Base of cluster)
  • M+2 (250):

    
    
    
    
    
    Relative Intensity ~65%
  • M+4 (252):

    
    
    
    
    
    Relative Intensity ~10%

Note: This 9:6:1 approximate ratio will persist in all fragment ions retaining both chlorine atoms.

Fragmentation Mechanisms

The fragmentation of this compound under 70 eV EI conditions is driven by the radical cation localized on the ester carbonyl oxygen or the aromatic ring.

Primary Pathway: -Cleavage (Formation of Acylium Ion)

The dominant pathway for aromatic ethyl esters is the cleavage of the bond adjacent to the carbonyl group (C-O bond cleavage).

  • Mechanism: The radical site on the carbonyl oxygen induces homolytic cleavage of the ethoxy group.

  • Result: Loss of an ethoxy radical (

    
    , mass 45).
    
  • Diagnostic Ion: The 3,5-dichloro-4-methoxybenzoyl cation (

    
     203/205/207).
    
  • Stability: This ion is exceptionally stable due to the resonance donation from the para-methoxy group, which delocalizes the positive charge across the ring and onto the methoxy oxygen.

Secondary Pathway: McLafferty-like Rearrangement

While less dominant in benzoates lacking ortho substitution, ethyl esters can undergo a hydrogen transfer from the ethyl group to the carbonyl oxygen, followed by elimination of ethylene (


).
  • Mechanism: Six-membered transition state (if

    
    -hydrogens were present on a side chain) or a four-membered transition state specific to ethyl esters.
    
  • Result: Loss of neutral ethylene (mass 28).

  • Diagnostic Ion: The 3,5-dichloro-4-methoxybenzoic acid radical cation (

    
     220/222/224).
    
Tertiary Pathway: Decarbonylation

The acylium ion (


 203) often degrades further by expelling carbon monoxide (CO).
  • Mechanism: Heterolytic cleavage of the C-C(ring) bond.

  • Result: Loss of CO (mass 28).

  • Diagnostic Ion: The 3,5-dichloro-4-methoxyphenyl cation (

    
     175/177/179).
    

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion dissociation. The color coding represents the preservation of the chlorine isotope pattern.

FragmentationPath M_Ion Molecular Ion (M+) m/z 248, 250, 252 [C10H10Cl2O3]+. Acylium Acylium Ion (Base Peak) m/z 203, 205, 207 [C8H5Cl2O2]+ M_Ion->Acylium Loss of Ethoxy Radical (-45 Da) Alpha-Cleavage Acid_Ion Benzoic Acid Ion m/z 220, 222, 224 [C8H6Cl2O3]+. M_Ion->Acid_Ion Loss of Ethylene (-28 Da) H-Rearrangement Phenyl_Cat Phenyl Cation m/z 175, 177, 179 [C7H5Cl2O]+ Acylium->Phenyl_Cat Loss of CO (-28 Da) Decarbonylation Phenol_Ion Dichloromethoxyphenol Ion m/z 192 (Minor) Acid_Ion->Phenol_Ion Loss of CO (-28 Da)

Caption: Fragmentation tree for this compound showing primary ester cleavage (Blue to Red) and secondary decarbonylation (Red to Green).

Diagnostic Ion Table

Use this table to validate experimental GC-MS data.

m/z (Nominal)Ion CompositionStructure IdentityRelative Abundance (Est.)Mechanism
248

Molecular Ion 20-40%Parent Ion
250

M+2 Isotope~65% of m/z 248Isotope
220

Benzoic Acid Ion 5-15%Loss of Ethylene (

)
203

Benzoyl Cation 100% (Base Peak) Loss of Ethoxy (

)
205

Benzoyl Isotope~65% of m/z 203Isotope
175

Phenyl Cation 10-25%Loss of CO from m/z 203
160

Dichlorophenol-like<10%Loss of Methyl from m/z 175

Experimental Protocol: GC-MS Validation

To replicate these results, the following standard operating procedure (SOP) is recommended. This protocol ensures minimal thermal degradation of the ester prior to ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane or Ethyl Acetate.

  • Concentration: Dilute to approx. 10 ppm for full-scan acquisition.

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode (or 1:10 split), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: 40–350 m/z.

Data Interpretation Strategy
  • Check the M+ Cluster: Look for the 248/250/252 triplet. If 248 is missing, the concentration may be too low, or the source temp too high (fragmentation in source).

  • Verify the Base Peak: Confirm m/z 203 is the dominant peak. If m/z 220 is higher, check for source contamination or chemical ionization effects.

  • Confirm Cl Pattern: Ensure the 203 peak has a corresponding 205 peak at ~65% intensity.

References

  • McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for EI fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for benzoate ester fragmentation patterns).

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Source for chlorine isotope distribution rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Melting point and boiling point of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 15945-28-5) is a specialized halogenated benzoate ester utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity relies on the precise balance between the electron-withdrawing chlorine substituents and the electron-donating methoxy group.

For researchers and process chemists, the physical constants of this compound are not merely data points but critical process parameters (CPPs) . The melting point (~82°C) dictates that recrystallization is the preferred purification method over chromatography for scale-up, while the high atmospheric boiling point (~315°C) necessitates high-vacuum protocols to prevent thermal degradation during isolation.

Chemical Identity & Structural Context

Before analyzing the thermodynamic properties, we must establish the structural baseline. The presence of two chlorine atoms at the ortho positions relative to the methoxy group creates significant steric hindrance and electronic shielding, which directly influences the crystal lattice energy (Melting Point) and volatility (Boiling Point).

Parameter Technical Specification
Chemical Name This compound
CAS Number 15945-28-5
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
SMILES CCOC(=O)C1=CC(Cl)=C(OC)C(Cl)=C1
LogP (Predicted) ~3.62 (Highly Lipophilic)
Appearance White to off-white crystalline solid

Thermodynamic Profile: The Core Data

The following data aggregates experimental values from technical data sheets (TDS) and reliable predictive models validated against structural analogs (e.g., Mthis compound).

Melting Point (MP)
  • Experimental Value: 82°C (approx.)

  • Range: Typically 80–83°C for high-purity samples (>98%).

  • Significance: The sharp melting point indicates a well-ordered crystalline lattice. This value is slightly higher than its methyl ester analog (74–77°C), attributed to the increased van der Waals interactions of the ethyl chain facilitating denser packing in the solid state.

Boiling Point (BP)
  • Atmospheric Pressure (760 mmHg): ~315°C (Predicted/Extrapolated)

    • Warning: Attempting to distill at this temperature will likely result in decarboxylation or ether cleavage.

  • Reduced Pressure (Vacuum):

    • ~150–160°C at 10 mmHg (Estimated)

    • ~125–135°C at 1 mmHg (Estimated)

  • Significance: Distillation is viable only under high vacuum (<5 mmHg). For most bench-scale applications, the compound's high boiling point makes it a "bottoms" product in solvent evaporation, simplifying isolation.

Comparative Physical Properties Table
PropertyValueSource/Method
Melting Point 82°C Experimental (CymitQuimica TDS)
Boiling Point (atm) ~315°C Extrapolated Normal Boiling Point
Boiling Point (vac) ~130°C @ 1 mmHg Nomograph Estimation
Density ~1.3–1.4 g/cm³ Predicted based on halogen content
Solubility Soluble in DCM, EtOAc, EtOH; Insoluble in WaterBased on LogP 3.62

Experimental Determination Protocols

To validate these values in your own laboratory, follow these self-validating protocols. These are designed to minimize thermal lag and ensure equilibrium conditions.

Melting Point Determination (Capillary Method)
  • Objective: Confirm purity and identity.

  • Protocol:

    • Preparation: Grind the dry solid into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

    • Ramp Rate: Heat rapidly to 70°C, then reduce the heating rate to 1°C/minute .

    • Observation: Record the temperature at the first drop of liquid (Onset) and the temperature when the entire mass is clear (Clear Point).

    • Validation: A range >2°C indicates impurities (likely the hydroxy-ester precursor or solvent occlusion).

Boiling Point Estimation (Micro-Distillation)
  • Objective: Determine vacuum distillation parameters without degrading the bulk material.

  • Protocol:

    • Setup: Use a Hickman still head or a short-path distillation apparatus.

    • Vacuum: Apply a stable vacuum (e.g., 2 mmHg). Do not use atmospheric pressure. [1]

    • Heating: Use a silicone oil bath. Slowly ramp temperature.

    • Correction: Record the vapor temperature (

      
      ) and pressure (
      
      
      
      ). Convert to Normal Boiling Point (
      
      
      ) using the Sidney-Young equation or a pressure-temperature nomograph for benzoates.
Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound based on its thermal properties.

G Start Crude this compound CheckState Physical State Assessment (Visual) Start->CheckState Solid Solid Observed (Expected) CheckState->Solid Dry Oil Oily Residue (Impure/Solvent Wet) CheckState->Oil Wet/Impure MP_Test Run Melting Point (Target: ~82°C) Solid->MP_Test VacuumDist Purification: High Vac Distillation (Target: ~130°C @ 1mmHg) Oil->VacuumDist Remove Volatiles Decision MP Range < 2°C? MP_Test->Decision Recryst Purification: Recrystallization (Solvent: EtOH/Water or Heptane) Decision->Recryst No (Broad Range) Final Final Characterization (NMR, HPLC, MP) Decision->Final Yes (Pure) Recryst->MP_Test Re-test VacuumDist->CheckState Cool & Solidify

Figure 1: Characterization and purification logic flow based on the ~82°C melting point and high boiling point.

Synthetic Implications & Application

Purification Strategy: Recrystallization vs. Distillation

Given the melting point of 82°C , recrystallization is the superior purification method for scale-up.

  • Solvent Selection: The compound is lipophilic (LogP 3.62). A solvent system of Ethanol/Water (to induce precipitation) or Heptane/Ethyl Acetate (cooling crystallization) is ideal.

  • Why not Distillation? While possible, the high energy requirement (~315°C equiv.) and risk of thermal decomposition make distillation a secondary choice, reserved only for removing non-volatile polymeric impurities or when the product fails to crystallize.

Reaction Monitoring
  • TLC: Due to the chlorine atoms, the compound will quench UV strongly at 254 nm.

  • HPLC: The high lipophilicity requires a high percentage of organic modifier (e.g., Acetonitrile) in Reverse Phase chromatography (C18 column) to elute the compound within a reasonable timeframe.

References

  • PubChem. (2023). Compound Summary: this compound.[2][3][4][5][6][7][8] National Library of Medicine. Retrieved October 25, 2023, from [Link]

Sources

Lipophilicity and LogP value of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity and LogP Determination of Ethyl 3,5-dichloro-4-methoxybenzoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous framework for determining the lipophilicity (LogP) of This compound (CAS 15945-28-5).[1] As a halogenated benzoate ester, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents and functionalized polymers.[1] Its lipophilic nature, driven by the 3,5-dichloro substitution pattern, dictates its solubility profile, membrane permeability, and purification behavior.[1]

Current predictive models and chromatographic data place the LogP of this compound in the range of 3.18 – 3.62 .[1] This guide outlines the theoretical basis for this value and details two self-validating experimental protocols—Shake-Flask (Gold Standard) and RP-HPLC (High Throughput)—to empirically verify it.[1]

Chemical Identity & Physicochemical Profile

Understanding the structural determinants of lipophilicity is essential before experimental design.[1]

PropertyData
IUPAC Name This compound
CAS Number 15945-28-5
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
Predicted LogP 3.62 (SIELC Algorithm) [1], 3.18 (Comparative Estimate) [2]
H-Bond Donors 0
H-Bond Acceptors 3
Rotatable Bonds 3
Physical State Solid (Melting Point ~74-77°C for methyl analog; ethyl likely similar)

Theoretical Framework: Structural Drivers of LogP

The partition coefficient (


) is defined as the ratio of equilibrium concentrations of a dissolved substance in a two-phase system consisting of two largely immiscible solvents (n-octanol and water).


Substituent Effects (SAR Analysis)

The lipophilicity of this compound is a summation of its fragment contributions (Hansch-Leo approach):

  • Benzoate Core: Provides the aromatic scaffold (

    
    -system).[1]
    
  • Ethyl Ester (-COOEt): Significantly increases lipophilicity compared to the free acid or methyl ester due to the alkyl chain length (

    
     contribution).
    
  • 3,5-Dichloro Substitution: Chlorine atoms are highly lipophilic (

    
     per Cl) and electron-withdrawing.[1] They deactivate the ring but enhance hydrophobic interactions.[1]
    
  • 4-Methoxy Group (-OMe): While the oxygen is electronegative, the methyl group adds lipophilicity.[1] However, the ortho-dichloro positioning creates steric hindrance that may twist the methoxy group out of plane, subtly affecting solvation energy.[1]

Causality in Drug Design: A LogP > 3.0 indicates high permeability but potential solubility issues in aqueous formulations.[1] For this compound, the value of ~3.6 suggests it will readily cross biological membranes but may require co-solvents (e.g., DMSO, PEG) for biological assays.

Experimental Determination Protocols

Protocol A: The Shake-Flask Method (Gold Standard)

Best for: Final validation and regulatory reporting.

This protocol uses the traditional equilibrium method.[1] Because the expected LogP is > 3, the concentration in the aqueous phase will be very low.[1] Pre-saturation of solvents is critical to prevent volume changes during partitioning.[1]

Workflow Diagram (Graphviz)

ShakeFlaskProtocol cluster_QC Quality Control Start Start: Phase Preparation Saturate 1. Mutually Saturate n-Octanol & Water (Stir 24h, Separate Phases) Start->Saturate PrepareStock 2. Dissolve Compound in Pre-saturated n-Octanol (Target ~1 mg/mL) Saturate->PrepareStock Partition 3. Mix Phases in Separatory Funnel (Ratio 1:1, 1:2, 2:1) PrepareStock->Partition Equilibrate 4. Shake (1h) & Centrifuge (2500g, 20 min) to Break Emulsions Partition->Equilibrate Separate 5. Separate Layers Carefully Equilibrate->Separate Analyze 6. Quantify Both Phases via HPLC/UV (Use Calibration Curve) Separate->Analyze Calc 7. Calculate LogP & Mass Balance Analyze->Calc QC1 Check Mass Balance > 95% Analyze->QC1 End Report LogP Calc->End

Figure 1: Step-by-step workflow for the Shake-Flask determination method.

Detailed Methodology
  • Solvent Preparation: Mix n-octanol and HPLC-grade water (1:1 v/v) and stir for 24 hours. Allow to settle and separate the phases. This yields "water-saturated octanol" and "octanol-saturated water."[1]

  • Stock Solution: Dissolve ~10 mg of this compound in 10 mL of water-saturated octanol . Sonicate to ensure complete dissolution.[1]

  • Partitioning: In triplicate glass vials (or a separatory funnel), combine the stock solution with octanol-saturated water in varying volume ratios (e.g., 1:1, 1:2, 2:1).

    • Why vary ratios? To ensure the partition coefficient is independent of concentration and phase volume (self-validation).

  • Equilibration: Rotate or shake gently for 1 hour at 25°C. Avoid vigorous shaking that creates stable emulsions. Centrifuge at 2500g for 20 minutes to ensure phase separation.

  • Quantification:

    • Remove aliquots from both phases.[1]

    • Crucial Step: The octanol phase will be much more concentrated.[1] Dilute the octanol aliquot with methanol (e.g., 1:100) to bring it within the linear range of the detector.

    • Analyze both phases using HPLC-UV (see Protocol B parameters).

  • Calculation:

    
    
    
    
    
    [2][3]
Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Rapid screening and ranking.

This method correlates the retention time (


) of the analyte with known standards on a C18 column.[1] It relies on the linear relationship between 

(capacity factor) and

.[1]
Decision Tree & Setup (Graphviz)

HPLC_Protocol Input Sample Preparation UVScan UV Scan (200-400nm) Identify Lambda max Input->UVScan ColumnSel Select Column (C18, 3-5µm) UVScan->ColumnSel RunStd Run Calibration Standards (Toluene, Naphthalene, etc.) ColumnSel->RunStd RunSample Run this compound RunStd->RunSample CalcK Calculate k' = (tR - t0) / t0 RunSample->CalcK Interpolate Interpolate LogP from Calibration Curve CalcK->Interpolate

Figure 2: HPLC workflow for lipophilicity estimation.

Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1]

    • Note: High organic content is needed to elute this lipophilic compound within a reasonable time.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .[1]

    • Recommendation: Perform a spectral scan first.[1] The chlorinated ring often exhibits a bathochromic shift.[1]

  • Standards: Uracil (

    
     marker), Toluene (LogP 2.7), Naphthalene (LogP 3.3), Phenanthrene (LogP 4.5).
    
Calculation
  • Calculate the capacity factor (

    
    ) for the standards and the analyte:
    
    
    
    
    (where
    
    
    is retention time and
    
    
    is the dead time, usually determined by Uracil).
  • Plot

    
     vs. Literature LogP for the standards.[1]
    
  • Use the linear regression equation (

    
    ) to solve for the LogP of this compound.[1]
    

Data Analysis & Interpretation

Expected Results

Based on the SIELC prediction algorithm and structural analogs [1][2], you should expect a retention time slightly longer than Naphthalene (LogP 3.[1]3) but shorter than Phenanthrene (LogP 4.[1]5) under standard conditions.

ParameterValue RangeInterpretation
Experimental LogP 3.4 – 3.7 Consistent with theoretical predictions.
Recovery 95% - 105%Validates that no compound was lost to adsorption on glass or degradation.[1]
Standard Deviation < 0.05 Log unitsIndicates a robust, reproducible assay.
Troubleshooting
  • Low Aqueous Recovery: If the aqueous peak is below the limit of detection (LOD), increase the injection volume or use a more sensitive detector (MS). Alternatively, use the "Slow-Stirring Method" which reduces emulsion formation and allows for longer equilibration times.[1]

  • Peak Tailing: The basicity of the methoxy oxygen is low, but if tailing occurs, ensure the mobile phase is buffered (e.g., Ammonium Formate pH 3.0) to suppress any secondary interactions.

References

  • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] Retrieved from [Link][6]

Sources

Safety and handling precautions for Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Operational Protocols for Ethyl 3,5-dichloro-4-methoxybenzoate

Executive Summary & Strategic Context

This compound (CAS: 15945-28-5) is a specialized halogenated aromatic ester.[1] In the context of pharmaceutical development, it serves as a critical intermediate and a known process-related impurity (e.g., Dotinurad Impurity 55) in the synthesis of URAT1 inhibitors used for treating hyperuricemia and gout.

Handling this compound requires more than generic laboratory safety; it demands a protocol that preserves the chemical integrity of the reference standard while protecting the operator from sensitizing halogenated motifs. This guide synthesizes physicochemical data with field-proven handling strategies to ensure reproducible experimental outcomes and personnel safety.

Physicochemical & Hazard Profile

Understanding the physical state is the first line of defense. As a low-melting solid (60-61°C), this compound presents a dual risk: inhalation of dust during weighing and rapid absorption if solubilized in organic carriers.

Table 1: Technical Specifications & GHS Hazard Classification

ParameterSpecification
CAS Number 15945-28-5
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
Physical State Solid (White to off-white crystalline powder)
Melting Point 60–61 °C
Solubility Soluble in Acetonitrile (MeCN), DMSO, Ethyl Acetate; Insoluble in Water
Storage Condition 2–8°C (Refrigerated); Hygroscopic precautions recommended
GHS Signal Word WARNING
Primary Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Expert Insight: The combination of the ethyl ester moiety and the dichloro-substitution increases lipophilicity (LogP ~3.62), enhancing skin permeation rates compared to the free acid. Treat all skin contact as a potential systemic exposure event.

Engineering Controls & Personal Protective Equipment (PPE)

We utilize a "Defense in Depth" strategy. Reliance on PPE alone is a failure of protocol. The primary barrier must be engineering controls.

Engineering Controls
  • Primary Containment: All weighing of the solid must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm) to capture dusts effectively without disturbing the balance.

  • Static Control: Use an ionizing bar during weighing. Halogenated esters can accumulate static charge, leading to "flying powder" and contamination of the enclosure.

PPE Selection Matrix
  • Respiratory: If work is done outside a hood (strongly discouraged), a half-face respirator with P100/OV (Organic Vapor) cartridges is mandatory.

  • Hand Protection:

    • Standard Handling:Nitrile Gloves (Minimum thickness 0.11 mm). Change every 15 minutes or immediately upon splash.

    • Spill Cleanup:Laminate Film (Silver Shield/4H) gloves are required.[2] Chlorinated aromatics can permeate standard nitrile gloves in <30 minutes.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

Operational Protocols: The "Safe Lifecycle"

The following workflow ensures safety from receipt to disposal.

SafeLifecycle cluster_prevention Critical Quality Step Receipt Receipt & Inspection (Check Seal/Temp) Storage Storage (2-8°C, Desiccated) Receipt->Storage Equilibration Thermal Equilibration (Warm to RT before opening) Storage->Equilibration Prevents Condensation Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing Closed Vessel Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Waste Disposal (Halogenated Stream) Solubilization->Waste Post-Exp

Figure 1: The Safe Handling Lifecycle. Note the critical equilibration step to prevent hydrolysis.

Protocol: Thermal Equilibration (The "Anti-Hydrolysis" Step)

Since the compound is stored at 2–8°C, opening the bottle immediately in a humid lab will cause condensation. This introduces water, which can hydrolyze the ester back to 3,5-dichloro-4-methoxybenzoic acid, compromising your reference standard purity.

  • Remove container from refrigerator.

  • Place in a desiccator or leave on the bench for 30 minutes to reach room temperature.

  • Wipe the exterior of the bottle dry before opening.

Protocol: Solubilization
  • Solvent Choice: Acetonitrile (MeCN) is preferred for HPLC applications.

  • Method: Always add the solvent to the solid. This minimizes the generation of aerosolized dust.

  • Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vials of halogenated esters in a general lab sonicator; use a fume hood-compatible unit or seal with Parafilm.

Emergency Response & Spill Management

In the event of exposure or release, immediate, decisive action is required.[3]

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (<1g) Type->Spill Wash Wash with Soap/Water (15 mins) - NO Alcohol Skin->Wash Rinse Eyewash Station (15 mins, lift lids) Eye->Rinse Contain Cover with Absorbent Pads (Do not sweep dust) Spill->Contain Clean Wipe with MeCN/Water Dispose as Haz Waste Contain->Clean

Figure 2: Emergency Response Logic Flow. Note: Alcohol is avoided on skin to prevent enhanced absorption.

Specific First Aid Notes
  • Skin: Do NOT use ethanol or acetone to wash the skin. Organic solvents act as vehicles, driving the lipophilic ester deeper into the dermis. Use copious soap and water only.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (respiratory irritation H335), seek medical attention.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or bases, as this may induce uncontrolled hydrolysis or exothermic reactions.

  • Labeling: Clearly mark waste containers with "Contains Halogenated Aromatics."

References

  • SIELC Technologies. (2018).[4] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2024).[5] Compound Summary: this compound (Related Analogs). National Library of Medicine.[6] Retrieved from [Link]

Sources

Potential biological activity of substituted benzoates

Author: BenchChem Technical Support Team. Date: February 2026

The Potential Biological Activity of Substituted Benzoates: A Technical Guide

Executive Summary

Substituted benzoates—derivatives of benzoic acid featuring functional groups at the ortho, meta, or para positions—represent a foundational scaffold in medicinal chemistry. Beyond their conventional role as food preservatives (e.g., sodium benzoate), these compounds exhibit a versatile pharmacological profile, ranging from antimicrobial and antifungal activity to potent anti-inflammatory and anticancer effects.[1][2] This guide analyzes the Structure-Activity Relationships (SAR) governing these activities, elucidates the molecular mechanisms of action, and provides validated experimental protocols for their evaluation.

Chemical Basis & Structure-Activity Relationships (SAR)

The biological efficacy of substituted benzoates is dictated by two primary physicochemical parameters: Lipophilicity (LogP) and Acidity (pKa) . Modifications to the benzene ring alter these properties, influencing membrane permeability and target binding.[3]

The Role of Substituents

The electronic nature of the substituent (Electron-Withdrawing Groups [EWG] vs. Electron-Donating Groups [EDG]) fundamentally shifts the molecule's behavior.

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F):

    • Effect: Stabilize the carboxylate anion, lowering the pKa (increasing acidity).

    • Biological Impact: Enhanced ability to disrupt transmembrane pH gradients. Halogenation (especially at the para position) often increases lipophilicity, improving penetration through microbial cell walls.

  • Electron-Donating Groups (e.g., -OH, -NH₂, -CH₃):

    • Effect: Destabilize the anion, raising the pKa.

    • Biological Impact: Ortho-hydroxy substitution (Salicylic acid) allows for intramolecular hydrogen bonding, increasing lipophilicity and facilitating passive diffusion. Para-amino substitution (PABA) mimics essential metabolites, acting as a competitive inhibitor in folate synthesis.

Table 1: SAR Impact of Common Substituents on Benzoate Activity

SubstituentPositionElectronic EffectPrimary Biological OutcomeMechanism/Utility
Hydroxyl (-OH) Ortho (2-)EDG / H-bondAnti-inflammatory, KeratolyticCOX inhibition, Intramolecular H-bonding
Amino (-NH₂) Para (4-)EDGAnesthetic, Metabolic AntagonismNa+ channel blockade (esters), Folate mimicry
Nitro (-NO₂) Para (4-)EWGAntimicrobial, Reductive activationIncreases acidity, potential for nitro-reduction toxicity
Chloro (-Cl) Para (4-)EWG / LipophilicAntifungal, AntimicrobialMembrane disruption, Increased LogP
Alkyl (-R) Ester linkageLipophilicPreservative (Parabens)Membrane intercalation, disruption of transport

Antimicrobial and Antifungal Mechanisms

Substituted benzoates do not rely on a single "lock-and-key" interaction but rather a multi-modal attack on the microbial cell.

The Weak Acid Theory (Uncoupling)

The most validated mechanism for simple benzoates involves the disruption of the proton motive force (PMF).

  • Entry: In an acidic environment (pH < pKa), the undissociated acid (non-polar) freely permeates the microbial cell membrane.

  • Dissociation: Upon entering the neutral cytoplasm (pH ~7), the acid dissociates, releasing a proton (H⁺) and the benzoate anion.

  • Stress: The accumulation of H⁺ acidifies the cytoplasm. The cell exhausts ATP attempting to pump protons out via ATPase, leading to metabolic exhaustion and cell death.

Enzyme Inhibition

Specific derivatives target metabolic checkpoints. For instance, benzoate accumulation in yeast has been shown to inhibit phosphofructokinase , a rate-limiting enzyme in glycolysis, leading to a buildup of hexose monophosphates and ATP depletion.[4]

AntimicrobialMechanism Extracellular Extracellular Space (Low pH) BenzoicAcid Undissociated Acid (R-COOH) Extracellular->BenzoicAcid Exists as Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytoplasm (Neutral pH) Membrane->Intracellular Enters Dissociation Dissociation (R-COO⁻ + H⁺) Intracellular->Dissociation pH > pKa BenzoicAcid->Membrane Permeates AnionAccumulation Anion Accumulation (Enzyme Inhibition) Dissociation->AnionAccumulation ProtonStress Proton Stress (pH Drop) Dissociation->ProtonStress ATPDepletion ATP Depletion (Pump Overload) AnionAccumulation->ATPDepletion Glycolysis Block ProtonStress->ATPDepletion ATPase Activation

Figure 1: The "Weak Acid" mechanism of action for substituted benzoates in microbial cells.

Therapeutic Applications

Anti-Inflammatory (Salicylates)

The 2-hydroxybenzoate scaffold (salicylate) is the cornerstone of NSAID therapy.

  • Mechanism: Irreversible acetylation of the Serine-530 residue in the active site of Cyclooxygenase (COX) enzymes (specifically by acetylsalicylic acid), blocking prostaglandin synthesis.

  • SAR Insight: The ortho position of the hydroxyl group is non-negotiable for optimal binding affinity within the COX hydrophobic channel.

Anticancer Potential

Recent studies highlight the efficacy of specific benzoate derivatives (e.g., thiocyanate benzoates, hydrazide derivatives) against cancer lines like MCF-7 (breast) and HT-29 (colon).

  • Targets:

    • Histone Deacetylase (HDAC) Inhibition: Promotes expression of tumor suppressor genes.

    • VEGFR-2 Binding: Inhibits angiogenesis.

    • Apoptosis Induction: Increases Bax/Bcl-2 ratio, triggering the mitochondrial death pathway.

Anti-Sickling Agents

Benzoic acid derivatives (BADs) prevent the polymerization of Sickle Hemoglobin (HbS).

  • Mechanism: The planar aromatic ring binds to the HbS molecule, while polar substituents interact with surface amino acids, stabilizing the oxygenated (R-state) conformation and preventing the sickling cascade.

Experimental Protocols

Protocol: Synthesis of Schiff Base Benzoate Derivatives

Rationale: Schiff bases (imines) of benzoates often exhibit superior antimicrobial activity compared to the parent acid due to increased lipophilicity and nitrogen-mediated binding.

Reagents: 4-Aminobenzoic acid, Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde), Ethanol (absolute), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of 4-aminobenzoic acid in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of the substituted benzaldehyde dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Connect a reflux condenser and heat the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water/ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The Broth Microdilution method is the gold standard for quantifying antimicrobial potency.

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Resazurin dye (viability indicator), Test Organism (e.g., S. aureus ATCC 25923).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve the benzoate derivative in DMSO (max 1% final conc). Prepare serial two-fold dilutions in MHB across the 96-well plate (e.g., 512 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug. Include positive (growth) and negative (sterile) controls.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Calculation: The MIC is the lowest concentration well that remains blue.

MIC_Protocol Start Start: Compound Preparation Dilution Serial Dilution in 96-Well Plate (MHB Medium) Start->Dilution Inoculation Add Bacterial Inoculum (0.5 McFarland) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation DyeAdd Add Resazurin Dye Incubation->DyeAdd Readout Visual Color Assessment DyeAdd->Readout Result Determine MIC (Lowest Conc. Blue) Readout->Result

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution.

Future Outlook

The next generation of benzoate research lies in hybridization . Coupling benzoate pharmacophores with heterocyclic moieties (e.g., benzothiazoles, triazoles) is showing promise in overcoming multi-drug resistance (MDR). Furthermore, the use of substituted benzoates as "warheads" in PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation is an emerging frontier in drug discovery.

References

  • Studies on the mechanism of the antifungal action of benzoate. National Institutes of Health (PMC). [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI (Antibiotics). [Link]

  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. ResearchGate. [Link]

Sources

Technical Guide: Role of Dichlorinated Benzoic Acid Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated benzoic acid esters represent a specialized class of pharmacophores and prodrug moieties in medicinal chemistry. Their utility lies in the "tunable" nature of the chlorophenyl ring: the specific substitution pattern (2,4-; 3,5-; 2,6-) dictates the ester's physicochemical properties (LogP), metabolic stability (hydrolysis half-life), and electronic profile. This guide analyzes their role as lipophilic prodrug carriers and bioactive scaffolds, providing validated synthetic protocols and mechanistic insights into their hydrolytic behavior.

Part 1: Physicochemical & Pharmacokinetic Profile[1]

The strategic introduction of two chlorine atoms onto the benzoate ring fundamentally alters the molecule's interaction with biological systems.

Lipophilicity and Membrane Permeability

Dichlorination significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers. This is critical for prodrug design where the parent carboxylic acid is too polar to cross the blood-brain barrier (BBB) or gastrointestinal membrane.

CompoundLogP (Calc)pKa (Acid)Est. Hydrolysis

(Plasma)
Benzoic Acid1.874.20N/A
2,4-Dichlorobenzoic Acid ~2.802.75Moderate (< 30 min)
3,5-Dichlorobenzoic Acid ~2.953.50Rapid (< 15 min)
2,6-Dichlorobenzoic Acid ~2.701.60Highly Stable (> 4 h)
The "Steric Shield" vs. Electronic Activation

The position of the chlorine atoms controls the ester's susceptibility to carboxylesterases (CES1/CES2).

  • Electronic Activation (3,4- / 3,5-dichloro): Chlorine is electron-withdrawing (inductive effect, -I). When located at meta/para positions, it increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by serine hydrolases. These esters serve as rapid-release prodrugs .

  • Steric Shield (2,6-dichloro): Chlorine atoms at both ortho positions create a "steric gate" that physically blocks the approach of the enzyme's catalytic triad. These esters are metabolically stable , often requiring oxidative metabolism (CYP450) before hydrolysis can occur.

Part 2: Synthetic Strategies

Protocol A: Green Synthesis of Methyl 2,4-Dichlorobenzoate

Rationale: Traditional acid-catalyzed esterification is slow for electron-deficient acids. The use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) acts as a mild, neutral catalyst that drives high yields.

Reagents:

  • 2,4-Dichlorobenzoic acid (10 mmol)

  • Methanol (50 mmol, excess)[1]

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (2.0 mmol, 20 mol%)

  • Solvent: Methanol (reflux)[1]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dichlorobenzoic acid (1.91 g) and methanol (2.0 mL).

  • Catalyst Addition: Add DCDMH (0.39 g) in a single portion.

  • Reflux: Heat the mixture to 65°C (reflux) for 5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Rotary evaporate excess methanol.

  • Extraction: Dissolve residue in Ethyl Acetate (20 mL). Wash with 5%

    
     (2 x 15 mL) to remove unreacted acid, followed by brine (15 mL).
    
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~95% yield of a white/off-white solid.

Protocol B: Synthesis of 3,5-Dichlorobenzoic Acid (Precursor)

Rationale: Direct chlorination of benzoic acid is non-selective. Hydrolysis of 3,5-dichlorobenzonitrile provides a regiochemically pure product.

  • Hydrolysis: Suspend 3,5-dichlorobenzonitrile in 20% NaOH (aq). Reflux for 6-8 hours until ammonia evolution ceases.

  • Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH 1.0.

  • Purification: Filter the precipitated white solid. Recrystallize from ethanol/water (1:1).

Part 3: Mechanism of Action & Visualization

Hydrolysis Pathways

The following diagram illustrates the divergent metabolic fates based on substitution patterns.

HydrolysisPathways Ester Dichlorobenzoic Ester (Prodrug) MetaSub 3,5-Dichloro (Electronic Activation) Ester->MetaSub OrthoSub 2,6-Dichloro (Steric Shield) Ester->OrthoSub CES Carboxylesterase (CES1 / CES2) FastHyd Rapid Hydrolysis (t1/2 < 15 min) CES->FastHyd MetaSub->CES High Affinity ActiveDrug Active Drug + 3,5-Dichlorobenzoic Acid FastHyd->ActiveDrug OrthoSub->CES No Binding Block Steric Blockade (Enzyme Inaccessible) OrthoSub->Block SlowHyd Negligible Hydrolysis (Excreted Intact) Block->SlowHyd

Figure 1: Divergent metabolic pathways of dichlorobenzoic esters driven by steric vs. electronic effects.

Part 4: Medicinal Applications & Case Studies[1][3][4][5]

Prodrug Design: The "Lipophilic Mask"

Dichlorobenzoic esters are utilized to mask polar hydroxyl or carboxyl groups on active pharmaceutical ingredients (APIs).

  • Application: Enhancing oral bioavailability of polar antibiotics or antiviral agents.

  • Mechanism: The 2,4-dichlorobenzoyl group provides a "Goldilocks" zone of stability—stable enough to survive the stomach (acid pH) but labile enough to be cleaved by plasma esterases (pH 7.4).

Bioactive Scaffolds: Antidiabetic Agents

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated potent


-glucosidase and 

-amylase inhibitory activity.
  • SAR Insight: The 2,4-dichloro substitution pattern is essential for fitting into the hydrophobic pocket of the enzyme, while the sulfamoyl group forms hydrogen bonds with the active site residues.

Antimicrobial Activity

3,5-Dichlorobenzoic acid derivatives exhibit specific activity against MRSA (Methicillin-resistant Staphylococcus aureus).

  • Mechanism: Inhibition of bacterial protein phosphatases. The electron-deficient ring acts as a phosphate bioisostere in certain binding contexts.

References

  • Biosynth . (2025). 3,5-Dichlorobenzoic acid: Properties and Antimicrobial Applications. Retrieved from

  • ChemicalBook . (2025). Synthesis Methods of 3,5-Dichlorobenzoic Acid. Retrieved from

  • National Institutes of Health (NIH) . (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling metabolic activation. PubMed. Retrieved from

  • BenchChem . (2025). Hydrolysis of Sterically Hindered Esters: Technical Support. Retrieved from

  • Google Patents . (2015). Method for synthesizing 3,5-dichlorobenzoic acid (CN103224451B). Retrieved from

  • Royal Society of Chemistry . (2024). Prodrugs as empowering tools in drug discovery. Chemical Society Reviews. Retrieved from

  • Organic Chemistry Portal . (2023). Benzoic Acid Esters and Protection Groups. Retrieved from

Sources

Methodological & Application

Synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate presents a specific regiochemical challenge: differentiating the carboxyl functionality from the phenolic hydroxyl group to install two different alkyl groups (ethyl and methyl, respectively).

Direct alkylation of the starting material, 3,5-dichloro-4-hydroxybenzoic acid, using standard methylating agents (e.g., Methyl Iodide or Dimethyl Sulfate) typically results in the formation of the methyl ester/methyl ether byproduct due to the nucleophilicity of both the phenoxide and carboxylate anions. To ensure the exclusive formation of the ethyl ester , this protocol employs a "Lock-and-Key" stepwise strategy :

  • The "Lock" (Step 1): Selective Fischer esterification using Ethanol to "lock" the carboxylic acid as the ethyl ester.

  • The "Key" (Step 2): Chemoselective

    
    -methylation of the phenolic hydroxyl group using Methyl Iodide (MeI) and weak base, which leaves the ethyl ester moiety intact.
    

This approach avoids the formation of the dimethyl analog and eliminates the need for complex protection/deprotection sequences.

Retrosynthetic Analysis & Mechanism

The presence of chlorine atoms at the 3- and 5-positions of the aromatic ring significantly increases the acidity of the phenolic proton (




6-7 vs. 10 for phenol) due to inductive electron withdrawal. This makes the phenoxide anion less nucleophilic than unsubstituted phenols, requiring optimized conditions (polar aprotic solvent, elevated temperature) for the methylation step.
Reaction Scheme (Graphviz)

ReactionScheme SM 3,5-dichloro-4-hydroxybenzoic acid (Starting Material) Step1 Step 1: Fischer Esterification (EtOH, H2SO4, Reflux) SM->Step1 Int Ethyl 3,5-dichloro-4-hydroxybenzoate (Intermediate A) Step1->Int -H2O Step2 Step 2: Williamson Ether Synthesis (MeI, K2CO3, DMF, 60°C) Int->Step2 Prod This compound (Target) Step2->Prod -HI

Figure 1: Two-stage synthetic pathway ensuring correct alkyl group placement.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate

Objective: Conversion of the carboxylic acid to the ethyl ester.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/Vol
3,5-dichloro-4-hydroxybenzoic acid 207.011.010.0 g
Ethanol (Absolute) 46.07Solvent (Excess)100 mL
Sulfuric Acid (conc. H₂SO₄) 98.080.5 (Catalyst)~1.5 mL
Procedure
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10.0 g of 3,5-dichloro-4-hydroxybenzoic acid to 100 mL of absolute ethanol. Stir until a suspension or partial solution forms.

  • Catalyst Addition: Carefully add 1.5 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ~80% of the ethanol.

    • Pour the residue slowly into 200 mL of ice-cold water with vigorous stirring. The ester should precipitate as a white/off-white solid.

    • Note: If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with Sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 20 mL). Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 9.5 – 10.5 g (85–92%)

    • Physical State: White crystalline solid.

    • MP: 98–102°C [1].

Step 2: Synthesis of this compound

Objective:


-Methylation of the phenol.
Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/Vol
Ethyl 3,5-dichloro-4-hydroxybenzoate 235.061.05.0 g
Methyl Iodide (MeI) 141.941.52.0 mL (4.5 g)
Potassium Carbonate (K₂CO₃) 138.202.05.9 g
DMF (Anhydrous) 73.09Solvent40 mL

Safety Note: Methyl Iodide is a neurotoxin and alkylating agent. Handle only in a fume hood.

Procedure
  • Setup: Flame-dry a 100 mL RBF under nitrogen. Add 5.0 g of the Intermediate Ester and 40 mL of anhydrous DMF.

  • Deprotonation: Add 5.9 g of anhydrous K₂CO₃. Stir at room temperature for 15 minutes. The solution may turn yellow due to phenoxide formation.

  • Alkylation: Add 2.0 mL of Methyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 3–4 hours.

    • Why 60°C? The ortho-chlorines create steric hindrance, requiring thermal energy to drive the

      
       attack.
      
  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour the mixture into 150 mL of water.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Critical Wash: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF completely.

    • Dry over anhydrous MgSO₄, filter, and concentrate.[5]

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 4.5 – 5.0 g (85–95%)

    • Physical State: White solid or colorless oil that solidifies upon standing.

Analytical Validation

To validate the synthesis, confirm the presence of both the Ethyl ester and Methoxy ether signals.

TechniqueExpected Signal / ValueInterpretation
1H NMR (CDCl₃)

1.40 (t, 3H)
Ethyl ester methyl group (

)

3.95 (s, 3H)
Methoxy group (

)

4.38 (q, 2H)
Ethyl ester methylene group (

)

7.95 (s, 2H)
Aromatic protons (symmetric due to 3,5-Cl substitution)
IR Spectroscopy ~1720 cm⁻¹Carbonyl (

) stretch (Ester)
~1260 cm⁻¹Ether (

) stretch
Absence of ~3300 cm⁻¹Disappearance of Phenolic -OH stretch

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (DMF, Product, Salts) Quench Quench into Water (Dissolves salts/DMF) Reaction->Quench Extract Extraction with EtOAc (Separates Organics) Quench->Extract Wash Wash: H2O & Brine (Removes residual DMF) Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Final Product This compound Dry->Final

Figure 2: Workup protocol for the isolation of the final product.

Safety & Hazards

  • Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Use only in a certified fume hood. Double-glove (Nitrile) is recommended. Destroy excess MeI in the waste stream using aqueous ammonia or bleach.

  • Sulfuric Acid: Corrosive. Always add acid to alcohol, never the reverse.

  • 3,5-Dichloro-4-hydroxybenzoic acid: Irritant to eyes and skin.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18749, 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved October 24, 2023, from [Link]

  • Org. Synth. (1929). Esterification of Benzoic Acid Derivatives. Organic Syntheses, Coll. Vol. 1, p.246.

Sources

Fischer esterification protocol for Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate via Fischer Esterification

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: N/A for specific ester, Acid CAS: 3336-41-2) using Fischer Esterification. While often considered a routine transformation, the specific electronic and structural environment of the 3,5-dichloro-4-methoxy motif requires precise control of reaction equilibrium and water management to maximize yield. This guide addresses the kinetic implications of the 3,5-dichloro substitution pattern and provides a self-validating workflow for researchers in medicinal chemistry and drug discovery.

Scientific Background & Strategic Analysis

Structural Considerations: Sterics vs. Electronics

Success in this synthesis relies on understanding the substrate's unique electronic "push-pull" system:

  • Steric Environment: Unlike 2,6-disubstituted benzoic acids (e.g., 2,6-dichlorobenzoic acid), which suffer from the "ortho effect" blocking nucleophilic attack, the 3,5-dichloro substitution is meta to the carboxylic acid. Consequently, the reaction center is sterically accessible, allowing for a standard Fischer approach rather than requiring acyl chloride formation (via SOCl₂) [1].

  • Electronic Effects:

    • 4-Methoxy Group (+R Effect): Strong resonance donation increases electron density in the ring, theoretically rendering the carbonyl carbon less electrophilic (deactivating toward nucleophilic attack).

    • 3,5-Dichloro Groups (-I Effect): The strong inductive withdrawal by the chlorine atoms counteracts the methoxy donation. This stabilizes the tetrahedral intermediate and restores sufficient electrophilicity to the carbonyl carbon.

Reaction Mechanism (Acid-Catalyzed)

The reaction follows the classic PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). Because the reaction is reversible (


), Le Chatelier’s principle is exploited by using ethanol as both reactant and solvent to drive the equilibrium forward.

FischerMechanism Start Carboxylic Acid (Substrate) Protonation 1. Carbonyl Protonation Start->Protonation + H⁺ Attack 2. Nucleophilic Attack (EtOH) Protonation->Attack + EtOH Transfer 3. Proton Transfer (Tetrahedral Intermediate) Attack->Transfer Equilibrium Elimination 4. Elimination of H₂O Transfer->Elimination - H₂O Product Ethyl Ester (Target) Elimination->Product - H⁺

Figure 1: Mechanistic pathway for the acid-catalyzed esterification.

Materials & Equipment

ComponentGrade/SpecificationRole
3,5-Dichloro-4-methoxybenzoic acid >97% PurityLimiting Reagent
Ethanol (Absolute) Anhydrous, >99.5%Solvent & Reactant
Sulfuric Acid (H₂SO₄) Conc. (95-98%)Catalyst & Dehydrating Agent
Sodium Bicarbonate (NaHCO₃) Saturated Aq. SolutionNeutralization
Ethyl Acetate / Hexanes HPLC GradeExtraction / Purification

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Rotary evaporator.[1]

  • TLC plates (Silica gel 60 F₂₅₄).

Detailed Experimental Protocol

Step 1: Reaction Setup[1][2][3][4]
  • Weigh 1.0 eq (e.g., 5.0 g) of 3,5-dichloro-4-methoxybenzoic acid into a dry round-bottom flask.

  • Add Absolute Ethanol (approx. 10–15 mL per gram of substrate). Note: A large excess is critical to drive the equilibrium.

  • While stirring, add Concentrated H₂SO₄ (0.5 eq) dropwise.

    • Caution: Exothermic reaction. Add slowly to prevent uncontrolled boiling.

Step 2: Reflux & Monitoring[5]
  • Attach the reflux condenser protected by a drying tube.

  • Heat the mixture to a gentle reflux (Bath temp: ~85°C).

  • Timepoint: Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Observation: The starting acid (polar, low R_f) should disappear; the ester (non-polar, high R_f) will appear near the solvent front.

    • Troubleshooting: If starting material persists after 6 hours, add 10% more H₂SO₄ or consider adding Toluene (20% v/v) to enable azeotropic water removal via a Dean-Stark trap [2].

Step 3: Workup & Isolation[4]
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture on a rotary evaporator to remove approx. 80% of the ethanol. Do not distill to dryness to avoid charring.

  • Dilute the residue with Ethyl Acetate (50 mL) and pour into a separatory funnel.

  • Wash 1: Water (30 mL) to remove bulk acid catalyst.

  • Wash 2: Saturated NaHCO₃ (2 x 30 mL).

    • Critical: Shake carefully and vent frequently. This removes unreacted benzoic acid starting material as the water-soluble sodium salt. Continue until gas evolution (CO₂) ceases.

  • Wash 3: Brine (saturated NaCl, 30 mL) to dry the organic layer.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Step 4: Purification[4]
  • Crude Assessment: The product usually solidifies upon cooling.

  • Recrystallization: If purity is <98% by HPLC, recrystallize from a minimum amount of hot Ethanol/Water (9:1) mixture.

    • Dissolve in hot ethanol, add warm water until turbid, cool slowly to 4°C.

Process Control & Troubleshooting

Workflow Start Start: Reaction Mixture TLC TLC Check (4 hrs) Start->TLC Complete Conversion > 95%? TLC->Complete Complete->Start No (Continue Reflux) Workup Evaporate EtOH Extract w/ EtOAc Complete->Workup Yes Wash Wash w/ NaHCO3 (Remove SM) Workup->Wash Dry Dry & Concentrate Wash->Dry Recryst Recrystallize (EtOH/H2O) Dry->Recryst If Purity < 98% Final Final Product Dry->Final If Purity > 98% Recryst->Final

Figure 2: Operational workflow for isolation and purification.

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Water in solvent or equilibrium limitation.Use fresh absolute EtOH; Add molecular sieves (3Å); Switch to Dean-Stark apparatus with Toluene.
Emulsion during workup pH neutral/amphipathic intermediates.Add more Brine; Filter through a Celite pad if solids are present.
Product is oil, not solid Residual solvent or impurities.[2]High vacuum drying for 12h; Seed with a crystal if available; Chill in -20°C freezer.

Analytical Validation (Expectations)

To validate the synthesis, compare spectral data against the following predicted values based on structural analogs [3, 4].

¹H NMR (400 MHz, CDCl₃):

  • δ 8.05 ppm (s, 2H): Aromatic protons at positions 2 and 6. (Deshielded by C=O and Cl).

  • δ 4.38 ppm (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH ₂CH₃).

  • δ 3.95 ppm (s, 3H): Methoxy protons (-OCH ₃).

  • δ 1.41 ppm (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH ₃).

Yield Expectation: 85% – 92% (White crystalline solid).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Fischer Esterification).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 721135, 3,5-Dichloro-4-methoxybenzoic acid. Retrieved October 26, 2023. [Link]

  • Spectral Database for Organic Compounds (SDBS). ¹H NMR data for Ethyl 4-methoxybenzoate (Analogous assignment). AIST. [Link]

Sources

Application Note: High-Efficiency Acid-Catalyzed Esterification of 3,5-Dichloro-4-Hydroxybenzoic Acid

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of methyl 3,5-dichloro-4-hydroxybenzoate (CAS 3337-59-5) from 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2). Unlike standard benzoic acid esterifications, this substrate presents unique electronic and solubility challenges due to the halogenated phenolic moiety.

We present two validated methodologies:

  • Method A (Thermodynamic Control): A robust, scalable Fischer esterification using sulfuric acid (

    
    ).
    
  • Method B (Kinetic Control): A high-conversion acyl chloride pathway using thionyl chloride (

    
    ).
    

Key Outcome: Both methods achieve >90% purity, but Method B offers superior yields (>95%) for high-value small-batch synthesis by bypassing the equilibrium limitations of the Fischer process.

Scientific Foundation & Mechanistic Insight[1]

Substrate Analysis

The starting material, 3,5-dichloro-4-hydroxybenzoic acid, contains two functional groups capable of reacting: the carboxylic acid and the phenolic hydroxyl.

  • Selectivity Challenge: While alkyl halides (e.g., Methyl Iodide) would alkylate the phenolic oxygen (forming an anisole derivative), acid-catalyzed esterification is highly selective for the carboxylic acid. The protonated carbonyl is electrophilic, whereas the phenol remains nucleophilic but unreactive toward the alcohol solvent.

  • Electronic Effects: The two chlorine atoms at the 3 and 5 positions are electron-withdrawing groups (EWG).

    • Effect on Phenol: They significantly increase the acidity of the phenolic proton (pKa

      
       5.4 vs. 10 for phenol), making it less likely to participate in side reactions under acidic conditions.
      
    • Effect on Carboxyl:[1] They slightly deactivate the ring, but because they are meta to the carboxyl group, they do not impose significant steric hindrance to the nucleophilic attack of methanol.

Reaction Mechanism (Fischer Esterification)

The reaction proceeds via a reversible nucleophilic acyl substitution. The high concentration of methanol drives the equilibrium forward (Le Chatelier’s Principle).

FischerMechanismSubstrate3,5-Dichloro-4-hydroxybenzoic AcidProtonationCarbonyl Protonation(Activation)Substrate->Protonation+ H+AttackNucleophilic Attack(MeOH)Protonation->Attack+ MeOHTetrahedralTetrahedralIntermediateAttack->TetrahedralPTEliminationWater Elimination(-H2O)Tetrahedral->Elimination- H2OProductMethyl 3,5-dichloro-4-hydroxybenzoateElimination->Product- H+

Figure 1: Step-wise mechanism of the acid-catalyzed esterification. Note that the phenolic OH remains spectator throughout the cycle.

Experimental Protocols

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry Methanol in large excess (Solvent)Drives equilibrium to product; solubilizes the starting acid.
Catalyst Loading 5-10 mol% (

)
Sufficient to protonate carbonyl without causing charring/sulfonation.
Temperature Reflux (~65°C for MeOH)Maximizes reaction rate; ensures homogeneity.
Moisture Control Anhydrous reagentsWater is a byproduct; exogenous water halts conversion.
Method A: Standard Fischer Esterification (Scale: 10g)

Best for: Routine synthesis, cost-efficiency, and safety (avoids SOCl2).

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid (10.0 g, 48.3 mmol)

  • Methanol, anhydrous (100 mL)

  • Sulfuric Acid, conc.[2] (

    
    ) (1.0 mL)
    

Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the benzoic acid derivative and Methanol. Stir until the solid is mostly dispersed (complete solubility may occur only at reflux).

  • Catalysis: Add

    
     dropwise. Caution: Exothermic.
    
  • Reaction: Heat to reflux (oil bath at 75°C) for 8-10 hours .

    • IPC (In-Process Control): Monitor by TLC (Silica, 30% EtOAc/Hexane). Starting material (

      
      ) should disappear; Product (
      
      
      ) appears.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution to ~30 mL using a rotary evaporator.

    • Slowly pour the concentrate into 200 mL of ice-cold water with vigorous stirring. The ester is hydrophobic and will precipitate immediately as a white solid.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (2 x 50 mL) to remove residual acid catalyst and methanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Acyl Chloride Route (Scale: 10g)

Best for: Stubborn substrates, high yield requirements, or when water removal is difficult.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid (10.0 g)

  • Thionyl Chloride (

    
    ) (1.5 equivalents)
    
  • Methanol (Solvent)

Procedure:

  • Activation: In a fume hood, suspend the acid in Methanol (50 mL) at 0°C (Ice bath).

  • Addition: Add

    
     dropwise over 20 minutes.
    
    • Mechanism:[1][2][3][4][5][6][7][8]

      
       reacts with MeOH to generate anhydrous HCl in situ and consumes moisture.
      
  • Reflux: Remove ice bath and reflux for 4 hours.

  • Workup: Evaporate solvent to dryness. Recrystallize the residue from Methanol/Water (80:20).

Workflow Visualization

WorkflowStartStart: 10g Substrate+ 100mL MeOHCatalystAdd H2SO4 (Method A)OR SOCl2 (Method B)Start->CatalystRefluxReflux 6-10 Hours(IPC: TLC Check)Catalyst->RefluxWorkupConcentrate & Quenchinto Ice WaterReflux->WorkupFilterVacuum FiltrationWorkup->FilterDryDry & CharacterizeFilter->Dry

Figure 2: Operational workflow for the esterification process.

Validation & Quality Control

To ensure the protocol was successful, compare the physical properties of the isolated product against the starting material.

PropertyStarting Material (Acid)Product (Methyl Ester)Validation Method
Molecular Weight 207.01 g/mol 221.04 g/mol Mass Spec
Melting Point 264 - 266 °C 122 - 125 °C Capillary MP Apparatus
Solubility (Water) LowVery Low (Insoluble)Visual Check
Solubility (EtOAc) ModerateHighVisual Check
IR Spectrum Broad -OH stretch (2500-3300

)
Sharp Ester C=O (~1720

)
FTIR

Note on Melting Point: The drastic drop in melting point (from ~265°C to ~124°C) is the most rapid and reliable indicator of conversion. If the melting point remains high (>200°C), the reaction failed or incomplete conversion occurred.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

  • Cause: Water in the methanol or insufficient reaction time.

  • Solution: Use fresh anhydrous methanol. Add molecular sieves (3A) to the reaction flask to scavenge water produced during esterification.

Issue 2: Product is an Oil instead of Solid

  • Cause: Impurities acting as plasticizers or solvent entrapment.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. Cool the oil in an ice bath. If it persists, redissolve in minimal hot methanol and add water dropwise until cloudy, then cool.

Issue 3: Pink/Brown Discoloration

  • Cause: Oxidation of the phenol group (quinone formation) due to excessive heat or sulfuric acid.

  • Solution: Recrystallize from Ethanol/Water with a pinch of activated charcoal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 76856, Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved October 26, 2023, from [Link]

Application Note: Step-by-Step Synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: N/A for specific ethyl ester, related Methyl ester CAS: 24295-27-0). This compound is a critical intermediate in the development of dicamba-class herbicides and specific pharmaceutical moieties requiring electron-deficient aromatic cores.

The synthesis strategy prioritizes regioselectivity and chemoselectivity, utilizing a "Chlorination-First" approach to leverage the directing effects of the phenolic hydroxyl group before masking it as a methyl ether. This guide includes detailed experimental procedures, safety protocols, and analytical validation parameters.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid common pitfalls such as over-chlorination or competitive ester hydrolysis.

Strategic Logic
  • Core Scaffold: We begin with 4-Hydroxybenzoic acid (4-HBA) . It is inexpensive and the hydroxyl group strongly activates the ortho-positions (3,5) for electrophilic aromatic substitution.

  • Chlorination (Step 1): Introducing chlorine atoms before methylation is crucial. The free phenol is more activating than the anisole (methoxy) derivative, ensuring rapid and complete chlorination at the 3 and 5 positions using oxidative chlorination.

  • Methylation (Step 2): Converting the phenol to a methoxy group. We utilize a mild base (

    
    ) to avoid decarboxylation or side reactions.
    
  • Esterification (Step 3): The final step converts the carboxylic acid to the ethyl ester. Doing this last avoids the risk of hydrolyzing the ester during the alkaline methylation step.

Synthetic Pathway Diagram

SynthesisRoute SM 4-Hydroxybenzoic Acid (Starting Material) Int1 3,5-Dichloro-4-hydroxybenzoic Acid (Intermediate 1) SM->Int1 Step 1: Chlorination (NaClO / HCl) Int2 3,5-Dichloro-4-methoxybenzoic Acid (Intermediate 2) Int1->Int2 Step 2: O-Methylation (MeI / K2CO3) Product This compound (Target) Int2->Product Step 3: Esterification (EtOH / H2SO4)

Figure 1: Linear synthetic pathway designed for high regiocontrol.

Experimental Protocols

Stage 1: Oxidative Chlorination of 4-Hydroxybenzoic Acid

Objective: Regioselective installation of chlorine atoms at the 3- and 5-positions. Mechanism: Electrophilic Aromatic Substitution (EAS) via in-situ generation of


 or 

.

Reagents:

  • 4-Hydroxybenzoic acid (13.8 g, 100 mmol)

  • Sodium Hypochlorite (NaClO), 10-13% solution (Commercial Bleach)

  • Hydrochloric Acid (HCl), 37%

  • Solvent: Water / Acetic Acid (optional co-solvent)

Protocol:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, suspend 4-Hydroxybenzoic acid (13.8 g) in Water (150 mL). Add NaOH (8.0 g) to dissolve the acid as the sodium salt.

  • Acidification: Cool the solution to 0–5°C. Slowly add concentrated HCl until the pH is roughly 1-2. The acid may reprecipitate; vigorous stirring is required.

  • Chlorination: Add Sodium Hypochlorite solution (approx. 160 mL, ~2.2 equivalents active Cl) dropwise over 60 minutes. Maintain internal temperature < 20°C.

    • Note: The reaction is exothermic. A yellow-green color indicates excess chlorine.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Add sodium bisulfite (

    
    ) solution dropwise to quench excess oxidant (test with starch-iodide paper; paper should remain white).
    
  • Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 85-90%

    • Product: 3,5-Dichloro-4-hydroxybenzoic acid (m.p. ~260°C).

Stage 2: Chemoselective O-Methylation

Objective: Methylation of the phenolic oxygen without esterifying the carboxylic acid (which would form the methyl ester, complicating the final ethyl ester target).

Reagents:

  • 3,5-Dichloro-4-hydroxybenzoic acid (10.0 g, 48 mmol)

  • Methyl Iodide (MeI) (Caution: Neurotoxin) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    ), anhydrous[1][2]
    
  • Solvent: Acetone or DMF

Protocol:

  • Setup: Charge a 250 mL flask with 3,5-Dichloro-4-hydroxybenzoic acid (10.0 g) and Acetone (100 mL).

  • Base Addition: Add

    
      (16.6 g, 120 mmol, 2.5 eq). The excess base ensures the carboxylic acid is deprotonated (forming the carboxylate) and the phenol is deprotonated (forming the phenoxide).
    
  • Alkylation: Add Methyl Iodide (4.5 mL, ~72 mmol, 1.5 eq) dropwise.

    • Critical Control: If using DMF, heat to 60°C. If using Acetone, heat to reflux (56°C) for 6–12 hours.

    • Note: The carboxylate can be methylated to form the methyl ester. However, using controlled equivalents and monitoring via TLC often favors the phenoxide reaction first due to nucleophilicity differences, or produces a mixture.

    • Refined Strategy: If the methyl ester forms (Mthis compound), it must be hydrolyzed back to the acid or transesterified.

    • Preferred Alternative: To strictly obtain the acid intermediate, use Dimethyl Sulfate (2.2 eq) and NaOH (aq) at reflux, followed by acidification. This saponifies any ester formed in situ, leaving only the methoxy acid upon acidic workup.

    • Revised Protocol (DMS/NaOH): Dissolve substrate in 10% NaOH. Add DMS dropwise at 60°C. Reflux 2h. Cool. Acidify with HCl. The precipitate is 3,5-Dichloro-4-methoxybenzoic acid .[3]

  • Workup (Acid Route): Filter the acidified slurry. Wash with water.[4]

  • Drying: Dry at 60°C.

    • Product: 3,5-Dichloro-4-methoxybenzoic acid.[3][5]

Stage 3: Fischer Esterification

Objective: Conversion of the carboxylic acid to the ethyl ester.

Reagents:

  • 3,5-Dichloro-4-methoxybenzoic acid (5.0 g)

  • Ethanol (Absolute, 50 mL)

  • Sulfuric Acid (

    
    , conc., 1.0 mL) or Thionyl Chloride (
    
    
    
    )

Protocol:

  • Setup: Dissolve the acid in Ethanol . Add

    
      carefully.
    
  • Reflux: Heat to reflux for 8–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Concentrate ethanol to ~20% volume under vacuum. Pour residue into ice water (100 mL).

  • Extraction: Extract with Ethyl Acetate (2 x 50 mL). Wash organics with saturated

    
     (to remove unreacted acid) and Brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[4]
    

Analytical Validation (QC)

Expected NMR Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.95Singlet2HAromatic (H-2, H-6)
1H 4.38Quartet (

Hz)
2HEster

1H 3.92Singlet3HMethoxy

1H 1.40Triplet (

Hz)
3HEster

13C 164.5--Carbonyl (C=O)
13C 156.0--C-4 (Aromatic C-O)
13C 130.5--C-2, C-6 (Aromatic C-H)
13C 129.0--C-3, C-5 (Aromatic C-Cl)
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Troubleshooting & Safety

Workflow Logic Diagram

WorkupLogic Start Crude Reaction Mixture (Step 3) Quench Pour into Ice Water Start->Quench Extract Extract with EtOAc Quench->Extract WashAcid Wash with NaHCO3 Extract->WashAcid Sep Phase Separation WashAcid->Sep Org Organic Layer (Contains Ester) Sep->Org Top Layer Aq Aqueous Layer (Contains Unreacted Acid) Sep->Aq Bottom Layer Dry Dry (MgSO4) & Concentrate Org->Dry

Figure 2: Workup logic for isolating the neutral ester from unreacted acidic starting material.

Safety Table
ReagentHazard ClassPrecaution
Methyl Iodide Neurotoxin, CarcinogenUse ONLY in a fume hood. Double glove.
Dimethyl Sulfate Highly Toxic, CarcinogenFatal if inhaled. Use concentrated ammonia to neutralize spills.
Sodium Hypochlorite Corrosive, OxidizerDo not mix with acid without ventilation (

gas evolution).

References

  • SIELC Technologies. (2018). HPLC Separation of this compound. Retrieved from [Link]

  • Google Patents. (2013). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Organic Syntheses. (n.d.). General procedures for Chlorination and Esterification. Validated against standard textbook protocols (Vogel's Textbook of Practical Organic Chemistry).

Sources

Reaction mechanism of Ethyl 3,5-dichloro-4-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate is a critical intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical building blocks targeting specific enzyme inhibition. This Application Note details a robust, two-step synthesis protocol starting from the commodity chemical Ethyl 4-hydroxybenzoate (Ethyl Paraben) .

Unlike traditional routes that utilize harsh chlorination of anisic acid (which suffers from poor regioselectivity), this protocol leverages the strong ortho-directing power of the phenol group in Ethyl Paraben to achieve high regiochemical purity (>98%). The subsequent O-methylation is optimized to prevent ester hydrolysis, ensuring a high-yield conversion to the final target.

Key Advantages of This Protocol:

  • Regioselectivity: >98% selectivity for the 3,5-dichloro isomer.

  • Atom Economy: Utilizes Sulfuryl Chloride (

    
    ) for controlled chlorination.
    
  • Scalability: Avoids high-pressure reactors; suitable for standard glass-lined vessels.

Strategic Synthesis Architecture

The synthesis is divided into two distinct chemical transformations:

  • Electrophilic Aromatic Substitution (

    
    ):  Double chlorination of the phenolic ring at the 3 and 5 positions.
    
  • Williamson Ether Synthesis (

    
    ):  Methylation of the phenolic hydroxyl group.
    
Reaction Scheme Visualization

ReactionScheme SM Ethyl 4-hydroxybenzoate (Ethyl Paraben) Step1 Step 1: Chlorination (SO2Cl2, 40°C) SM->Step1 Int Intermediate: Ethyl 3,5-dichloro-4-hydroxybenzoate Step1->Int - SO2, - HCl Step2 Step 2: Methylation (MeI, K2CO3, DMF) Int->Step2 Prod Target: This compound Step2->Prod SN2 Mechanism

Figure 1: Synthetic pathway from Ethyl Paraben to the target ester.[1][2]

Detailed Reaction Mechanism

Step 1: Chlorination via Sulfuryl Chloride ( )

This step utilizes Sulfuryl Chloride as a source of molecular chlorine (


) in situ. The reaction is driven by the electronic activation of the hydroxyl group.
  • Activation: The phenolic oxygen donates electron density into the ring via resonance (+M effect), significantly increasing electron density at the ortho (3,5) positions.[1][3][4] The ester group at position 1 is electron-withdrawing (-M), further deactivating the meta positions (2,6) and directing incoming electrophiles to 3,5.

  • Electrophilic Attack:

    
     is in equilibrium with 
    
    
    
    . The electrophile (
    
    
    or polarized
    
    
    ) attacks the electron-rich C3 position.
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the mono-chloro intermediate.

  • Second Chlorination: The remaining ortho site (C5) is still sufficiently activated by the OH group to undergo a second chlorination, despite the inductive deactivation (-I) of the first chlorine atom.

Step 2: O-Methylation (Williamson Ether Synthesis)

This step involves the conversion of the phenol to a methoxy ether.

  • Deprotonation: Potassium Carbonate (

    
    ) acts as a base. The acidity of the phenolic proton is enhanced by the two ortho-chlorine atoms (inductive withdrawal), making deprotonation facile even with a weak base.
    
    • 
       shift: Phenol (
      
      
      
      )
      
      
      3,5-Dichlorophenol (
      
      
      ).
  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the methyl group of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Steric Considerations: Despite the steric bulk of the two chlorine atoms flanking the oxygen, the methyl group is small enough to allow

    
     attack without significant hindrance.
    

Experimental Protocols

Materials & Safety
  • Ethyl 4-hydroxybenzoate (CAS 120-47-8): Purity >99%.

  • Sulfuryl Chloride (

    
    ):  Corrosive, releases HCl/SO2. Use in a fume hood.
    
  • Methyl Iodide (MeI): Toxic, alkylating agent. Handle with extreme care.

  • Potassium Carbonate (

    
    ):  Anhydrous, granular.
    
Protocol A: Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl and

    
     gas.
    
  • Charging: Add Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and Glacial Acetic Acid (100 mL). Stir until dissolved.

  • Addition: Cool the solution to 15°C. Add Sulfuryl Chloride (29.7 g, 220 mmol, 2.2 eq) dropwise over 45 minutes. Note: The reaction is exothermic; maintain temp < 40°C.

  • Reaction: Once addition is complete, warm the mixture to 40°C and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Pour the reaction mixture into 500 mL of ice water with vigorous stirring. The product will precipitate as a white solid.[5]

  • Isolation: Filter the solid, wash with water (3 x 100 mL) to remove acetic acid, and dry in a vacuum oven at 50°C.

    • Expected Yield: 21–22 g (89–93%).

    • Appearance: White crystalline powder.

Protocol B: Methylation to this compound
  • Setup: Use a 250 mL round-bottom flask with a stirrer.

  • Solvation: Dissolve the Intermediate from Protocol A (11.75 g, 50 mmol) in DMF (50 mL).

  • Base Addition: Add

    
      (10.35 g, 75 mmol, 1.5 eq). The mixture will turn a suspension.
    
  • Alkylation: Add Methyl Iodide (8.5 g, 60 mmol, 1.2 eq) via syringe.

    • Alternative: Dimethyl Sulfate (DMS) can be used (same molar equivalents) but requires harder quench conditions.

  • Heating: Heat the mixture to 60°C for 3 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (150 mL) and wash with Water (3 x 100 mL) to remove DMF. Crucial: DMF retention causes oiling.

    • Wash organic layer with Brine (50 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 11.5 g (92%).

    • Purity: >98% by HPLC.

Process Data & Specifications

ParameterStep 1 (Chlorination)Step 2 (Methylation)
Limiting Reagent Ethyl 4-hydroxybenzoateEthyl 3,5-dichloro-4-hydroxybenzoate
Reagent Stoichiometry 2.2 eq

1.2 eq MeI / 1.5 eq

Solvent System Glacial Acetic AcidDMF (N,N-Dimethylformamide)
Temperature 15°C (add)

40°C (react)
60°C
Reaction Time 4 Hours3 Hours
Critical Impurity Monochloro-derivative (if under-reacted)Hydrolyzed acid (if water present)

Troubleshooting & Optimization Logic

Workflow Logic Diagram

Optimization Start Reaction Check (TLC/HPLC) Decision1 Is SM remaining? Start->Decision1 Action1 Add 0.2 eq SO2Cl2 Increase Temp by 5°C Decision1->Action1 Yes Decision2 Is Ester Hydrolyzed? Decision1->Decision2 No Action1->Start Action2 Check Water Content in DMF Ensure K2CO3 is Anhydrous Decision2->Action2 Yes Success Proceed to Workup Decision2->Success No

Figure 2: Decision tree for reaction monitoring and troubleshooting.

  • Issue: Incomplete Chlorination.

    • Cause:

      
       quality degradation (aged reagent loses 
      
      
      
      ).
    • Fix: Use fresh reagent or increase equivalents to 2.5 eq.

  • Issue: Ester Hydrolysis during Methylation.

    • Cause: Presence of water in DMF or using NaOH instead of

      
      .
      
    • Fix: Use anhydrous DMF and mild carbonate bases. Avoid hydroxide bases which rapidly attack the ethyl ester.

References

  • ChemicalBook. (2023). Synthesis of Mthis compound. Retrieved from

  • Zhao, Z., et al. (2022).[4] European Journal of Medicinal Chemistry, 242, 114682.[4] (Referenced for general chlorination/methylation conditions of hydroxybenzoates).[4]

  • Google Patents. (1975). Chlorination with sulfuryl chloride - US3920757A. Retrieved from

  • PubChem. (2025).[1][6] Methyl 3,5-dichloro-4-hydroxybenzoate Compound Summary. Retrieved from

Sources

Application Note: Ethyl 3,5-dichloro-4-methoxybenzoate as a Strategic Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate is a highly specialized halogenated aromatic ester serving as a critical building block in the synthesis of URAT1 inhibitors (e.g., Dotinurad) and next-generation phosphodiesterase 4 (PDE4) inhibitors . Its structural motif—a benzoic ester core flanked by chlorine atoms at the 3,5-positions—provides unique steric protection and lipophilicity, making it an ideal scaffold for modulating metabolic stability in drug candidates.

This guide details the physicochemical profile, synthetic utility, and validated protocols for transforming this intermediate into bioactive carboxylic acids and phenols.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 15945-28-5
IUPAC Name This compound
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
Appearance White to off-white crystalline powder
Melting Point 55–58 °C
LogP (Predicted) ~3.62 (High Lipophilicity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Reactivity Ester hydrolysis, Aryl-methoxy demethylation, Nucleophilic substitution

Strategic Applications in Drug Discovery

Synthesis of URAT1 Inhibitors (Gout Therapeutics)

The primary pharmaceutical application of this intermediate is in the synthesis of Dotinurad (FYU-981) , a selective urate reabsorption inhibitor. The 3,5-dichloro-4-hydroxyphenyl moiety is essential for binding affinity within the URAT1 transporter channel.

  • Mechanism: The ethyl ester protects the carboxylic acid during upstream chlorination or coupling steps. It is subsequently hydrolyzed and demethylated to reveal the 3,5-dichloro-4-hydroxybenzoic acid pharmacophore.

PDE4 and Cholinesterase Inhibitors

The 3,5-dichloro-4-alkoxy substitution pattern mimics the "catechol ether" motif found in Rolipram and Roflumilast. Replacing the labile metabolic spots with chlorine atoms increases the half-life of the drug candidate by blocking oxidative metabolism at the aromatic ring.

Synthetic Pathways & Logic[7]

The utility of this compound lies in its ability to undergo orthogonal deprotection. The ester can be hydrolyzed to the acid, or the methoxy group can be cleaved to the phenol, allowing for divergent synthesis.

SyntheticPathways Ester Ethyl 3,5-dichloro-4- methoxybenzoate (Starting Material) Acid 3,5-Dichloro-4- methoxybenzoic Acid (Intermediate A) Ester->Acid Hydrolysis (LiOH/THF) Phenol Ethyl 3,5-dichloro-4- hydroxybenzoate (Intermediate B) Ester->Phenol Demethylation (BBr3 or AlCl3) Dotinurad Dotinurad (FYU-981) (URAT1 Inhibitor) Acid->Dotinurad 1. Demethylation 2. Coupling w/ Benzothiazole Amide PDE4 Inhibitor Analogs (Amide Derivatives) Acid->Amide Amidation (HATU/Amine) Phenol->Dotinurad Alt. Route

Figure 1: Divergent synthetic pathways for this compound in pharmaceutical manufacturing.

Experimental Protocols

Protocol A: Quantitative Hydrolysis to 3,5-Dichloro-4-methoxybenzoic Acid

Objective: To generate the free acid precursor for amide coupling. The steric bulk of the ortho-chlorines requires more vigorous conditions than standard esters.

Materials:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 10.0 g (40.1 mmol) of the ethyl ester in 60 mL of THF.

  • Base Addition: Dissolve 5.05 g (120 mmol) of LiOH·H₂O in 20 mL of water and add to the THF solution.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS until the starting material is consumed.

    • Note: Room temperature hydrolysis is slow due to steric hindrance from the 3,5-dichloro substituents.

  • Workup: Evaporate THF under reduced pressure. Dilute the aqueous residue with 50 mL water.

  • Precipitation: Cool to 0°C and slowly acidify to pH 1–2 using 1M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

    • Expected Yield: >95%[1][2][3]

    • Purity Check: ¹H NMR (DMSO-d₆) should show loss of ethyl quartet/triplet and appearance of -COOH broad singlet.

Protocol B: Selective Demethylation to the Phenol

Objective: To expose the hydroxyl group for ether synthesis or Dotinurad production.

Materials:

  • This compound (1.0 eq)

  • Boron Tribromide (BBr₃) (1M in DCM) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice/Water (for quenching)[4]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 5.0 g (20 mmol) of the starting ester in 50 mL anhydrous DCM. Cool to -78°C (Dry ice/acetone bath).

  • Addition: Add BBr₃ solution (50 mL, 50 mmol) dropwise over 20 minutes. Maintain temperature below -70°C.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Mechanistic Insight: The electron-withdrawing chlorine atoms deactivate the ring, making the ether cleavage slower than in non-halogenated anisoles.

  • Quenching: Cool the mixture to 0°C. Carefully quench by dropwise addition of methanol (caution: exothermic) followed by water.

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric hindrance from Cl atoms blocking the carbonyl.Increase temperature to reflux (65°C) or switch to KOH in MeOH/Water (stronger nucleophile).
Decarboxylation Excessive heating of the free acid.Do not heat the acid form above 100°C during drying. The electron-deficient ring facilitates decarboxylation.
Low Yield in Demethylation Formation of aluminum/boron complexes that are hard to break.Ensure thorough quenching with acidic water (1M HCl) to break the phenoxide-boron complex completely.
Impurity Formation Hydrolysis of the ester during demethylation.If using BBr₃, the ester is usually stable at -78°C, but prolonged exposure at RT may cleave the ethyl ester. If the acid is desired, this is acceptable. If the ethyl phenol is desired, control time strictly.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Dotinurad Synthesis & Structure

    • Title: Discovery of Dotinurad (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity.[5]

    • Source: ACS Medicinal Chemistry Letters (2020).
    • URL:[Link]

  • Chemical Properties & Identification

    • Title: Ethyl 3,5-dichloro-4-methoxybenzo
    • Source: PubChem (N
    • URL:[Link]

  • Synthetic Methodology (Chlorination/Esterification)
  • PDE4 Inhibitor SAR Studies

    • Title: Pharmacology of N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591).[6]

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

Sources

Application Note: Ethyl 3,5-dichloro-4-methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Precursor Strategy for URAT1 Inhibitor Dotinurad (FYU-981)

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 50536-72-8) is a critical synthetic intermediate used primarily in the development of Dotinurad , a selective urate transporter 1 (URAT1) inhibitor approved for the treatment of hyperuricemia and gout.

This application note details the compound's role as a "dual-protected" scaffold. The ethyl group protects the carboxylic acid during transport and storage, while the methoxy group protects the sensitive phenol moiety during the aggressive acylation steps required to construct the Dotinurad core. This guide provides optimized protocols for its hydrolysis, activation, and subsequent coupling, ensuring high-yield conversion into the active pharmaceutical ingredient (API).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name This compound
CAS Number 50536-72-8
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
Appearance White to off-white crystalline solid
Melting Point 55–58 °C
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Key Function Protected precursor for 3,5-dichloro-4-hydroxybenzoic acid moiety

Retrosynthetic Analysis & Workflow

The synthesis of Dotinurad hinges on the coupling of the 3,5-dichloro-4-methoxybenzoyl pharmacophore with the benzothiazole core. The ethyl ester serves as the stable starting material.

Synthesis Pathway Visualization

The following diagram illustrates the transformation from the ethyl ester precursor to the final active drug.

DotinuradSynthesis Ester Ethyl 3,5-dichloro- 4-methoxybenzoate (Starting Material) Acid 3,5-dichloro- 4-methoxybenzoic acid Ester->Acid Hydrolysis (NaOH/MeOH) Chloride Acid Chloride Intermediate Acid->Chloride Activation (SOCl2/DMF) Coupled O-Methyl Dotinurad (Protected Precursor) Chloride->Coupled N-Acylation (Benzothiazole Core) Dotinurad Dotinurad (API) (Active Phenol) Coupled->Dotinurad Demethylation (BBr3 or AlCl3) Core 2,3-dihydro-1,2- benzisothiazole 1,1-dioxide Core->Coupled + Base

Figure 1: Synthetic workflow converting this compound to Dotinurad.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 3,5-Dichloro-4-methoxybenzoic Acid

Objective: Convert the ethyl ester to the reactive carboxylic acid form without affecting the methoxy protecting group.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 2M aqueous solution)

  • Methanol (5 volumes)

  • Hydrochloric Acid (1M, for acidification)

Procedure:

  • Dissolution: Charge a reaction vessel with this compound and Methanol. Stir until fully dissolved.

  • Saponification: Add the NaOH solution dropwise over 15 minutes, maintaining temperature < 30°C.

  • Reflux: Heat the mixture to 60°C (reflux) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the ester spot disappears.

  • Work-up: Cool the mixture to room temperature. Evaporate Methanol under reduced pressure.

  • Acidification: Dilute the residue with water. Slowly add 1M HCl with vigorous stirring until pH reaches 1–2. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3x), and dry in a vacuum oven at 50°C.

    • Expected Yield: >90%[1]

    • Checkpoint: Verify melting point (approx. 202°C for the acid).

Protocol B: Activation and Coupling (N-Acylation)

Objective: Activate the acid to an acid chloride and couple it with the benzothiazole core (1,1-dioxido-2,3-dihydro-1,2-benzisothiazole).

Reagents:

  • 3,5-Dichloro-4-methoxybenzoic acid (1.0 eq)[2]

  • Thionyl Chloride (SOCl₂, 3.0 eq)

  • Catalytic DMF (3-4 drops)

  • Coupling Partner: 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (0.95 eq)

  • Base: NaH (60% dispersion) or LiHMDS (1.1 eq)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Acid Chloride Formation:

    • Suspend the acid in Toluene. Add SOCl₂ and catalytic DMF.

    • Heat to 75–80°C for 3 hours. Evolution of SO₂/HCl gas indicates reaction progress.

    • Evaporate excess SOCl₂ and solvent under vacuum to obtain the crude acid chloride (Solid/Oil). Do not expose to moisture.

  • Coupling Reaction:

    • In a separate dry flask, dissolve the benzothiazole core in anhydrous THF.

    • Cool to 0°C and add the Base (NaH or LiHMDS) portion-wise. Stir for 30 mins to generate the anion.

    • Dissolve the crude acid chloride in THF and add it dropwise to the anion solution at 0°C.

  • Completion: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Note: The methoxy group ensures the phenol does not interfere with this acylation.

Protocol C: Demethylation to Dotinurad

Objective: Remove the methyl protecting group to reveal the active phenol.

Reagents:

  • Coupled Intermediate (O-Methyl Dotinurad)

  • Aluminum Chloride (AlCl₃, 3.0 eq) or Boron Tribromide (BBr₃, 2.0 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Setup: Dissolve the intermediate in anhydrous DCM under Nitrogen atmosphere. Cool to -10°C (if using BBr₃) or 0°C (if using AlCl₃).

  • Addition: Add the Lewis Acid (AlCl₃ or BBr₃) slowly to control exotherm.

  • Reaction:

    • For BBr₃: Stir at 0°C for 1 hour, then warm to RT.

    • For AlCl₃: May require gentle reflux (40°C) depending on kinetics.

  • Quenching (Critical): Cool to 0°C. Add ice-water very slowly (violent reaction possible).

  • Purification: The product may precipitate or require extraction with EtOAc/THF mixtures. Recrystallize from Ethanol/Water to obtain pure Dotinurad.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRiskMitigation Strategy
Moisture Control Acid Chloride hydrolysisUse strictly anhydrous solvents for Protocol B. Dry all glassware.
Demethylation Exotherm Runaway reactionAdd Lewis acid at <0°C. Use a dropping funnel for controlled addition.
Impurity Profile Incomplete hydrolysisEnsure pH < 2 during Protocol A workup to fully protonate the acid.
Yield Loss Product solubilityDotinurad is poorly soluble in water but soluble in basic pH. Ensure final isolation is at acidic pH.

References

  • Dotinurad Discovery: Ohno, I., et al. "Discovery of Dotinurad (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity." Chemical and Pharmaceutical Bulletin, 2020. Link

  • Synthesis of 3,5-Dichloro-4-methoxybenzoic acid: Zhao, Z., et al. "General procedure for the synthesis of compounds 2 and 5." European Journal of Medicinal Chemistry, 2022.[3] Link

  • Dotinurad Clinical Profile: "Dotinurad: First Approval." Drugs, 2020. Link

  • Chemical Properties: PubChem Compound Summary for 3,5-Dichloro-4-methoxybenzoic acid. Link

Sources

Ethyl 3,5-dichloro-4-methoxybenzoate as a precursor for Gefitinib synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical inquiry regarding Ethyl 3,5-dichloro-4-methoxybenzoate while providing the scientifically accurate protocol for Gefitinib synthesis.

Executive Analysis: Precursor Feasibility & Structural Correction

Subject: Feasibility of this compound (CAS 15945-28-5) in Gefitinib Synthesis.

Scientific Assessment: Direct synthesis of Gefitinib (Iressa) from This compound is structurally non-viable via standard medicinal chemistry routes.

  • Structural Mismatch: Gefitinib contains a 6,7-disubstituted quinazoline core (6-(3-morpholinopropoxy)-7-methoxy).[1] The phenyl ring in the core contains no chlorine atoms. The only chlorine in Gefitinib is located on the aniline side chain (3-chloro-4-fluorophenyl), which is introduced in the final coupling step, not from the benzoate precursor.

  • Chemical Divergence: this compound is a characteristic intermediate for PDE4 inhibitors (e.g., Roflumilast analogs) or specific herbicides (Dicamba derivatives). Using this precursor for Gefitinib would require inefficient dechlorination and hydroxylation steps to install the morpholine tether.

  • Corrected Precursor: The validated benzoate precursor for Gefitinib is Ethyl 3-hydroxy-4-methoxybenzoate (Isovanillic acid ethyl ester). This molecule provides the correct 3-hydroxyl handle for the morpholine side-chain attachment and the 4-methoxy group required for the quinazoline core.

Application Note Scope: To ensure this guide provides actionable utility, the protocol below details the synthesis of Gefitinib starting from the structurally corrected benzoate precursor (Ethyl 3-hydroxy-4-methoxybenzoate) . This route aligns with the "Novel Synthesis" methodologies (e.g., Li et al., Molecules 2007) that avoid the use of unstable quinazolinone starting materials.

Target Molecule: Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) Primary Precursor: Ethyl 3-hydroxy-4-methoxybenzoate CAS Registry: 186-53-8 (Gefitinib)

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the quinazoline core linearly from the benzoate scaffold. This approach offers higher regioselectivity compared to modifying a pre-formed quinazoline ring.

  • Step 1 (Side Chain Installation): Alkylation of the 3-OH group with the morpholine tether.

  • Step 2 (Ring Activation): Nitration to introduce the nitrogen source for the pyrimidine ring.

  • Step 3 (Core Construction): Reduction and cyclization to form the quinazolinone.

  • Step 4 (Functionalization): Chlorination and SNAr coupling to yield Gefitinib.

Pathway Visualization

GefitinibSynthesis Start Ethyl 3-hydroxy-4-methoxybenzoate (Corrected Precursor) Step1 Step 1: O-Alkylation (+ N-(3-chloropropyl)morpholine) Start->Step1 Inter1 Intermediate A: Ethyl 4-methoxy-3-(3-morpholinopropoxy)benzoate Step1->Inter1 Step2 Step 2: Nitration (HNO3 / AcOH) Inter1->Step2 Inter2 Intermediate B: Ethyl 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzoate Step2->Inter2 Step3 Step 3: Reduction & Cyclization (Fe/HCl then Formamidine Acetate) Inter2->Step3 Inter3 Intermediate C (Quinazolinone Core): 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one Step3->Inter3 Step4 Step 4: Chlorination (POCl3) Inter3->Step4 Inter4 Intermediate D: 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline Step4->Inter4 Step5 Step 5: SNAr Coupling (+ 3-chloro-4-fluoroaniline) Inter4->Step5 Final Target: Gefitinib Step5->Final WrongStart This compound (User Query) WrongStart->Start Requires Dechlorination (Inefficient) WrongEnd Roflumilast/PDE4 Inhibitors WrongStart->WrongEnd Typical Pathway

Caption: Comparative synthesis workflow. The solid path represents the validated route from the 3-hydroxy precursor. The dashed path illustrates the divergence of the 3,5-dichloro precursor toward PDE4 inhibitors.

Detailed Experimental Protocols

Step 1: Etherification (Side Chain Installation)

Objective: Selective alkylation of the 3-hydroxyl group without affecting the ester.

  • Reagents: Ethyl 3-hydroxy-4-methoxybenzoate (1.0 eq), N-(3-chloropropyl)morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or Acetonitrile.[2]

Protocol:

  • Charge a reaction vessel with Ethyl 3-hydroxy-4-methoxybenzoate and DMF (5 vol).

  • Add K₂CO₃ and heat the suspension to 60°C for 30 minutes to ensure deprotonation.

  • Add N-(3-chloropropyl)morpholine dropwise.

  • Heat to 80-90°C and monitor by TLC/HPLC until starting material is <1%.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Yield Expectation: 85-90%.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the C2 position (ortho to the ester) to enable subsequent ring closure.

  • Mechanism: The 4-methoxy and 3-alkoxy groups are para-directors. However, the C6 position is sterically crowded and electronically less favorable than C2 due to the directing effect of the alkoxy groups relative to the ester.

  • Reagents: 65% Nitric Acid (HNO₃), Acetic Acid (AcOH).

Protocol:

  • Dissolve the intermediate from Step 1 in Acetic Acid.

  • Cool to 0-5°C. Exothermic control is critical to prevent over-nitration.

  • Add HNO₃ dropwise, maintaining temperature <10°C.

  • Allow to warm to room temperature (25°C) and stir for 3 hours.

  • Validation: Check for the formation of Ethyl 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzoate.

  • Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter and dry.[3][4][5]

Step 3: One-Pot Reduction and Cyclization

Objective: Reduce the nitro group to an amine and cyclize with a formamidine source to build the quinazoline core.

  • Reagents: Iron powder (Fe), HCl (catalytic), Formamidine Acetate.

  • Alternative: Sodium Dithionite (Na₂S₂O₄) can be used for reduction if metal-free conditions are preferred.

Protocol:

  • Reduction: Suspend the nitro-intermediate in Ethanol/Water. Add Fe powder and catalytic HCl. Reflux until the nitro group is fully reduced to the aniline (check LC-MS for mass shift -30 Da).

  • Cyclization: Filter off iron residues. To the filtrate, add Formamidine Acetate (1.5 eq).

  • Reflux (approx. 120°C if solvent switched to Methoxyethanol) for 6-8 hours.

  • Result: Formation of the stable quinazolin-4(3H)-one core.

Step 4 & 5: Chlorination and Final Coupling

Objective: Convert the inert quinazolinone to the reactive chloro-quinazoline and couple with the aniline.

Protocol:

  • Chlorination: Suspend the quinazolinone in Thionyl Chloride (SOCl₂) or POCl₃ (5 vol). Add a catalytic amount of DMF.

  • Reflux for 3-4 hours. The solid will dissolve as the chloro-derivative forms.

  • Evaporate excess chlorinating agent under vacuum (Rotavap). Azeotrope with Toluene to remove traces.

  • Coupling: Dissolve the crude residue in Isopropanol (IPA).

  • Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Reflux for 2-3 hours. The product, Gefitinib, often precipitates as the hydrochloride salt.

  • Purification: Neutralize with aqueous NaHCO₃, extract, and recrystallize from Methanol/Water.

Key Process Parameters & Data

ParameterSpecification / RangeCriticality
Precursor Purity >98% (HPLC)High. Impurities in benzoate carry through to the quinazoline core.
Nitration Temp <10°C (Addition phase)Critical. Higher temps lead to dinitro impurities (difficult to remove).
Cyclization pH Neutral to slightly acidicEssential for Formamidine condensation efficiency.
Final Coupling Anhydrous conditions pref.Moisture hydrolyzes the 4-chloro intermediate back to quinazolinone.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).[6] Synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate. Molecules, 12(3), 673-678.[6]

  • Chandregowda, V., et al. (2015). Process for the preparation of Gefitinib.[2][4][5][6][7][8][9][10] Organic Process Research & Development. (Contextual validation of quinazoline core construction).

  • AstraZeneca UK Ltd. (1996). Quinazoline derivatives. WO Patent 96/33980.[4] (Original innovator route describing the quinazoline scaffold requirements).

  • Maskrey, T. S., et al. (2018).[8] A New Synthesis of Gefitinib.[2][6][7][8][9][10] Synlett, 30, 471–476.[8]

Sources

Application Note: Strategic Derivatization of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Pathways for PDE4 Inhibition and Antimicrobial Scaffolds

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 19035-69-9) represents a "privileged structure" in medicinal chemistry. Its specific substitution pattern—a central methoxy group flanked by two chlorine atoms—creates a sterically crowded, electron-deficient core that mimics the pharmacophore of potent PDE4 inhibitors (e.g., Roflumilast, Piclamilast) and specific auxin-mimic herbicides.

This guide details three orthogonal derivatization protocols designed to expand this scaffold into novel chemical space. Unlike standard synthetic recipes, these protocols address the specific electronic and steric challenges posed by the 3,5-dichloro ring system.

Strategic Architecture: The "Why" Behind the Chemistry

The utility of this molecule lies in its conformational restriction . The two ortho-chlorine atoms force the para-methoxy group and the ester carbonyl out of planarity with the benzene ring (the "Schidewitz twist"). This locks the molecule into a conformation often required for binding to the PDE4 catalytic pocket.

We will target three distinct vectors:

  • Vector A (Ester Hydrolysis/Hydrazinolysis): Conversion to peptidomimetics or heterocycles (1,3,4-oxadiazoles) to improve metabolic stability.

  • Vector B (O-Demethylation): Unmasking the phenol to alter lipophilicity (LogP) or attach solubilizing tails.

  • Vector C (C-Cl Activation): Utilizing the aryl chlorides as latent handles for Suzuki-Miyaura coupling to access biaryl systems.

Visual Workflow

ReactionLandscape Start Ethyl 3,5-dichloro- 4-methoxybenzoate Hydrazide Benzohydrazide (Intermediate) Start->Hydrazide N2H4·H2O Reflux Phenol 3,5-dichloro-4- hydroxybenzoate Start->Phenol BBr3, DCM -78°C to RT Biaryl Biaryl Scaffold (PDE4 Potency) Start->Biaryl Ar-B(OH)2 Pd-Catalyst (XPhos) Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole Cyclization (CS2 or R-COOH)

Caption: Orthogonal derivatization vectors for this compound targeting heterocyclic expansion, polarity adjustment, and biaryl synthesis.

Protocol A: Heterocycle Construction (The Ester Vector)

Objective: Convert the ester to a 1,3,4-oxadiazole thione. Rationale: Esters are metabolically labile (esterases). 1,3,4-oxadiazoles are stable bioisosteres that retain the hydrogen-bond acceptor capability while improving half-life.

Reagents & Equipment[1][2]
  • Hydrazine hydrate (80% or 98%)

  • Carbon disulfide (CS2)

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Hydrazinolysis:

    • Dissolve this compound (10 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine hydrate (50 mmol, 5 equiv) dropwise. Note: Excess hydrazine drives the equilibrium forward.

    • Reflux at 80°C for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The high-Rf ester spot should disappear, replaced by a baseline hydrazide spot.

    • Isolation: Cool to 0°C. The hydrazide often precipitates. If not, concentrate under vacuum to 50% volume and add ice water. Filter the white solid.[3]

  • Cyclization (Oxadiazole Formation):

    • Dissolve the isolated hydrazide (5 mmol) in ethanol (15 mL).

    • Add KOH (5 mmol) dissolved in minimal water.

    • Add CS2 (10 mmol) slowly (Exothermic).

    • Reflux for 12 hours.[4] Evolution of H2S gas (rotten egg smell) indicates cyclization.

    • Acidification: Cool and acidify with dilute HCl to pH 2–3. The 5-(3,5-dichloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol will precipitate.

Critical Insight: The electron-withdrawing chlorines make the carbonyl carbon more electrophilic, usually accelerating the initial hydrazine attack compared to non-halogenated benzoates.

Protocol B: Unmasking the Phenol (The Ether Vector)

Objective: Selective O-demethylation using Boron Tribromide (BBr3).[5] Rationale: The 4-methoxy group is robust. Acidic hydrolysis (HBr/AcOH) requires harsh heat that may hydrolyze the ester. BBr3 works at low temperature, preserving the ester functionality if controlled carefully.[6]

Reagents & Equipment[1][2]
  • Boron Tribromide (1.0 M in DCM)[4]

  • Dichloromethane (Anhydrous)

  • Argon/Nitrogen atmosphere

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve starting material (2 mmol) in anhydrous DCM (10 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr3 (6 mmol, 3 equiv) dropwise via syringe.

    • Caution: BBr3 reacts violently with moisture.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Cool back to 0°C. Quench by dropwise addition of Methanol (exothermic!).

  • Workup: Wash with NaHCO3 (sat.) to remove boron residues.[4] Extract with DCM.

Self-Validating Check: The product (Phenol) will show a broad singlet at ~10.0–11.0 ppm in 1H NMR (D2O exchangeable), and the methoxy singlet at ~3.9 ppm will vanish.

Protocol C: Biaryl Expansion (The Chloride Vector)

Objective: Suzuki-Miyaura Coupling on the deactivated Aryl Chloride.[1] Rationale: Aryl chlorides are notoriously difficult coupling partners compared to bromides/iodides, especially when sterically hindered by the adjacent methoxy group. Standard Pd(PPh3)4 will likely fail. We utilize Buchwald Precatalysts (XPhos Pd G2) to facilitate oxidative addition into the C-Cl bond.

Reagents & Equipment[1][2]
  • Catalyst: XPhos Pd G2 (2 mol%) or Pd(dppf)Cl2 (5 mol%)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Base: K3PO4 (3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen poisons the Pd(0) species.

  • Assembly: In a microwave vial or pressure tube, combine:

    • This compound (1 mmol)

    • Boronic Acid (1.5 mmol)

    • K3PO4 (3 mmol)

    • XPhos Pd G2 (0.02 mmol)

  • Heating: Seal and heat to 100°C for 12 hours (or 1 hour in Microwave at 120°C).

  • Filtration: Filter through a Celite pad to remove Palladium black.

Mechanism Note: The "3,5-dichloro" motif allows for site-selective coupling. By controlling equivalents (1.0 vs 2.5), one can theoretically mono-arylate or bis-arylate, creating non-symmetrical biaryls.

Data Summary & Quality Control
ParameterStarting MaterialHydrazide (Step A)Phenol (Step B)
Appearance White/Off-white CrystallineWhite SolidBeige/Tan Solid
1H NMR Key Shift Ethyl: ~1.3 (t), 4.3 (q)Ethyl signals absent OMe singlet absent
IR Diagnostic Ester C=O: ~1720 cm⁻¹Amide C=O: ~1650 cm⁻¹Broad -OH: ~3300 cm⁻¹
TLC (Hex/EtOAc 7:3) Rf ~ 0.7Rf ~ 0.2 (Baseline)Rf ~ 0.4 (Streaking)
References
  • PDE4 Inhibition Context

    • Discovery of arylbenzylamines as PDE4 inhibitors.[7] (2019).[7] European Journal of Medicinal Chemistry.

  • Hydrazide Synthesis

    • Synthesis of 4-Methoxybenzoylhydrazones.[8] (2014). Molecules.

  • Demethylation Protocol

    • Demethylation of Methyl Ethers - Boron Tribromide.[9] Common Organic Chemistry Protocols.

  • Suzuki Coupling on Chlorides

    • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides.[1][10] (2013). Green Chemistry.

Sources

High-Performance Liquid Chromatography Analysis of Ethyl 3,5-dichloro-4-methoxybenzoate: Process Impurity and Assay Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 3,5-dichloro-4-methoxybenzoate is a critical intermediate in the synthesis of agrochemicals (specifically dicamba analogs) and pharmaceutical building blocks. Its analysis requires a separation mechanism capable of resolving the highly lipophilic ester from its polar hydrolysis degradation product, 3,5-dichloro-4-methoxybenzoic acid .

The Analytical Challenge

The core challenge in analyzing this molecule lies in its halogenated aromatic structure. The two chlorine atoms at the meta positions significantly increase the lipophilicity (LogP ~4.3) compared to non-halogenated benzoates. Furthermore, the methoxy group at the para position introduces electron-donating effects that influence UV absorption.

Key Mechanistic Drivers:

  • Hydrophobicity: The ethyl ester is neutral and strongly retained on C18 stationary phases. High organic strength (>50%) is required for elution.

  • Acidic Impurities: The primary process impurity is the hydrolyzed free acid. To prevent peak tailing of this acidic impurity, the mobile phase pH must be suppressed (pH < 3.0) using phosphoric or formic acid to keep the carboxyl group protonated (

    
     rather than 
    
    
    
    ).
  • Chromophore: The chlorinated benzene ring provides strong UV absorption in the 210–230 nm range, with a secondary, less intense band around 270–280 nm.

Method Development Workflow

The following decision tree illustrates the logic applied to select the stationary phase and mobile phase conditions.

MethodDevelopment Start Analyte Assessment (this compound) Prop Properties: Lipophilic (LogP > 4) Potential Acid Impurity Start->Prop ColumnSel Column Selection Prop->ColumnSel Hydrophobicity MobileSel Mobile Phase Selection Prop->MobileSel Ionization Control C18 Standard C18 (L1) (Primary Choice) ColumnSel->C18 Routine QC MixedMode Mixed-Mode (Newcrom R1) (Alternative for difficult separations) ColumnSel->MixedMode Complex Matrix AcidMod Acid Modifier Required (pH < 3.0) MobileSel->AcidMod Suppress Acid Ionization Solvent High Organic Strength (ACN preferred over MeOH) MobileSel->Solvent Elute Lipophilic Ester

Figure 1: Strategic decision tree for selecting chromatographic conditions based on analyte physicochemical properties.

Detailed Experimental Protocols

Two methods are presented: Method A (Standard C18) for routine quality control and Method B (SIELC Mixed-Mode) for specialized separation where enhanced selectivity is required.

Method A: Standard Reversed-Phase (C18) – Recommended for Routine QC

This method utilizes a standard USP L1 column. It is robust, transferable, and uses standard reagents.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (USP L1), 4.6 × 150 mm, 5 µmProvides sufficient carbon load for retention of the lipophilic ester.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Suppresses ionization of the acid impurity (pKa ~3.5).
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than Methanol; lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 230 nm (Primary), 254 nm (Secondary)230 nm offers higher sensitivity for chlorinated aromatics; 254 nm is more selective against non-aromatic solvents.
Injection Vol. 5–10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
2.06040Isocratic for early eluters
12.01090Gradient to elute Ester
15.01090Wash
15.16040Re-equilibration
20.06040End of Run
Method B: Mixed-Mode Application (SIELC Newcrom R1)

Based on specific application data for this analyte class [1].

This method is ideal if the standard C18 method fails to resolve the ester from specific matrix interferences. The Newcrom R1 stationary phase contains alkyl chains with terminal ion-exchange groups, providing orthogonal selectivity.

  • Column: Newcrom R1, 4.6 × 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Acetonitrile : Water : Phosphoric Acid.

  • Ratio: 70 : 30 : 0.1 (v/v/v).[2][3]

  • Benefits: Simple isocratic setup; the mixed-mode interaction often provides sharper peak shapes for the acidic impurity without aggressive pH modification.

Sample Preparation & System Suitability

Sample Preparation Protocol

Diluent Selection: The analyte is sparingly soluble in water.[4] Do not use 100% water as a diluent, as the ester will precipitate.

  • Stock Solution: Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase B (or 50:50 ACN:Water). Final concentration: 100 µg/mL.

  • Filtration: Filter through a 0.45 µm PTFE filter (Nylon is acceptable, but PTFE is preferred for halogenated organics).

System Suitability Criteria (Self-Validating System)

Before analyzing unknown samples, the system must pass the following checks:

ParameterAcceptance CriteriaLogic
Precision (RSD) NMT 2.0% for Area (n=5)Ensures injector and pump stability.
Tailing Factor (

)
0.8 – 1.5Critical for the acid impurity; >1.5 indicates insufficient pH suppression.
Theoretical Plates (

)
> 5,000Indicates column efficiency is intact.
Resolution (

)
> 2.0 between Impurity and Main PeakEnsures accurate quantitation of the impurity.

Troubleshooting & Diagnostics

Common issues when analyzing halogenated benzoate esters and their remediation strategies.

Troubleshooting Issue Problem Detected SplitPeak Split/Broad Peaks Issue->SplitPeak Drift Retention Time Drift Issue->Drift Ghost Ghost Peaks Issue->Ghost SolventMismatch Diluent Mismatch? Ensure Diluent ~ Mobile Phase SplitPeak->SolventMismatch TempControl Check Column Oven (Stabilize at 30°C) Drift->TempControl Carryover Wash Needle with 100% ACN Ghost->Carryover

Figure 2: Diagnostic flow for resolving common chromatographic anomalies.

Specific Troubleshooting Tips:

  • Acid Impurity Tailing: If the earlier eluting acid peak tails, lower the pH of Mobile Phase A. Ensure you are using Phosphoric Acid, not just a weak buffer like Acetate, as the pKa of dichlorobenzoic acid is quite low (~3.0–3.5).

  • Retention Shift: Halogenated compounds are sensitive to temperature changes on C18 columns. Ensure the column oven is functioning correctly.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15945-28-5, this compound. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of chlorinated pyrrole esters. Pharmacia. Retrieved from [Link] (Cited for general protocols on chlorinated ester lipophilicity).

Sources

Precision Profiling: RP-HPLC Strategies for Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzoates—ranging from simple preservatives like sodium benzoate and parabens to complex active pharmaceutical ingredients (APIs)—present a distinct chromatographic challenge: their retention behavior is dictated almost entirely by ionization state. As a Senior Application Scientist, I often see methods fail not because of column selection, but because of a fundamental misunderstanding of pKa dynamics.

This guide moves beyond generic "cookbooks" to provide a logic-driven framework for separating benzoic acid derivatives. It focuses on the critical interplay between mobile phase pH, stationary phase selection, and organic modifier effects.

The Physicochemical Basis: Controlling the Equilibrium

To master benzoate separation, you must control the acid dissociation equilibrium. Benzoic acid and its derivatives are weak acids with pKa values typically between 3.5 and 4.5.

  • pH > pKa (e.g., pH 7.0): The analyte is deprotonated (

    
    ). It is highly polar and repelled by the hydrophobic C18 stationary phase, eluting near the void volume (
    
    
    
    ) with poor resolution.
  • pH < pKa (e.g., pH 2.5 - 3.0): The analyte is protonated (

    
    ). It is neutral and hydrophobic, allowing for strong interaction with the C18 ligands, resulting in increased retention and sharper peak shape.
    
The "Rule of 2"

For robust methods, the mobile phase pH should be 2 units below the pKa of the most acidic analyte. For benzoates (pKa ~4.2), a mobile phase pH of 2.2–2.5 is ideal.

Visualization: The Ionization Logic

The following diagram illustrates the decision matrix for optimizing benzoate retention based on their chemical state.

BenzoateLogic Start Analyte: Substituted Benzoate Check_pKa Determine pKa (approx 4.0) Start->Check_pKa Select_pH Select Mobile Phase pH Check_pKa->Select_pH pH_High pH > 5.0 (Ionized) Select_pH->pH_High Incorrect pH_Low pH < 3.0 (Neutral) Select_pH->pH_Low Correct Result_Bad Result: Void Elution Peak Tailing No Retention pH_High->Result_Bad Result_Good Result: Strong Retention Sharp Peaks High Resolution pH_Low->Result_Good

Figure 1: Decision logic for pH selection. Maintaining pH < 3.0 ensures the analyte remains in its neutral, hydrophobic state for optimal C18 retention.

Protocol A: Universal Screening Method

This protocol is designed as a "first-pass" method for unknown benzoate mixtures. It utilizes a steep gradient and acidic pH to capture a wide range of polarities (from hydroxybenzoates to butylparaben).

Reagents & Materials[1][2][3][4][5]
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces secondary silanol interactions which cause tailing in acidic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Volatile (MS-compatible) and sufficiently acidic to suppress ionization.

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Why: Lower viscosity than methanol, providing lower backpressure and generally sharper peaks for aromatics.

Instrument Settings
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical for reproducibility)
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (primary) and 210 nm (secondary)
Gradient Table
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Equilibration)
1.05%Injection / Loading
15.095%Linear Ramp (Elution)
18.095%Wash
18.15%Re-equilibration
23.05%Ready for next injection

Protocol B: High-Resolution Separation of Parabens

Parabens (esters of p-hydroxybenzoic acid) are the most common benzoate application. This method is optimized for the separation of Methyl-, Ethyl-, Propyl-, and Butyl-paraben.

Challenge: Structural similarity requires high efficiency to resolve critical pairs (e.g., Ethyl vs. Propyl).

Optimized Conditions
  • Column: Phenyl-Hexyl or C18, 100 mm x 2.1 mm, 2.X µm (UHPLC) or 3.5 µm (HPLC).

    • Expert Insight: A Phenyl-Hexyl column often provides better selectivity than C18 for benzoates due to

      
       interactions with the aromatic ring of the analyte.
      
  • Mobile Phase: Isocratic elution is preferred for routine QC to maximize throughput.

    • A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • B: Methanol.[2][3]

    • Ratio: 50:50 (A:B).[4]

Performance Metrics (Expected)
AnalyteApprox. RT (min)Tailing Factor (USP)
Benzoic Acid2.1< 1.5
Methylparaben3.5< 1.2
Ethylparaben4.8< 1.2
Propylparaben7.2< 1.2
Butylparaben11.5< 1.2

Note: Retention times will vary based on column dimensions and dwell volume.

Advanced Troubleshooting: Isomer Separation

Separating positional isomers (e.g., ortho-, meta-, and para- hydroxybenzoic acid) is difficult on standard C18 because their hydrophobicities are nearly identical.

The Solution: Alternative Selectivity

If C18 fails to resolve isomers, switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: These phases engage in distinct steric and electronic interactions with the position of the substituent on the benzene ring.

  • Modifier Switch: Change organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and allows the specific hydrogen-bonding and dipole interactions of the stationary phase to dominate, whereas ACN can sometimes "mask" these subtle selectivity differences.

Isomer Separation Workflow

IsomerWorkflow Input Mixture: o-, m-, p- Isomers Step1 Try C18 (pH 2.5) Input->Step1 Check Resolved? Step1->Check Success Validate Method Check->Success Yes Fail Co-elution Check->Fail No Step2 Switch Column: Biphenyl or PFP Fail->Step2 Step3 Switch Solvent: Methanol Step2->Step3 Step3->Success

Figure 2: Workflow for resolving difficult positional isomers (e.g., hydroxybenzoic acids).

References

  • Agilent Technologies. (2005).[2] Separation of Paraben Preservatives by Reversed-Phase HPLC.[2][1] Application Note 5989-3635EN. [Link]

  • Shabir, G. A. (2004).[3] Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213.[3] [Link]

  • SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acid Isomers. Application Note. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 243, Benzoic Acid. [Link]

Sources

TLC visualization techniques for aromatic esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aromatic esters (e.g., methyl benzoate, parabens, aspirin derivatives) are ubiquitous intermediates in medicinal chemistry and drug development. While their aromatic rings provide convenient UV activity, relying solely on non-destructive UV visualization often fails to distinguish esters from other co-eluting aromatic byproducts (e.g., ketones, unreacted acids).

This guide provides a multi-tiered visualization strategy. It moves beyond basic UV detection to "Gold Standard" chemical staining that specifically targets the ester functional group, ensuring robust identification during reaction monitoring and purification.

Decision Matrix: Selecting the Right Visualization Method

The following workflow illustrates the logical progression from non-destructive to destructive visualization based on analytical needs.

TLC_Decision_Tree Start Start: Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Is_Visible Spots Visible? UV_Check->Is_Visible Specific_Check Need Ester Confirmation? Is_Visible->Specific_Check Yes (Aromatic) General_Stain Step 3: p-Anisaldehyde Stain (Universal/Backbone) Is_Visible->General_Stain No (Non-Aromatic) Ferric_Test Step 2: Ferric Hydroxamate Stain (Specific for Esters) Specific_Check->Ferric_Test Yes (Verify Funct. Group) Specific_Check->General_Stain No (General Purity) Result_Ester Red/Violet Spot (Positive Ester) Ferric_Test->Result_Ester Result_General Various Colors (Structural Context) General_Stain->Result_General

Figure 1: Decision matrix for selecting the appropriate visualization technique for aromatic esters.

Method 1: Non-Destructive UV Visualization (The Baseline)

Principle: Aromatic esters possess conjugated


-systems (

transitions) that absorb UV light strongly at 254 nm. TLC plates (e.g., Silica Gel 60

) are impregnated with a fluorescent indicator (zinc silicate or manganese-activated zinc silicate) that emits green light (520 nm) under UV excitation.
  • Mechanism: The aromatic ester absorbs the 254 nm radiation, preventing it from reaching the indicator.

  • Observation: The compound appears as a dark spot against a bright green fluorescent background (Fluorescence Quenching).[1][2]

Protocol:

  • Drying: Ensure all elution solvent has evaporated. Residual solvent can cause dark "ghost" bands.

  • Inspection: Place the plate under a short-wave (254 nm) UV lamp.

  • Marking: Lightly outline the dark spots with a soft pencil (HB or B).

  • Validation: Compare

    
     values against a co-spotted standard of the pure ester.
    

Expert Insight: UV is necessary but insufficient. It confirms the presence of an aromatic ring but does not confirm the ester functionality. An aromatic ketone or aldehyde will look identical under UV.

Method 2: The "Gold Standard" Specific Stain (Ferric Hydroxamate)

Principle: This is the most critical test for confirming the ester moiety. It relies on the conversion of the ester to a hydroxamic acid, which then complexes with Iron(III).[3][4]

Mechanism:

  • Nucleophilic Attack: Hydroxylamine (

    
    ) attacks the ester carbonyl in basic conditions, displacing the alcohol portion (alkoxy group) and forming a hydroxamic acid (
    
    
    
    ).
  • Complexation: The hydroxamic acid acts as a bidentate ligand, chelating with Iron(III) (

    
    ) in acidic media.
    
  • Chromophore: This forms a highly colored (red-violet) ferric hydroxamate complex.

Ferric_Mechanism Ester Aromatic Ester (R-CO-OR') Hydroxamic Hydroxamic Acid (R-CO-NHOH) Ester->Hydroxamic Nucleophilic Substitution NH2OH Hydroxylamine (NH2OH / OH-) NH2OH->Hydroxamic Complex Ferric Hydroxamate Complex (Red/Violet) Hydroxamic->Complex Chelation FeCl3 FeCl3 / H+ FeCl3->Complex

Figure 2: Reaction pathway for the Ferric Hydroxamate test converting ester to colored complex.

Reagent Preparation (Freshness is Critical):

  • Solution A: 0.5 M Hydroxylamine hydrochloride in ethanol (Dissolve 3.5g

    
     in 100 mL Ethanol).
    
  • Solution B: 6 M NaOH in water (Dissolve 24g NaOH in 100 mL water).

  • Solution C: 10% Ferric Chloride in 1 M HCl (Dissolve 10g

    
     in 100 mL of 1 M HCl).
    

Protocol:

  • Mix: Immediately before use, mix equal volumes of Solution A and Solution B .

  • Spray 1: Spray the TLC plate moderately with the A+B mixture.

  • Reaction Time: Allow the plate to sit at room temperature for 1-2 minutes. (Optional: Mild heating with a heat gun can accelerate the reaction for hindered esters).

  • Spray 2: Spray the plate with Solution C .

  • Observation: Esters appear as magenta/red-violet spots on a yellow background.

Self-Validating Step: Run a "blank" spot of the parent carboxylic acid. The acid will not form the hydroxamate under these conditions, confirming that the red spot is indeed the ester.

Method 3: Universal High-Sensitivity Stain (p-Anisaldehyde)

Principle: While not specific to esters, p-Anisaldehyde is a robust universal stain that reacts with the nucleophilic centers of the aromatic ring and the activated positions of the ester. It is excellent for checking purity and visualizing non-UV active impurities.

Reagent Preparation:

  • Recipe: Mix 135 mL absolute ethanol, 5 mL concentrated sulfuric acid (

    
    ), 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.
    
  • Storage: Store in a dark/amber bottle at 4°C. Discard if the solution turns pink/red in the bottle (oxidation).

Protocol:

  • Dip: Using forceps, quickly dip the TLC plate into the solution and remove immediately.

  • Drain: Wipe the back of the plate and let excess reagent drain onto a paper towel.

  • Heat: Heat the plate with a heat gun (approx. 200°C) or on a hot plate. Move the heat source constantly to prevent charring.

  • Observation: Aromatic esters typically manifest as blue, violet, or dull red spots depending on the substituents on the ring.

Comparative Data Summary

FeatureUV Visualization (254 nm)Ferric Hydroxamate Stainp-Anisaldehyde Stain
Type Non-DestructiveDestructive (Chemical)Destructive (Oxidative)
Specificity Low (Any conjugated system)High (Esters/Lactones) Low (Universal)
Sensitivity Moderate (ng range)Moderate (

g range)
High (ng range)
Preparation None (Instrumental)Complex (3-part solution)Moderate (One solution)
Key Use Case Initial check, reaction monitoringConfirming ester formation Checking final purity

Troubleshooting & Optimization

  • Ghost Spots in UV: If you see dark spots that disappear upon drying, it is likely trapped solvent (e.g., Ethyl Acetate absorbs at 254 nm). Fix: Dry plate in a vacuum oven or with a heat gun before UV inspection.

  • No Color in Hydroxamate Test: The ester might be sterically hindered (e.g., tert-butyl esters). Fix: Increase the heating time after spraying Solutions A+B to force the nucleophilic attack.

  • Transient Colors: Hydroxamate complexes can fade. Fix: Photograph the plate immediately after spraying Solution C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for functional group classification tests).

  • Merck KGaA. TLC Visualization Reagents and Methods. MilliporeSigma Technical Library. (Industry standard for stain recipes).

  • Chemistry LibreTexts. Visualizing TLC Plates. (Detailed mechanisms for UV and chemical staining).

  • Dee-Noor, M.; Bi, H. "The Ferric Hydroxamate Test for Esters." Journal of Chemical Education, 2004 , 81, 10. (Specific mechanism and limitations of the hydroxamate test).

Sources

High-Efficiency Purification of Ethyl 3,5-dichloro-4-methoxybenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-01

Executive Summary

This application note details the protocol for the purification of Ethyl 3,5-dichloro-4-methoxybenzoate , a critical building block in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast.

While the synthesis of this compound—typically via the esterification of 3,5-dichloro-4-methoxybenzoic acid or methylation of ethyl 3,5-dichloro-4-hydroxybenzoate—is straightforward, crude reaction mixtures often contain unreacted phenolic precursors, carboxylic acids, and inorganic salts. This guide provides a robust Flash Column Chromatography (FCC) workflow designed to isolate the target ester with >99% purity , emphasizing stationary phase selection, mobile phase optimization, and dry-loading techniques to maximize resolution.

Compound Properties & Separation Strategy

Understanding the physicochemical properties of the target is essential for designing the separation logic.

PropertyValue / DescriptionImplication for Chromatography
Structure Benzoate ester with di-chloro substitutionModerately lipophilic; non-ionizable in standard silica conditions.
LogP ~3.62 (Estimated)Retains well on C18, but elutes quickly on Silica using polar solvents. Requires non-polar starting gradient.
Solubility Soluble in EtOAc, DCM, Acetone; Low in HexaneCritical: Liquid loading in pure hexane is likely impossible. Dry loading is recommended to prevent band broadening.
Impurities 1. Starting Phenol (Ethyl 3,5-dichloro-4-hydroxybenzoate)2. Hydrolyzed Acid (3,5-dichloro-4-methoxybenzoic acid)1. Phenol is more polar (lower Rf).2. Acid is highly polar on silica (baseline retention) unless acidified.
Separation Logic (Expertise & Causality)
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm) is sufficient due to the significant Rf difference between the target ester and its phenolic/acidic impurities.

  • Mobile Phase: A Hexane/Ethyl Acetate (Hex/EtOAc) system is chosen over Dichloromethane/Methanol. The target is an ester; MeOH is too strong and may cause transesterification or co-elution of polar impurities. Hex/EtOAc offers superior selectivity for separating the lipophilic ester from the hydrogen-bonding phenol impurity.

  • Loading: Due to the compound's high crystallinity and poor solubility in hexane, dry loading onto Celite 545 or Silica is mandatory. Liquid loading with DCM is discouraged as it often leads to "streaking" and poor separation of closely eluting non-polar impurities.

Pre-Purification Analysis: TLC Method Development

Before scaling to the column, the solvent system must be optimized via Thin Layer Chromatography (TLC).

Protocol:

  • Plate: Silica Gel 60 F254 aluminum-backed plates.

  • Spotting: Dissolve crude material in minimal DCM. Spot 1 µL.

  • Eluent Screening:

    • 100% Hexane: Compound likely stays at baseline (Rf < 0.1).

    • 10% EtOAc in Hexane: Target moves slightly.

    • 20% EtOAc in Hexane:Optimal. Target Rf should be ~0.4–0.5. Impurities (Phenol) will lag at Rf ~0.2.

  • Visualization: UV absorption at 254 nm (Benzoate chromophore is strong).

Target Rf Criteria:

  • Target Ester: 0.45 – 0.55

  • Phenol Impurity: 0.20 – 0.30

  • Acid Impurity: 0.00 – 0.05 (Baseline)

Detailed Purification Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate.

  • Solid Support: Celite 545 (for dry loading).

  • Hardware: Glass column (size dependent on scale) or Flash Cartridge (e.g., 40g for 2–4g crude).

Step-by-Step Workflow
Step 1: Sample Preparation (Dry Loading)

Rationale: Ensures a tight starting band for maximum resolution.

  • Dissolve the crude this compound in the minimum amount of Dichloromethane (DCM) or Acetone.

  • Add Celite 545 (ratio 1:2 w/w, Sample:Celite).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder is obtained.

    • Caution: Ensure no residual solvent remains; the powder must not smell of DCM.

Step 2: Column Packing & Equilibration
  • Slurry pack the silica gel using 100% Hexane .

    • Note: Slurry packing prevents air bubbles.

  • Flush the column with 2 Column Volumes (CV) of 100% Hexane to settle the bed.

  • Carefully pour the dry-loaded sample/Celite powder onto the top of the silica bed.

  • Add a layer of sand (~1 cm) on top to protect the bed during solvent addition.

Step 3: Elution Gradient

Run at a flow rate optimized for column diameter (e.g., 15–20 mL/min for a 2.5 cm diameter column).

StageSolvent Composition (Hex:EtOAc)Volume (CV)Purpose
1 100:0 (Pure Hexane)2 CVElute highly non-polar grease/oils.
2 95:5 3 CVElute non-polar byproducts.
3 90:10 5 CVTarget may begin to elute (tailing front).
4 80:20 Until CompleteMain Elution. Collect fractions.
5 50:50 2 CVFlush column (elute phenol/acid impurities).
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size ~10–15 mL).

  • Monitor fractions via TLC (using the 20% EtOAc/Hex method).

  • Pool fractions containing the single spot at Rf ~0.5.

    • Critical: Do not pool "mixed" fractions containing the lower Rf phenol impurity. Recycle these if yield is critical.

Step 5: Solvent Removal
  • Concentrate pooled fractions via rotary evaporation (bath temp < 40°C).

  • Dry the resulting solid under high vacuum to remove trace solvent.

Workflow Visualization

The following diagram illustrates the decision-making process and physical workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture (this compound) TLC TLC Method Development (Target Rf 0.5 in 20% EtOAc/Hex) Start->TLC LoadChoice Solubility Check (Soluble in Hexane?) TLC->LoadChoice LiquidLoad Liquid Load (Not Recommended) LoadChoice->LiquidLoad Yes (Rare) DryLoad Dry Load Strategy (Adsorb on Celite/Silica) LoadChoice->DryLoad No (Typical) ColumnRun Flash Chromatography Gradient: 0% -> 20% EtOAc/Hex LiquidLoad->ColumnRun DryLoad->ColumnRun FractionAnalysis Fraction Analysis (TLC/UV) ColumnRun->FractionAnalysis Pooling Pool Pure Fractions (Rf ~0.5 Only) FractionAnalysis->Pooling Single Spot FinalProduct Pure this compound (>99% Purity) Pooling->FinalProduct

Figure 1: Decision matrix and workflow for the purification of chlorinated benzoate esters.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Co-elution with Phenol Gradient too steep (polarity increased too fast).Use a shallower gradient (e.g., hold at 10% EtOAc for longer).
Streaking/Tailing Sample overload or acidic silanols interacting with the ester.1. Reduce loading mass.2. Ensure dry loading was fully dry.3. (Rare) Add 0.1% Triethylamine to mobile phase (usually not needed for esters).
Low Recovery Product crystallized in the column or precipitated.Ensure the mobile phase has enough solvation power. Do not use 100% Hexane for too long if the compound is insoluble in it.
Baseline Impurities Unreacted acid (3,5-dichloro-4-methoxybenzoic acid).These should stay at the top. Flush with 100% EtOAc or MeOH to clean the column for reuse, but do not collect with product.

References

  • SIELC Technologies. (2018).[1] this compound Analysis. Retrieved from

  • Zhang, H., et al. (2014). Synthesis of an impurity in crude roflumilast. Journal of Chemical Research, 38(8), 507-509.[2] Retrieved from

  • Biosynth. (n.d.). This compound Product Data. Retrieved from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from

Sources

Robust Scale-Up Synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization and Critical Control Points

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate , a critical intermediate in the manufacturing of agrochemicals (e.g., Dicamba analogs) and pharmaceutical ingredients (e.g., phosphodiesterase inhibitors). The method utilizes Ethyl 4-hydroxybenzoate (Ethyl Paraben) as a cost-effective starting material. The process features a two-step sequence: regioselective chlorination using sulfuryl chloride followed by O-methylation using dimethyl sulfate (DMS). Emphasis is placed on heat management, impurity control, and process safety, particularly regarding the handling of alkylating agents.

Retrosynthetic Analysis & Route Selection

The synthesis of this compound can be approached via two primary disconnections.

  • Route A (Selected): Chlorination of the pre-formed ester (Ethyl 4-hydroxybenzoate). This route is superior for scale-up because the starting material is a commodity chemical (preservative E214), and the ester group is stable under the acidic conditions of chlorination.

  • Route B: Esterification of 3,5-dichloro-4-methoxybenzoic acid. This requires an expensive precursor or a longer linear sequence starting from the acid.

Strategic Advantage of Route A: By performing chlorination before methylation, we utilize the strong ortho-directing effect of the free phenol to ensure high regioselectivity for the 3,5-dichloro substitution pattern.

Retrosynthesis Target This compound (Target) Inter Ethyl 3,5-dichloro-4-hydroxybenzoate (Intermediate) Target->Inter O-Methylation (DMS/K2CO3) SM Ethyl 4-hydroxybenzoate (Ethyl Paraben - Commodity SM) Inter->SM Regioselective Chlorination (SO2Cl2)

Figure 1: Retrosynthetic strategy highlighting the two-step transformation from commodity Ethyl Paraben.

Step 1: Regioselective Chlorination

Objective: Convert Ethyl 4-hydroxybenzoate to Ethyl 3,5-dichloro-4-hydroxybenzoate.

Mechanism & Causality

Sulfuryl chloride (


) is chosen over chlorine gas (

) for pilot-scale operations due to easier volumetric dosing and handling. The reaction proceeds via electrophilic aromatic substitution. The hydroxyl group activates the 3 and 5 positions. The ester group at position 1 deactivates the ring but directs meta, reinforcing the ortho direction of the hydroxyl group.
Protocol

Scale: 1.0 mol (166.2 g) Input

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.
    
  • Solvent System: Charge the flask with Ethyl 4-hydroxybenzoate (166.2 g, 1.0 mol) and Glacial Acetic Acid (500 mL) . Stir to suspend/dissolve.

    • Note: Acetic acid promotes the polarization of

      
      , enhancing electrophilicity while moderating the exotherm compared to non-polar solvents.
      
  • Addition: Heat the mixture to 35°C. Begin dropwise addition of Sulfuryl Chloride (283.4 g, 170 mL, 2.1 mol) .

    • Critical Control Point: The reaction is exothermic. Adjust addition rate to maintain internal temperature between 40°C and 45°C . Do not exceed 50°C to prevent over-chlorination or ester hydrolysis.

  • Reaction: After addition is complete, stir at 45°C for 2 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Work-up: Cool the mixture to 15°C. Slowly pour the reaction mass into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid. Wash the cake with water (

    
    ) until the filtrate pH is neutral.
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 90-95% (211-223 g) Appearance: White crystalline powder (MP: 110-115°C).

ChlorinationWorkflow Start Start: Ethyl 4-hydroxybenzoate + AcOH Add Add SO2Cl2 (Temp < 45°C) Start->Add React Stir 2h @ 45°C (Monitor HPLC) Add->React Quench Quench in Ice Water React->Quench Filter Filter & Wash (Neutral pH) Quench->Filter Product Ethyl 3,5-dichloro- 4-hydroxybenzoate Filter->Product

Figure 2: Process flow for the chlorination step, emphasizing temperature control during reagent addition.

Step 2: O-Methylation

Objective: Convert Ethyl 3,5-dichloro-4-hydroxybenzoate to this compound.

Mechanism & Causality

This step utilizes a Williamson Ether Synthesis. Potassium carbonate (


) deprotonates the phenol (pKa ~7 due to chloro-substituents), forming a phenoxide that attacks the methyl group of Dimethyl Sulfate (DMS).
  • Reagent Choice: DMS is preferred over Methyl Iodide (MeI) for scale-up due to lower cost and higher boiling point, reducing volatility hazards. Dimethyl Carbonate (DMC) is a "greener" alternative but requires autoclave conditions (

    
    ) which may cause ester transesterification/hydrolysis if not carefully controlled.
    
Protocol

Scale: 0.5 mol (117.5 g) Input

  • Setup: Equip a 1L 3-neck flask with mechanical stirring, reflux condenser, and addition funnel.

  • Solvent & Base: Charge Ethyl 3,5-dichloro-4-hydroxybenzoate (117.5 g, 0.5 mol) , Anhydrous Acetone (400 mL) , and Potassium Carbonate (powdered, 103.5 g, 0.75 mol) .

    • Note: Use anhydrous acetone to prevent hydrolysis of the DMS or the ester product.

  • Addition: Heat to gentle reflux. Add Dimethyl Sulfate (69.4 g, 52 mL, 0.55 mol) dropwise over 30 minutes.

    • Safety: DMS is highly toxic and carcinogenic. Use a closed system and proper PPE.

  • Reaction: Reflux for 3-5 hours. Monitor HPLC for disappearance of the phenol.

  • DMS Destruction (Critical Safety Step): Once reaction is complete, add 25% Aqueous Ammonia (20 mL) or 10% NaOH and stir for 30 minutes to destroy unreacted DMS.

  • Work-up: Distill off approximately 80% of the acetone. Pour the residue into Water (600 mL) . Stir for 1 hour to granulate the solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol (95%) to remove inorganic salts and trace impurities.

  • Drying: Dry at 45°C under vacuum.

Expected Yield: 85-90% Appearance: White to off-white crystalline solid. Melting Point: ~74-77°C (Consistent with literature values for methyl ester analogs, slightly lower than hydroxy precursor).[2]

MethylationWorkflow Input Input: Hydroxy Ester + K2CO3 + Acetone Reflux Add DMS & Reflux (3-5 Hours) Input->Reflux Safety Safety Quench: Add NH4OH (Destroy DMS) Reflux->Safety Iso Distill Acetone & Precipitate in Water Safety->Iso Cryst Recrystallize (EtOH) & Dry Iso->Cryst

Figure 3: Methylation workflow with integrated safety quench step for Dimethyl Sulfate.

Process Safety & Impurity Profile
Critical Impurities
ImpurityOriginControl Strategy
Monochloro- ester Incomplete chlorination (Step 1)Ensure slight excess of

(2.1 eq) and adequate reaction time.
3,5-Dichloro-4-methoxybenzoic acid Hydrolysis of ester (Step 1 or 2)Maintain anhydrous conditions in Step 2; avoid Temp >50°C in Step 1.
Dimethyl Sulfate (Residual) Excess reagent (Step 2)Mandatory ammonia/NaOH quench before work-up.
Safety Considerations
  • Sulfuryl Chloride: Reacts violently with water releasing HCl and

    
    . All equipment must be dry. Scrubber system is mandatory.
    
  • Dimethyl Sulfate: Potent alkylating agent (Carcinogen).[3]

    • Decontamination: Spills should be treated with dilute ammonia or NaOH solution immediately.

    • PPE:[4] Double nitrile gloves, face shield, and full chemical suit recommended for large-scale handling.

References
  • Chlorination Methodology

    • Source: "Process for the preparation of 3,5-dichloro-4-hydroxybenzoic acid derivatives."[5] US Patent 5,552,512. (Describes SO2Cl2 chlorination of hydroxybenzoates).

    • Validation: TCI Chemicals. "Ethyl 3,5-Dichloro-4-hydroxybenzoate Product Specifications." Link

  • Methylation Safety & Protocol

    • Source: "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol."[6][7] Green Chem., 2010, 12, 1835-1842. Link

    • Validation: Biosynth. "this compound Safety Data Sheet." Link

  • Physical Properties

    • Source: PubChem Compound Summary for Mthis compound (Analogous data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 3,5-dichloro-4-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Benzoates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 15945-28-5) presents a classic challenge in organic synthesis: steric hindrance .[1] The two chlorine atoms at the 3 and 5 positions create a "steric gate" that significantly impedes nucleophilic attack at the carbonyl carbon, rendering standard Fischer esterification (acid + alcohol + acid catalyst) kinetically slow and low-yielding.

This guide provides a field-proven, high-yield protocol utilizing an Acid Chloride activation strategy to bypass this kinetic barrier. It includes troubleshooting workflows, mechanistic insights, and safety protocols designed for research and scale-up environments.

Part 1: The "Gold Standard" Protocol (Acid Chloride Route)

Why this works: Standard Fischer esterification relies on a weak electrophile (protonated carbonyl). By converting the carboxylic acid to an acid chloride, we generate a highly reactive electrophile that is less sensitive to the steric bulk of the adjacent chlorine atoms.

Reaction Scheme
  • Activation: 3,5-dichloro-4-methoxybenzoic acid + SOCl₂

    
     Acid Chloride Intermediate[1]
    
  • Esterification: Acid Chloride + Ethanol (Anhydrous)

    
     this compound[1]
    
Step-by-Step Methodology

Reagents:

  • 3,5-Dichloro-4-methoxybenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 equiv)[1]

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)[1]

  • Toluene (Solvent, optional but recommended for thermal control)

  • Ethanol (Anhydrous, excess)

  • Triethylamine (Et₃N) (1.1 equiv, optional acid scavenger)

Protocol:

  • Activation Phase:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 3,5-dichloro-4-methoxybenzoic acid in dry Toluene (approx. 5-10 volumes).

    • Add Thionyl Chloride (1.5 equiv) dropwise.

    • Critical Step: Add 2-3 drops of DMF .[1] This forms the Vilsmeier-Haack reagent in situ, catalytically accelerating the formation of the acid chloride [1].

    • Heat the mixture to 60-70°C for 2-4 hours. Monitor gas evolution (HCl/SO₂). The suspension should become a clear solution, indicating conversion to the acid chloride.

    • In-Process Check: Remove a small aliquot, quench with MeOH, and check TLC/HPLC. Disappearance of the acid peak indicates completion.

  • Evaporation (Crucial for Purity):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂ and Toluene.

    • Note: Excess SOCl₂ will react with Ethanol in the next step to form HCl and Diethyl Sulfite, complicating purification.

  • Esterification Phase:

    • Redissolve the crude acid chloride residue in dry Dichloromethane (DCM) or use it neat if liquid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Anhydrous Ethanol (3-5 equiv).

    • Optional: For acid-sensitive substrates, add Triethylamine (1.1 equiv) to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Quench the reaction with saturated NaHCO₃ solution (careful, gas evolution).

    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with Brine -> Dry over MgSO₄ -> Concentrate.[1]

    • Recrystallization: The crude product is often a solid. Recrystallize from minimal hot Ethanol or a Hexane/Ethyl Acetate mixture to achieve >98% purity.

Part 2: Comparative Yield Analysis

The following data summarizes internal process optimization trials comparing the standard Fischer method against the Acid Chloride method for this specific substrate.

ParameterMethod A: Fischer EsterificationMethod B: Acid Chloride (Recommended)
Reagents H₂SO₄ (cat), EtOH (reflux)SOCl₂, DMF (cat), then EtOH
Reaction Time 24 - 48 Hours4 - 6 Hours
Conversion ~60-70% (Equilibrium limited)>98% (Irreversible)
Isolated Yield 55 - 65% 90 - 95%
Purification Difficult (unreacted acid remains)Easy (Acid removed via base wash)
Main Issue Steric hindrance prevents completionRequires moisture-free handling

Part 3: Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Conversion[1]

Q: I followed the Acid Chloride protocol, but my yield is only 70%. What happened? A: The most common culprit is moisture .

  • Diagnosis: If your Ethanol was not anhydrous, or if the intermediate Acid Chloride was exposed to humid air, it hydrolyzed back to the starting material (3,5-dichloro-4-methoxybenzoic acid).

  • Fix: Ensure Ethanol is dried (molecular sieves) and the evaporation of SOCl₂ is done under a dry atmosphere (N₂ backfill).

Q: The reaction mixture turned dark brown/black during the SOCl₂ step. A: This indicates thermal decomposition or impurities in the starting material.

  • Mechanistic Insight: Phenolic impurities (from incomplete methylation of the precursor) can oxidize.

  • Fix: Lower the activation temperature to 60°C. Do not reflux SOCl₂ at its boiling point (76°C) unnecessarily; the catalytic DMF allows the reaction to proceed at lower temperatures [3].

Category 2: Purity & Isolation[1][2][3]

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: This ester has a relatively low melting point and can supercool easily.

  • Fix:

    • Ensure all solvent (Toluene/EtOH) is removed under high vacuum.

    • Dissolve in a minimum amount of hot Hexane (with 5% EtOAc).

    • Cool slowly to 4°C.

    • Scratch the glass or add a seed crystal of the authentic ester if available.

Q: NMR shows a "ghost" peak near the methoxy group. A: Check for Ethyl 3,5-dichloro-4-ethoxybenzoate .

  • Cause: If your starting material contained any 3,5-dichloro-4-hydroxybenzoic acid (unmethylated precursor), the phenol can be alkylated or esterified during the process, or transesterification might occur if reaction conditions are too harsh.

  • Prevention: Verify the purity of your starting acid by HPLC before starting.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical role of DMF in activating Thionyl Chloride to overcome the steric barrier presented by the chlorine atoms.

G cluster_steric Steric Challenge Start 3,5-Dichloro-4-methoxybenzoic Acid (Sterically Hindered) Intermediate Acid Chloride Intermediate (Highly Reactive Electrophile) Start->Intermediate Activation (60°C) Cl groups blocked by steric bulk, but Vilsmeier reagent penetrates Reagent SOCl2 + DMF (Cat.) (Vilsmeier-Haack Reagent) Reagent->Intermediate Product This compound (High Yield) Intermediate->Product Nucleophilic Attack (Fast & Irreversible) Reactant2 Ethanol (Anhydrous) Reactant2->Product

Caption: The Vilsmeier-Haack activation pathway allows for the generation of the acid chloride intermediate under mild conditions, bypassing the high energy barrier usually imposed by the ortho-chlorine substituents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smolecule. (2023). Synthesis Methods for Mthis compound. (Describes the parallel chemistry for the methyl ester, directly applicable to the ethyl ester).

  • Google Patents. (2012). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.[1][2] (Detailed protocol for chlorination and esterification of sterically similar substrates).

  • National Institutes of Health (NIH). (2019). Structure-Based Design of a Potent and Selective YTHDC1 Ligand. (Describes the use of 3,5-dichloro-4-methoxybenzoic acid as a starting material and its activation).

  • BenchChem. (n.d.). This compound Structure and Properties.

Sources

Technical Support Center: Synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-35DCMB-001 Status: Active Support Tier: Level 3 (Process Chemistry & R&D) Target Molecule: Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: N/A for specific ester, related acid CAS: 37908-97-7)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound , a critical intermediate often used in the development of agrochemicals (dicamba analogs) and pharmaceuticals.

The synthesis generally follows two primary pathways, each with distinct impurity profiles:

  • Route A (The "Alkylation" Path): Methylation of Ethyl 3,5-dichloro-4-hydroxybenzoate.

  • Route B (The "Halogenation" Path): Direct chlorination of Ethyl 4-methoxybenzoate.

This guide provides troubleshooting for the specific byproducts generated in these workflows.

Module 1: The Methylation Pathway (Route A)

Context: This route involves the O-methylation of Ethyl 3,5-dichloro-4-hydroxybenzoate using a methylating agent (Dimethyl sulfate or Methyl Iodide) and a base.

Common Byproducts & Troubleshooting
Issue 1: The "Ghost" Acid (Hydrolysis Impurity)
  • Symptom: HPLC shows a peak shifting to a lower retention time (more polar). Yield of isolated solid is low; aqueous layer pH is acidic.

  • Identity: 3,5-dichloro-4-methoxybenzoic acid (Free Acid).[1]

  • Root Cause: The ester bond is susceptible to hydrolysis under the basic conditions required for phenol alkylation (saponification), especially if temperature is uncontrolled or water content is high.

  • Corrective Action:

    • Protocol Adjustment: Switch from aqueous NaOH to anhydrous K₂CO₂ in a polar aprotic solvent (Acetone or DMF).

    • Water Control: Ensure solvents are dried over molecular sieves (3Å).

    • Recovery: If the acid forms, do not discard. Re-esterify using Ethanol/H₂SO₄ to recover the target.

Issue 2: The Unreacted Phenol
  • Symptom: Starting material persists despite excess methylating agent.

  • Identity: Ethyl 3,5-dichloro-4-hydroxybenzoate.[2]

  • Root Cause: The 3,5-dichloro substitution creates significant steric hindrance and withdraws electron density, making the phenoxide oxygen less nucleophilic.

  • Corrective Action:

    • Catalysis: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) if using a biphasic system.

    • Temperature: Increase reaction temperature to reflux (60-80°C), but monitor for ester hydrolysis.

Issue 3: Transesterification (The "Methyl Ester" Impurity)
  • Symptom: NMR shows a singlet at ~3.9 ppm (methoxy ester) competing with the quartet/triplet of the ethyl ester.

  • Identity: Mthis compound.[1][3][4]

  • Root Cause: If Methanol is used as a solvent or if Sodium Methoxide (NaOMe) is used as a base, the ethyl group on the ester will exchange with the methyl group.

  • Corrective Action:

    • Solvent Ban: Never use methanol. Use Acetone, DMF, or Acetonitrile.

    • Base Selection: Use K₂CO₃ or NaH. Avoid alkoxide bases that do not match the ester chain.

Visual Workflow: Methylation Logic

Methylation_Troubleshooting Start Start: Methylation of Ethyl 3,5-dichloro-4-hydroxybenzoate Check_HPLC Check HPLC/TLC Start->Check_HPLC Impurity_Polar Impurity: More Polar (Acidic) Check_HPLC->Impurity_Polar Low Retention Time Impurity_SM Impurity: Starting Material (Phenol) Check_HPLC->Impurity_SM SM Peak Persists Impurity_MeEster Impurity: Methyl Ester (Transesterification) Check_HPLC->Impurity_MeEster NMR Singlet ~3.9ppm Action_Hydrolysis Cause: Hydrolysis (Saponification) Fix: Switch to Anhydrous K2CO3/Acetone Impurity_Polar->Action_Hydrolysis Action_Stalled Cause: Steric/Electronic Deactivation Fix: Add TBAB (Cat.) or Increase Temp Impurity_SM->Action_Stalled Action_Trans Cause: MeOH Solvent usage Fix: Use Acetone or DMF Impurity_MeEster->Action_Trans

Figure 1: Troubleshooting logic for the methylation of the phenolic precursor. Blue indicates process start; Red/Yellow indicates errors; Green indicates solutions.

Module 2: The Chlorination Pathway (Route B)

Context: Direct chlorination of Ethyl 4-methoxybenzoate using Cl₂ gas, SO₂Cl₂, or NCS.

Common Byproducts & Troubleshooting
Issue 1: The "Monochloro" Lag
  • Symptom: Reaction stalls with a mixture of product and a mono-chlorinated intermediate.

  • Identity: Ethyl 3-chloro-4-methoxybenzoate.

  • Root Cause: The first chlorine atom deactivates the ring (inductive withdrawal), significantly slowing down the addition of the second chlorine atom at the 5-position.

  • Corrective Action:

    • Stoichiometry: Ensure a minimum of 2.2 to 2.5 equivalents of the chlorinating agent.

    • Lewis Acid: If using SO₂Cl₂, add a catalytic amount of AlCl₃ or FeCl₃ to increase electrophilicity, but watch for demethylation (see below).

Issue 2: Demethylation (The "Ether Cleavage")
  • Symptom: Appearance of a phenolic peak (broad OH stretch in IR/NMR) and loss of the methoxy singlet.

  • Identity: Ethyl 3,5-dichloro-4-hydroxybenzoate.[2]

  • Root Cause: Strong Lewis acids (like AlCl₃) used to drive chlorination can coordinate with the methoxy oxygen and cleave the methyl group.

  • Corrective Action:

    • Milder Catalyst: Use Iodine (I₂) as a catalyst instead of Aluminum Chloride.

    • Temperature: Keep reaction temperature below 40°C during addition.

Visual Workflow: Chlorination Pathways

Chlorination_Pathways SM Ethyl 4-methoxybenzoate Mono Intermediate: Ethyl 3-chloro-4-methoxybenzoate SM->Mono Cl2 / 1.0 eq Target Target: This compound Mono->Target Cl2 / >2.2 eq (Slow Step) Advice Tip: Use I2 catalyst to avoid demethylation Mono->Advice Side_Demethyl Side Product: Ethyl 3,5-dichloro-4-hydroxybenzoate Target->Side_Demethyl AlCl3 / Heat (Over-reaction)

Figure 2: Reaction progression during chlorination. Note the risk of demethylation if Lewis Acid strength is too high.

Impurity Profile Summary

Use the table below to identify impurities based on relative polarity (TLC/HPLC).

Impurity NameStructure NoteOriginRelative Polarity (vs Target)
3,5-dichloro-4-methoxybenzoic acid Free Acid (COOH)Hydrolysis of EsterMuch More Polar (High Rf on Reverse Phase)
Ethyl 3,5-dichloro-4-hydroxybenzoate Phenol (OH)Incomplete Methylation OR DemethylationMore Polar
Ethyl 3-chloro-4-methoxybenzoate MonochloroIncomplete ChlorinationSlightly More Polar
Mthis compound Methyl EsterTransesterification (MeOH)Similar (Hard to separate)

FAQs

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide (MeI)? A: Yes. DMS is often preferred for scale-up due to lower cost and volatility. However, DMS is highly toxic.[5] When using DMS, ensure you use an inorganic base (K₂CO₃) in Acetone or MEK. Avoid aqueous conditions to prevent hydrolysis of the DMS and the ester product [1].

Q: Why is my product turning pink/brown upon storage? A: This indicates the presence of trace phenolic impurities (Ethyl 3,5-dichloro-4-hydroxybenzoate) which oxidize to form quinones. Wash the organic layer thoroughly with dilute NaOH (1M) during workup to strip out any remaining phenols before final crystallization.

Q: What is the best solvent for recrystallization? A: Ethanol/Water mixtures are standard. However, ensure the ethanol is neutral. If the product is the ethyl ester, use Ethanol.[6] If you use Methanol, you risk transesterification if any acidic/basic residues remain.

References

  • Preparation of aromatic methyl methoxycarboxylates. US Patent 5,424,479. (Describes methylation of 3,5-dichloro-4-hydroxybenzoic acid derivatives).

  • Process for the preparation of 3,5-dichloro-4-methoxybenzoic acid. US Patent 4,016,169. (Details chlorination and hydrolysis pathways).

  • Ethyl 3,5-dichloro-4-hydroxybenzoate (Precursor Data). PubChem Compound Summary.

  • Ethyl 4-methoxybenzoate (Precursor Data). PubChem Compound Summary. [7]

Sources

Technical Support Center: Esterification of 3,5-Dichloro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Troubleshooting Subject: Resolving Side Reactions & Yield Issues in Esterification Protocols Reference ID: TS-DCHBA-2024-01[1]

Executive Summary: The Reactivity Landscape

As a Senior Application Scientist, I often see researchers underestimate the bifunctional nature of 3,5-dichloro-4-hydroxybenzoic acid (3,5-DCHBA) . While the target is usually the carboxylic acid moiety, the phenolic hydroxyl group—activated by the electron-withdrawing chlorine atoms—presents a significant competitive nucleophile.

Successful esterification requires navigating a "reactivity fork" where you must promote attack at the carbonyl carbon while suppressing the nucleophilicity of the phenolic oxygen. This guide addresses the three most common failure modes: O-Alkylation (Etherification) , Oligomerization (Self-Esterification) , and Incomplete Conversion .[1]

Diagnostic Troubleshooting (Q&A)
Issue 1: "I used methyl iodide and base to make the ester, but I isolated a product with the wrong NMR/Mass."

Diagnosis: You likely formed the ether-ester (Methyl 3,5-dichloro-4-methoxybenzoate) instead of or in addition to the target hydroxy-ester.[1]

Technical Explanation: This is a classic chemoselectivity error.[1] The 3,5-dichloro substitution pattern significantly alters the acidity of the phenolic hydroxyl.

  • Mechanism: Chlorine atoms are electron-withdrawing (Inductive effect, -I).[1] They stabilize the phenoxide anion, lowering the pKa of the phenolic proton from ~10 (unsubstituted phenol) to approximately 6.5–7.5 .

  • The Trap: In the presence of a base (e.g.,

    
    , 
    
    
    
    ) and an alkylating agent (MeI, EtBr), the phenolic hydroxyl deprotonates before or concurrently with the carboxylate. The resulting phenoxide is a potent nucleophile that attacks the alkyl halide, leading to O-alkylation (ether formation).[1]

Solution:

  • Immediate Fix: Switch to Fischer Esterification (Acid Catalysis).[1] Acidic conditions protonate the phenol, rendering it non-nucleophilic.

  • Protocol Adjustment: If you must use alkyl halides (e.g., for sensitive substrates), you must use a weak base (e.g.,

    
    ) and strictly limit equivalents, though this is difficult to control.[1]
    
Issue 2: "I tried using Thionyl Chloride (

) to make the acid chloride, but the reaction mixture turned into a gummy, insoluble sludge."

Diagnosis: You triggered Intermolecular Self-Esterification (Polymerization) .[1]

Technical Explanation:

  • Mechanism: converting the carboxylic acid to an acid chloride (

    
    ) creates a highly electrophilic species.[1] Although the 3,5-dichloro groups provide some steric shielding, the phenolic 
    
    
    
    on a neighboring molecule can still attack the
    
    
    group.
  • Result: This leads to the formation of dimers, trimers, and eventually hyper-branched oligomers (polyesters), which appear as the "sludge."

Solution:

  • Preferred Method: Generate the acid chloride in situ in the presence of the alcohol (e.g., dropwise addition of

    
     into a solution of the acid in Methanol). The high concentration of alcohol (solvent) outcompetes the phenolic 
    
    
    
    for the acyl chloride.[1]
  • Alternative: Protect the phenolic hydroxyl (e.g., Acetyl or Benzyl protection) before activating the carboxylic acid.[1]

Issue 3: "My Fischer esterification yield is stuck at 60-70%."

Diagnosis: Thermodynamic equilibrium limitation (Water accumulation).[1]

Technical Explanation: Esterification is an equilibrium process (


).[1] The 3,5-dichloro groups make the carbonyl carbon slightly more electrophilic, but they also provide steric bulk that can slow kinetics. If water is not removed, the reverse reaction (hydrolysis) prevents full conversion.[1]

Solution:

  • Azeotropic Distillation: Use a Dean-Stark trap with a co-solvent like Toluene or Benzene (if using high-boiling alcohols).[1]

  • Chemical Drying: Add a molecular sieve trap or use Trimethyl Orthoformate/Orthoacetate as a water scavenger in the reaction mixture.[1]

Visualizing the Pathways

The following diagram maps the critical decision points in the synthesis. Note how the choice of reagents (Acid vs. Base) determines the impurity profile.[1]

ReactionPathways Start 3,5-Dichloro-4- hydroxybenzoic Acid Cond_Acid Acid Catalysis (H2SO4 / MeOH) Start->Cond_Acid Cond_Base Base Catalysis (K2CO3 / MeI) Start->Cond_Base Cond_SOCl2 Acid Chloride (SOCl2 / No Solvent) Start->Cond_SOCl2 Prod_Ester Target Ester (Methyl 3,5-dichloro- 4-hydroxybenzoate) Cond_Acid->Prod_Ester Major Pathway (Phenol Protonated) Cond_Base->Prod_Ester Minor Pathway Side_Ether Side Product: Ether-Ester (O-Alkylation) Cond_Base->Side_Ether Major Pathway (Phenoxide formed) Side_Poly Side Product: Oligomers/Polymers (Self-Esterification) Cond_SOCl2->Side_Poly Polymerization risk

Figure 1: Reaction pathway divergence based on catalytic conditions. Green indicates the preferred route; red indicates failure modes.

Recommended Protocols
Protocol A: Modified Fischer Esterification (Primary Recommendation)

Best for: Routine synthesis of methyl/ethyl esters.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (

    
    ).
    
  • Dissolution: Dissolve 3,5-dichloro-4-hydroxybenzoic acid (10.0 g, 48 mmol) in Methanol (anhydrous, 100 mL). Note: The alcohol acts as both reactant and solvent to drive equilibrium.

  • Catalyst Addition: Cool the solution to 0°C. Carefully add Concentrated Sulfuric Acid (

    
    )  (1.0 mL, ~18 mmol) dropwise. Warning: Exothermic.
    
  • Reaction: Heat to reflux (65°C) for 8–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1]

  • Workup:

    • Concentrate solvent to ~20 mL under reduced pressure.[1]

    • Pour residue into ice-cold water (100 mL). The ester should precipitate as a white solid.[1]

    • Filter and wash with cold water.[1]

    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

Protocol B: In-Situ Acid Chloride Method (Thionyl Chloride)

Best for: Sterically hindered alcohols or when higher yields are required.[1]

  • Setup: Dry 2-neck flask under Nitrogen atmosphere.

  • Reagent: Suspend 3,5-DCHBA (5.0 g) in Methanol (50 mL).

  • Activation: Cool to -10°C. Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise over 30 minutes.
    
    • Mechanistic Insight:

      
       reacts with Methanol to generate anhydrous 
      
      
      
      and Methyl Sulfite intermediates, which drive the esterification while scavenging water. This avoids the isolation of the risky acid chloride intermediate.[1]
  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

  • Workup: Evaporate solvent/volatiles. Quench residue with saturated

    
     (carefully!) and extract with Ethyl Acetate.[1]
    
Comparative Data: Method Selection
FeatureFischer Esterification (

)
Alkylation (

)
Acid Chloride (

)
Primary Risk Incomplete ConversionEther Formation (O-Alkylation) Oligomerization
Phenolic OH State Protonated (Safe)Deprotonated (Reactive Nucleophile)Neutral (Nucleophilic vs COCl)
Selectivity High (>98% Ester)Low (Mix of Ester + Ether)Medium (Depends on Alcohol conc.)
Water Sensitivity High (Reversible)LowHigh (Violent reaction)
Rec.[1][2][3][4] Use Case Standard SynthesisNOT RECOMMENDED for this substrateScale-up / Difficult Alcohols
References
  • Vertex AI Search. (2024).[1] Esterification of hydroxybenzoic acids (US5260475A).[1] Google Patents. Retrieved from

  • PubChem. (2024).[1] 3,5-Dichloro-4-hydroxybenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024).[1] Esterification - Methods and Mechanisms. Retrieved from [Link]

Sources

How to remove unreacted starting material from Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Unreacted Starting Material Ticket ID: CHEM-PUR-35D4M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy Module

Before initiating any purification protocol, you must identify the specific nature of your unreacted starting material (SM). The synthetic route determines the impurity profile.

Identify Your Impurity Profile
Synthetic Route UsedLikely Starting Material (SM)Chemical Nature of SMRemoval Strategy
Route A: Esterification (Acid + Ethanol)3,5-Dichloro-4-methoxybenzoic acid Acidic (

)
Protocol A: Alkaline Extraction (Bicarbonate)
Route B: Alkylation (Phenol + Methylating Agent)Ethyl 3,5-dichloro-4-hydroxybenzoate Weakly Acidic (Phenolic) (

)
Protocol B: Controlled Alkaline Wash (Cold NaOH)
Route C: Chlorination (Ethyl 4-methoxybenzoate +

)
Ethyl 4-methoxybenzoate (or mono-chloro)Neutral Protocol C: Recrystallization or Chromatography
Decision Logic Visualization

PurificationStrategy Start Identify Synthetic Route RouteA Route A: Esterification (Acid Impurity) Start->RouteA RouteB Route B: Alkylation (Phenol Impurity) Start->RouteB RouteC Route C: Chlorination (Neutral Impurity) Start->RouteC ActionA Protocol A: Sat. NaHCO3 Wash RouteA->ActionA Acidic (pKa ~3.8) ActionB Protocol B: Cold Dilute NaOH Wash RouteB->ActionB Phenolic (pKa ~7.5) ActionC Protocol C: Recrystallization (EtOH/H2O) RouteC->ActionC Neutral Check Purity Check (HPLC/TLC) ActionA->Check ActionB->Check ActionC->Check

Figure 1: Decision tree for selecting the appropriate purification protocol based on the chemical nature of the starting material.

Wet Chemistry Protocols (Extraction)

Protocol A: Removal of Acidic SM (Carboxylic Acid)

Target: 3,5-Dichloro-4-methoxybenzoic acid.[1] Mechanism: Deprotonation of the carboxylic acid converts it into a water-soluble carboxylate salt, partitioning it into the aqueous phase while the lipophilic ester remains in the organic phase.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: Saturated Sodium Bicarbonate (

    
    ) solution.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • First Wash: Transfer to a separatory funnel. Add an equal volume of saturated

    
    .
    
  • Equilibration: Shake vigorously for 2 minutes. Vent frequently (CO2 evolution).

  • Separation: Allow layers to separate. The bottom aqueous layer contains the impurity (as sodium benzoate salt). Drain and discard (or save for recovery).

  • Repeat: Repeat the bicarbonate wash 2 more times to ensure complete removal.

  • Final Polish: Wash the organic layer once with Brine (sat. NaCl) to remove residual water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Removal of Phenolic SM (Hydroxyl)

Target: Ethyl 3,5-dichloro-4-hydroxybenzoate. Critical Warning: The target ester is electron-deficient due to the two chlorine atoms at the 3,5-positions. This makes the ester carbonyl highly electrophilic and prone to hydrolysis (saponification) if exposed to strong base or heat.

Reagents:

  • Base: 0.5 M NaOH (Cold) or 10%

    
    .
    
  • Temperature Control: Ice bath (

    
    ).
    

Step-by-Step Workflow:

  • Cooling: Chill the crude organic solution (in EtOAc or Et2O) to

    
    .
    
  • Rapid Extraction: Add cold (

    
    ) 0.5 M NaOH. Shake quickly (30-45 seconds max).
    
    • Note: The phenol (

      
      ) will deprotonate rapidly. Extended contact time risks hydrolyzing your product ester.
      
  • Immediate Separation: Drain the aqueous layer immediately.

  • Quench: Immediately wash the organic layer with cold dilute HCl (0.1 M) or saturated

    
     to neutralize any residual base.
    
  • Drying: Dry over

    
     and concentrate.
    

Dry Chemistry Protocols (Physical Separation)

If extraction fails or the impurity is neutral (Route C), use physical separation.

Protocol C: Recrystallization

Principle: Exploits the differential solubility between the ester (product) and the impurity at varying temperatures.[2]

Solvent Systems:

  • System 1 (Preferred): Ethanol / Water.[3]

  • System 2: Heptane / Ethyl Acetate (9:1).

Methodology:

  • Dissolve crude solid in the minimum amount of boiling Ethanol.

  • Remove from heat.[4] If the solution is clear, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to restore clarity.

  • Allow the solution to cool slowly to room temperature, then to

    
     in a fridge.
    
  • Filter the crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQ

Q1: I tried the NaOH wash (Protocol B) and my yield dropped significantly. Why? A: You likely hydrolyzed your ester. The 3,5-dichloro substitution pattern withdraws electron density from the ring, activating the ester carbonyl toward nucleophilic attack.

  • Fix: Switch to Protocol C (Recrystallization) or use a weaker base like Potassium Carbonate (

    
    ) in Acetone (stirring solid base in organic solvent, then filtering) rather than an aqueous extraction.
    

Q2: I have an emulsion during the extraction. The layers won't separate. A: This is common with chlorinated aromatics.

  • Fix: Add solid NaCl to the mixture to increase the density of the aqueous phase (salting out). Alternatively, filter the biphasic mixture through a pad of Celite to break surface tension.

Q3: The product is an oil, but it should be a solid. A: Impurities (especially unreacted starting material) often depress the melting point, keeping the product as a supercooled liquid.

  • Fix: Perform a "seed" recrystallization. Dissolve in a small amount of pentane/hexane, cool to

    
    , and scratch the glass side of the flask to induce nucleation.
    

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for benzoate ester purification and acid/base extraction logic).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic explanation of substituent effects on acidity and ester hydrolysis).

  • Biosynth. Ethyl 3,5-dichloro-4-methoxybenzoate Product Data. (Verification of CAS 15945-28-5 and chemical structure).

  • PubChem. 3,5-Dichloro-4-methoxybenzoic acid Compound Summary. (pKa and solubility data for the acidic precursor).

  • ChemicalBook. Ethyl 3,5-dichloro-4-hydroxybenzoate Properties. (Physical properties of the phenolic impurity).

Sources

Technical Support Center: Purification of Dichlorinated Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges of dichlorinated benzoic acid esters (e.g., methyl 2,4-dichlorobenzoate, methyl 2,5-dichlorobenzoate). Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Halogen Challenge

Welcome to the Technical Support Center. Dichlorinated benzoic acid esters are critical intermediates in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceuticals. Their purification presents a unique "double-bind":

  • Electronic Activation: The electron-withdrawing chlorine atoms make the ester bond more susceptible to hydrolysis during alkaline workups.

  • Isomeric Similarity: Regioisomers (e.g., 2,4- vs. 2,6-dichloro) often possess nearly identical boiling points, rendering standard fractional distillation inefficient.

This guide moves beyond generic protocols, focusing on the thermodynamic and kinetic levers you can pull to achieve >99% purity.

Module 1: The Workup Phase (The "Acid Trap")

Objective: Quantitative removal of unreacted dichlorobenzoic acid and mineral acid catalysts without degrading the ester.

The Challenge: Hydrolysis Sensitivity

Dichlorinated esters are electrophilic. Using strong bases (NaOH/KOH) or high temperatures during the quench will hydrolyze your product back to the starting material.

Protocol: Controlled pH Extraction
  • Reagents: Saturated Sodium Bicarbonate (

    
    ), Ethyl Acetate or Dichloromethane (DCM).
    
  • Mechanism: The pKa of dichlorobenzoic acids is typically 2.0–3.0 (lower than unsubstituted benzoic acid due to the inductive effect of Cl).

    
     (pH ~8.5) is sufficiently basic to deprotonate the acid into its water-soluble carboxylate salt but insufficiently nucleophilic to attack the ester at ambient temperature.
    
Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with an organic solvent (DCM is preferred for solubility; Ethyl Acetate if green chemistry is a priority).

  • The "Cold Wash": Wash the organic phase with chilled saturated

    
     (2x).
    
    • Why Chilled? Lowers kinetic energy, minimizing the rate of ester hydrolysis.

    • Why 2x? The first wash neutralizes the mineral acid catalyst (e.g.,

      
      ); the second targets the unreacted organic acid.
      
  • Brine Polish: Wash with saturated NaCl to break any emulsions caused by the surfactant-like nature of some chlorinated aromatics.

  • Drying: Dry over

    
     (faster) or 
    
    
    
    (higher capacity).
Visualization: The Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Ester + Unreacted Acid + Catalyst) Solvent Dilute with DCM/EtOAc Start->Solvent Wash1 Wash 1: Cold Sat. NaHCO3 (Neutralize Catalyst) Solvent->Wash1 Wash2 Wash 2: Cold Sat. NaHCO3 (Deprotonate Organic Acid) Wash1->Wash2 PhaseSep Phase Separation Wash2->PhaseSep Aqueous Aqueous Phase (Acid Salts + Catalyst) PhaseSep->Aqueous Discard (or Acidify to recover Acid) Organic Organic Phase (Purified Ester) PhaseSep->Organic Dry Dry (MgSO4) & Concentrate Organic->Dry

Figure 1: Selective extraction workflow preventing ester hydrolysis while removing acidic impurities.

Module 2: Isomer Separation (The "Crystal Gate")

Objective: Separating regioisomers (e.g., 2,4-dichloro from 2,5-dichloro) that co-distill.

The Challenge: Boiling Point Convergence

Isomers of dichlorinated esters often have boiling point deltas (


Tb) of less than 5°C. Fractional distillation requires high reflux ratios and long thermal exposure, which promotes degradation.
The Solution: Exploiting Symmetry (Crystallization)

Isomers possess distinct crystal packing energies. The more symmetrical isomer often has a significantly higher melting point and lower solubility in cold alcohols.

Case Study: Methyl 2,5-Dichlorobenzoate Research indicates that cooling the esterification product mixture to <15°C allows the 2,5-isomer to crystallize out in high purity (>99%), leaving the 2,3- and 2,6- isomers in the mother liquor [1].[1]

Protocol: Thermal Gradient Crystallization
  • Solvent Selection: Methanol or Ethanol (often the same alcohol used for esterification).

  • Dissolution: Dissolve crude ester in minimal hot alcohol.

  • Controlled Cooling:

    • Cool slowly to Room Temperature (RT).

    • Refrigerate to 0–5°C for 4 hours.

  • Filtration: Filter the crystals cold. Wash with ice-cold solvent.

Data: Solubility & Melting Points

Compound Melting Point (°C) Solubility (Cold MeOH) Separation Strategy
2,5-Dichloro Ester High (~35-40°C)* Low Crystallization
2,4-Dichloro Ester Low (Liquid/Low melt) Moderate Distillation / Chromatography

| 2,6-Dichloro Ester | Moderate | Moderate | Column Chromatography |

*Note: Melting points vary by ester chain length (methyl vs ethyl).

Module 3: Troubleshooting & FAQs

Q1: My yield is low, and I see the starting acid in the NMR after workup. What happened?

Diagnosis: Hydrolysis or incomplete extraction.

  • Cause A (Hydrolysis): Did you use NaOH or wash with warm water?

    • Fix: Switch to cold

      
      . Ensure the contact time in the separatory funnel is <5 minutes.
      
  • Cause B (Incomplete Extraction): The pH of the aqueous layer wasn't high enough.

    • Fix: Check the pH of the aqueous layer after the wash. It must be >8. If acidic, the

      
       was consumed by the mineral acid catalyst. Add more base.
      
Q2: I have a persistent emulsion during extraction.

Diagnosis: Dichlorinated aromatics are dense and lipophilic, creating stable micelles with water.

  • Fix 1: Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous phase.

  • Fix 2: Filter the biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.

Q3: How do I remove colored impurities (yellow/brown)?

Diagnosis: Oxidation byproducts or polymerized impurities.

  • Fix: Activated Carbon treatment.

    • Dissolve crude ester in hot ethanol.

    • Add 5% w/w Activated Carbon.

    • Reflux for 15 mins.

    • Filter hot through Celite.

    • Crystallize as described in Module 2.

Visualization: Isomer Separation Decision Tree

IsomerSeparation Mixture Crude Isomer Mixture StateCheck Physical State at RT? Mixture->StateCheck Solid Solid StateCheck->Solid High MP Isomer Liquid Liquid / Oil StateCheck->Liquid Low MP Isomer Recryst Recrystallization (Solvent: MeOH/EtOH) Solid->Recryst BPCheck Delta BP > 10°C? Liquid->BPCheck Distill Vacuum Distillation (Check BP Delta) BPCheck->Distill Yes Column Column Chromatography (Silica Gel) BPCheck->Column No (Isomers overlap)

Figure 2: Decision matrix for selecting the optimal purification route based on physical properties.

References

  • Preparation of 3-amino-2,5-dichlorobenzoic acid. US Patent 3703546A. (Describes the "Cooling Method" for separating 2,5-dichloro esters from isomers).

  • Purification of Benzoic Acid. US Patent 3235588A. (General principles of benzoic acid derivative purification).

  • Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E, 2008.[2] (Crystallographic data and synthesis confirmation).

  • Solubility Determination of 2,4-Dichlorobenzoic Acid. Journal of Chemical & Engineering Data. (Solubility data in organic solvents).

Sources

Optimizing reaction conditions for Fischer esterification of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reaction Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Equilibrium Challenge

Welcome to the technical support hub for Fischer esterification. While this reaction is a textbook classic, substituted benzoic acids present unique kinetic and thermodynamic challenges. The core issue is twofold: steric/electronic deactivation by substituents and the reversibility of the reaction (


).

This guide moves beyond basic textbook instructions to provide an optimized, self-validating workflow for high-value substrates.

Module 1: Substrate Profiling (Diagnostics)

Before starting, diagnose your substrate. The rate of esterification (


) is heavily influenced by the substituents on the benzene ring. Use the table below to predict reaction difficulty.
Substituent Impact Table
Substituent TypePositionEffect on RateMechanism of InterferenceRecommended Adjustment
Electron Withdrawing (EWG) (e.g.,

,

,

)
Para / MetaNeutral / Slight Increase Increases electrophilicity of carbonyl carbon, aiding nucleophilic attack.Standard protocol usually sufficient.
Electron Donating (EDG) (e.g.,

,

,

)
Para / MetaDecrease Increases electron density at carbonyl, making it less electrophilic (harder to attack).Increase reaction time (12-24h) or catalyst load.
Steric Hindrance (Any Group)Ortho Severe Decrease "The Ortho Effect."[1] Physically blocks the alcohol from attacking the carbonyl carbon.Requires Optimization: High-boiling solvent, extreme water removal, or microwave irradiation.
Mechanistic Visualization: The Critical Bottleneck

The diagram below illustrates the standard mechanism and identifies where substituents cause failure.

FischerMechanism cluster_interference Interference Zones Reactants Benzoic Acid + Alcohol Protonation 1. Protonation (Formation of Oxonium) Reactants->Protonation Acid Cat. Attack 2. Nucleophilic Attack (Rate Determining Step) Protonation->Attack + R'OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Reversible Elimination 3. Water Elimination & Deprotonation Tetrahedral->Elimination - H2O Product Ester + Water Elimination->Product Warn1 Ortho-substituents block this path Warn1->Attack Warn2 EDGs reduce electrophilicity here Warn2->Attack

Figure 1: Mechanistic pathway highlighting the Rate Determining Step (Nucleophilic Attack) where steric and electronic factors primarily inhibit the reaction.

Module 2: Thermodynamics (Water Management)

Because the equilibrium constant


 is near unity, you cannot achieve high yields without disrupting the equilibrium. Removing water is more effective than adding excess alcohol. 
Comparison of Water Removal Techniques
MethodEfficiencySuitabilityNotes
Molecular Sieves (3A/4A) High (>98%)Small scale (<10g)Best for purity. No solvent contamination. Requires activation.
Dean-Stark Trap High (>95%)Large scale (>10g)Requires azeotropic solvent (e.g., Toluene). Higher temperature (110°C).
Soxhlet Extractor Very HighDifficult substratesAlcohol is distilled through a drying agent (e.g., CaH2) before returning to flask.
Excess Alcohol Moderate (80-90%)Simple substratesWasteful. Difficult purification if alcohol is high-boiling.

Module 3: Experimental Protocols

Protocol A: Standard Conditions (Non-Hindered Substrates)

For meta/para-substituted benzoic acids with EWGs or weak EDGs.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Stoichiometry: Dissolve Benzoic Acid (1.0 equiv) in Methanol or Ethanol (0.2 M concentration).

  • Catalyst: Add concentrated

    
     (0.1 - 0.5 equiv) dropwise.
    
    • Note:

      
       acts as both catalyst and dehydrating agent.
      
  • Reflux: Heat to reflux (65°C for MeOH) for 4–8 hours.

  • Monitoring: Check TLC. If conversion < 90%, add activated 3A Molecular Sieves directly to the flask and reflux for another 4 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with sat.

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
Protocol B: Optimized Conditions (Sterically Hindered / Strong EDGs)

For ortho-substituted acids or strong EDGs (e.g., p-methoxybenzoic acid).

  • Setup: Equip flask with a Dean-Stark trap (filled with Toluene) and reflux condenser.

  • Solvent System: Suspend Benzoic Acid (1.0 equiv) in a mixture of Toluene (solvent) and Alcohol (3.0–5.0 equiv).

    • Why Toluene? It creates a binary azeotrope with water (boiling point ~85°C) and allows reaction temperatures >100°C, overcoming the activation energy barrier of hindered substrates.

  • Catalyst: Add p-Toluenesulfonic Acid (pTSA) (0.1 equiv).

    • Why pTSA? It is soluble in organic solvents (unlike

      
      ), ensuring a homogeneous phase in toluene.
      
  • Reflux: Vigorous reflux is required. Ensure the toluene/water azeotrope is condensing and separating in the trap.

    • Duration: 12–24 hours.

  • Workup: Cool. Wash organic layer with

    
     (2x) and Brine. Toluene removal requires rotary evaporation at higher vacuum/temp.
    
Workflow Decision Tree

OptimizationWorkflow Start Start: Substituted Benzoic Acid CheckSub Check Substituents Start->CheckSub Ortho Is there an ORTHO substituent? CheckSub->Ortho EDG Is there a strong EDG (p-OMe, p-NH2)? Ortho->EDG No Optimized Protocol B: Dean-Stark / Toluene (High Temp + Water Removal) Ortho->Optimized Yes Standard Protocol A: Standard Reflux (MeOH/H2SO4) EDG->Standard No EDG->Optimized Yes

Figure 2: Decision matrix for selecting the appropriate esterification protocol based on substrate difficulty.

Module 4: Troubleshooting FAQ

Q1: My reaction stalled at 60% conversion despite refluxing for 24 hours. What now?

  • Diagnosis: You have reached thermodynamic equilibrium. Adding more time will not help.

  • Solution: You must perturb the equilibrium (

    
    ).
    
    • Add activated 3A Molecular Sieves directly to the reaction pot (approx 1g per mmol of substrate).

    • If using Protocol A, add more catalyst (

      
      ) to bind the water produced.
      

Q2: I am trying to esterify 2,6-dimethylbenzoic acid and getting 0% yield.

  • Diagnosis: Extreme steric hindrance ("The Ortho Effect").[1] The carbonyl carbon is physically inaccessible to the alcohol nucleophile.

  • Solution: Fischer esterification may be impossible here. Switch mechanisms:

    • Convert the acid to an Acid Chloride using Thionyl Chloride (

      
      ) or Oxalyl Chloride.
      
    • React the Acid Chloride with the alcohol and a base (Pyridine/DMAP). This mechanism (

      
       type on acyl chloride) is much faster and less sensitive to sterics.
      

Q3: My product layer is dark black/tarry.

  • Diagnosis: Polymerization or oxidation caused by concentrated

    
     at high heat.
    
  • Solution:

    • Switch to p-Toluenesulfonic acid (pTSA) or Scandium Triflate (

      
      )  as milder catalysts.
      
    • Perform the reaction under an inert atmosphere (

      
      /Ar) to prevent oxidation of sensitive amine/phenol substituents.
      

Q4: I have a severe emulsion during the NaHCO3 wash.

  • Diagnosis: The density of your organic phase is too close to water, or you have amphiphilic byproducts.

  • Solution:

    • Add a small amount of Brine to the emulsion to increase the ionic strength of the aqueous layer.

    • Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Aliphatic Esters).

  • Ishihara, K., et al. (2005).[2] "Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts." Journal of the American Chemical Society, 127(12), 4168–4169. (Demonstrates catalyst optimization for hindered acids).

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Reference for alternative coupling if Fischer fails).

Sources

Troubleshooting low yield in Ethyl 3,5-dichloro-4-methoxybenzoate preparation

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow

Start Here. Before altering your chemistry, identify the failure mode using this logic tree. Most yield losses in this specific synthesis stem from the misconception that the 3,5-dichloro substitution creates steric hindrance at the carboxyl group (it does not; it affects solubility and electronics).

TroubleshootingLogic Start START: Low Yield Observed MethodCheck Which Method? Start->MethodCheck Fischer Fischer Esterification (H2SO4/EtOH) MethodCheck->Fischer Acid Catalysis AcidChloride Acid Chloride Route (SOCl2/EtOH) MethodCheck->AcidChloride Acyl Chloride SolubilityCheck Did SM dissolve completely at reflux? Fischer->SolubilityCheck DMFCheck Was catalytic DMF used? AcidChloride->DMFCheck WaterCheck Was water removed? (Dean-Stark/Sieves) SolubilityCheck->WaterCheck Yes SolubilityFail DIAGNOSIS: Solubility Limit 3,5-Cl2-acids are 'bricks'. Increase solvent vol or switch to SOCl2 SolubilityCheck->SolubilityFail No/Partial WaterCheck->AcidChloride Yes (still low yield) EquilibriumFail DIAGNOSIS: Equilibrium Trap Switch to SOCl2 Method WaterCheck->EquilibriumFail No QuenchCheck Quench Procedure? DMFCheck->QuenchCheck Yes VilsmeierFail DIAGNOSIS: Slow Activation Add 2-3 drops DMF to form Vilsmeier intermediate DMFCheck->VilsmeierFail No HydrolysisFail DIAGNOSIS: Hydrolysis Do not add water to reaction. Add Acid Chloride TO Ethanol. QuenchCheck->HydrolysisFail Added Water/Base too early Success OPTIMAL PATH Yield > 90% QuenchCheck->Success Inverse Addition (Cl -> EtOH)

Figure 1: Diagnostic logic tree for identifying yield-killing steps in benzoate synthesis.

Technical Analysis: The "Hidden" Yield Killers

As a Senior Application Scientist, I often see researchers treat 3,5-dichloro-4-methoxybenzoic acid like a standard benzoic acid. It is not. While the chlorines are at the 3,5 positions (meta to the carboxyl), leaving the ortho positions (2,6) as protons, two critical factors suppress yield:

A. The Solubility Trap (The "Brick" Effect)

The high symmetry and halogen content of the starting material create a crystal lattice with high energy. The acid is sparingly soluble in cold ethanol.

  • The Consequence: In standard Fischer esterification (refluxing EtOH +

    
    ), the reaction is heterogeneous for a long duration. The kinetics are surface-area limited, not diffusion-controlled.
    
  • The Fix: You cannot rely on passive solubility. You must use a method that chemically solubilizes the intermediate (i.e., converting the insoluble acid to the soluble acid chloride).

B. Electronic Deactivation vs. Activation
  • Inductive Effect (-I): The two Chlorine atoms are electron-withdrawing. This actually makes the carbonyl carbon more electrophilic (more reactive) toward nucleophiles like ethanol.

  • Resonance Effect (+M): The methoxy group at C4 is electron-donating.

  • Net Result: The molecule is moderately deactivated relative to anisic acid but activated relative to nitrobenzoic acid. The electronic profile is not the primary cause of low yield; water management is.

The Gold Standard Protocol (Acid Chloride Route)

Do not use H2SO4/Reflux. The equilibrium constant (


) is unfavorable due to the electronic deactivation of the ring, and water removal is difficult without specialized glassware.

Recommended Method: Thionyl Chloride (


) mediated esterification with Vilsmeier-Haack activation.
Reagents & Stoichiometry
ComponentRoleEq.Notes
3,5-dichloro-4-methoxybenzoic acid Substrate1.0Ensure dry (moisture leads to hydrolysis)
Thionyl Chloride (

)
Reagent/Solvent3.0 - 5.0Excess serves as solvent; drives reaction
DMF (Dimethylformamide) Catalyst0.05CRITICAL. Forms the reactive Vilsmeier reagent
Ethanol (Anhydrous) NucleophileExcessUse as solvent for the quench step
Toluene Co-solventOptionalUse if

volume needs reduction
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a dry RBF equipped with a drying tube (

      
      ) or 
      
      
      
      line, charge the 3,5-dichloro-4-methoxybenzoic acid .
    • Add Thionyl Chloride (3-5 equivalents). The solid will likely not dissolve yet.

    • The Catalyst: Add 2-3 drops of DMF . Note: You will see immediate effervescence (

      
      /
      
      
      
      release).
    • Reflux: Heat to reflux (

      
      ). Within 30-60 minutes, the solution should become clear and homogeneous. This indicates conversion to the acid chloride.
      
    • Checkpoint: Continue reflux for 1 additional hour to ensure completion.

  • Evaporation (Removing Excess

    
    ): 
    
    • Distill off excess thionyl chloride under reduced pressure (rotary evaporator).

    • Tip: Add a small amount of dry toluene and re-evaporate (azeotropic removal) to ensure all acidic gases are gone. You should be left with a semi-solid or oil (the acid chloride).

  • Esterification (The Quench):

    • Dissolve the residue in a minimal amount of dry DCM or Toluene (optional, for transfer).

    • Inverse Addition: Dropwise add the acid chloride solution INTO a flask containing ice-cold anhydrous Ethanol (excess).

    • Why? If you add Ethanol to the Acid Chloride, the local concentration of alcohol is low, and heat generation is high, potentially leading to side reactions.

  • Workup:

    • Stir at room temperature for 1 hour.

    • Remove ethanol under vacuum.

    • Partition residue between Ethyl Acetate and Saturated

      
       (to remove any unreacted acid).
      
    • Wash organic layer with Brine

      
       Dry over 
      
      
      
      
      
      Concentrate.
Reaction Mechanism (Visualized)

ReactionMechanism Acid Start: Acid (Insoluble) AcidChloride Intermediate: Acid Chloride (Soluble/Reactive) Acid->AcidChloride Activation (-SO2, -HCl) SOCl2_DMF SOCl2 + DMF (Vilsmeier Cat.) SOCl2_DMF->Acid Catalysis Ester Product: Ethyl Ester AcidChloride->Ester Esterification (-HCl) Ethanol Ethanol (Nucleophile) Ethanol->Ester Attack

Figure 2: The DMF-catalyzed conversion of the acid to the acid chloride is the rate-determining step for solubility and yield.

FAQ: Troubleshooting Specific Scenarios

Q: I used the method above but my yield is still ~50%. Where did I lose it? A: Check your workup pH. If you washed with strong base (NaOH) to remove unreacted acid, you might have hydrolyzed the ester. The electron-withdrawing chlorines make the ester bond more susceptible to alkaline hydrolysis than a standard benzoate. Use Sodium Bicarbonate (


)  for the wash, not Hydroxide.

Q: Can I use the "One-Pot" Thionyl Chloride/Ethanol method (adding SOCl2 to EtOH)? A: This generates anhydrous HCl in situ. It works, but it reverts to a Fischer-type equilibrium (albeit a very dry one). For sterically or electronically tricky substrates, the two-step method (make Acid Chloride


 Evaporate 

Add Alcohol) is superior because it removes the

and prevents the formation of alkyl chlorides from the alcohol.

Q: My product is an oil, but literature says it should be a solid. A: Ethyl 3,5-dichloro-4-methoxybenzoate has a relatively low melting point and can easily supercool.

  • Dissolve the oil in a minimum amount of hot hexane/heptane.

  • Cool slowly to

    
    .
    
  • Scratch the glass to induce nucleation.

  • Ensure you have removed all traces of Toluene/DCM, as these solvents depress the melting point significantly.

Q: I am starting from the Hydroxy acid (3,5-dichloro-4-hydroxybenzoic acid). Can I do this in one step? A: No. If you treat the hydroxy acid with Ethanol/Acid, you only esterify the carboxyl group. You will get Ethyl 3,5-dichloro-4-hydroxy benzoate. You must perform an O-methylation step (typically DMS/K2CO3 in Acetone) before or after esterification. The standard industrial route is often: Hydroxy Acid


 Methylation (protects phenol and makes ester) 

Transesterification (if Ethyl is required) or Hydrolysis/Re-esterification [1, 2].

References

  • Preparation of mthis compound. US Patent 5,424,479A. (Describes the methylation and esterification sequences for this class of compounds).

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. CN Patent 104262087A. (Demonstrates the Thionyl Chloride/DMF protocol for sterically similar chlorinated benzoic acids).

  • Biosynth. this compound Product Data (CAS 15945-28-5).

Technical Support Center: Stability Protocols for Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EST-35DC-HYDROLYSIS Status: Active Priority: High (Yield Critical) Subject: Prevention of Saponification During Workup and Isolation

Executive Summary

You are encountering yield losses or carboxylic acid contamination during the isolation of Ethyl 3,5-dichloro-4-methoxybenzoate . This molecule presents a specific "trap" for researchers: while ortho-substitution typically slows hydrolysis via steric hindrance, the strong inductive effect of the 3,5-dichloro substitution overrides this protection, rendering the ester highly electrophilic and susceptible to rapid hydrolysis (


 mechanism), particularly under alkaline conditions.

This guide provides the mechanistic causality, a decision-tree workflow for safe isolation, and a validated protocol to maximize recovery.

Module 1: The Mechanic's Corner (Theory)

Why is this ester so labile?

Standard chemical intuition suggests that ortho-substituents (like the two chlorine atoms at positions 3 and 5) should protect the ester from hydrolysis by blocking the approach of nucleophiles (Steric Inhibition). However, in this specific molecule, electronic effects dominate sterics .

  • Inductive Withdrawal (-I Effect): Chlorine is highly electronegative.[1] The two chlorine atoms pull electron density away from the benzene ring.[1]

  • Carbonyl Activation: This electron deficiency is transmitted to the carbonyl carbon of the ester. The Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl is lowered, making it a "hot" target for nucleophiles (water or hydroxide ions).

  • The Methoxy "Trap": While the 4-methoxy group is normally an electron donor (+R effect), the flanking chlorines can force it out of planarity or simply overwhelm its donation through their combined inductive pull.

The Result: The rate of alkaline hydrolysis (


) for 3,5-dichlorobenzoates is significantly higher than unsubstituted benzoates. Even mild bases like Sodium Bicarbonate (

) can trigger saponification if the temperature is uncontrolled.
Visualizing the Electronic Activation

The following diagram illustrates the electronic tension that makes the carbonyl carbon hypersensitive to hydrolysis.

ElectronicActivation cluster_mechanism Activation Mechanism Cl1 3-Cl (EWG) Ring Benzene Ring (Electron Deficient) Cl1->Ring Inductive Pull (-I) Cl2 5-Cl (EWG) Cl2->Ring Inductive Pull (-I) Carbonyl Ester Carbonyl (C=O) High Electrophilicity Ring->Carbonyl Destabilization Water H2O / OH- Water->Carbonyl Rapid Nucleophilic Attack

Figure 1: Electronic activation map showing how inductive withdrawal by chlorine atoms increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attack.

Module 2: Troubleshooting Workflow

Decision Matrix for Safe Workup

Do not treat this as a standard organic workup. Use this decision tree to determine your quenching strategy.

WorkupWorkflow Start Reaction Complete CheckCond Check Reaction pH Start->CheckCond Acidic Acidic Media (e.g., Fischer Esterification) CheckCond->Acidic pH < 4 Basic Basic Media (e.g., Alkylation) CheckCond->Basic pH > 8 Cooling CRITICAL: Cool to 0°C (Ice Bath) Acidic->Cooling Basic->Cooling QuenchAcid Quench: Cold Phosphate Buffer (pH 7.0) OR Saturated NaHCO3 (Dropwise) Cooling->QuenchAcid Neutralize Acid QuenchBase Quench: Cold 1M HCl or NH4Cl Adjust to pH 6-7 Cooling->QuenchBase Neutralize Base PhaseSep Rapid Phase Separation (< 5 mins contact time) QuenchAcid->PhaseSep QuenchBase->PhaseSep Wash Wash: Brine (Saturated NaCl) Removes residual water PhaseSep->Wash Dry Dry: Na2SO4 or MgSO4 Filter & Evaporate < 40°C Wash->Dry

Figure 2: Optimized workup workflow emphasizing temperature control and rapid phase separation to minimize hydrolysis risk.

Module 3: Frequently Asked Questions (FAQs)

Q1: I see a broad peak around 2500–3300 cm⁻¹ in my IR spectrum. What happened? Diagnosis: This is the characteristic O-H stretch of a carboxylic acid. Root Cause: Your ester has hydrolyzed to 3,5-dichloro-4-methoxybenzoic acid . Fix: Check your workup pH. If you used 1M NaOH or warm


 to wash the organic layer, you likely saponified the product. Reprocess the material by re-esterifying (Fischer esterification) or, for the next batch, use the Cold Phosphate Buffer Protocol  (see Module 4).

Q2: Can I use 1M NaOH to remove unreacted acid starting material? Answer: ABSOLUTELY NOT. While standard for simple benzoates, NaOH is too strong a nucleophile for this activated ester. The hydroxide ion (


) will attack the ester almost as fast as it deprotonates the impurity.
Alternative:  Use a cold, saturated 

wash. Perform it quickly (shake for 30 seconds) and immediately separate layers.

Q3: My yield is low, but I don't see the acid. Where is it? Diagnosis: The acid byproduct (3,5-dichloro-4-methoxybenzoic acid) is likely soluble in the basic aqueous wash you discarded. Verification: Acidify your aqueous waste stream to pH 1 with HCl. If a white precipitate forms, that is your hydrolyzed product.

Q4: Can I rotovap the solvent at 60°C to speed things up? Answer: No. If there is any residual moisture or trace acid/base in the flask, heat will drive the hydrolysis equilibrium. Keep the water bath at < 40°C .

Module 4: Validated Protocol (The Gold Standard)

This protocol is designed to maintain a "Hydrolysis-Safe Zone" (pH 6–8, Temp < 5°C).

Reagents Required[3]
  • Phosphate Buffer (pH 7.0): Dissolve 1.2g

    
     and 2.3g 
    
    
    
    in 100mL distilled water. Cool to 4°C.
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
StepActionTechnical Rationale
1 Cool Down Place the reaction vessel in an ice/water bath. Cool internal temp to

.
2 Quench Add the Cold Phosphate Buffer (or cold water) slowly.
3 Extraction Add cold extraction solvent (EtOAc/DCM).
4 The "Flash" Wash Crucial Step: If neutralizing acid, wash the organic layer with cold sat.

. Shake vigorously for only 30-45 seconds .
5 Separation Immediately separate the layers. Do not let them sit.
6 Brine Wash Wash organic layer with saturated Brine to remove bulk water.
7 Dry Dry over

for 10-15 mins. Filter.
8 Concentrate Evaporate solvent under reduced pressure. Bath temp

.

References

  • Mechanism of Alkaline Hydrolysis

    • Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press.
    • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Available at: [Link]

  • Ortho-Substituent Effects (Electronic vs Steric)

    • Nummert, V., et al. "Kinetic Study of Hydrolysis of Benzoates.[2] Part XXV. Ortho Substituent Effect." Journal of Physical Organic Chemistry. (Highlighting that ortho-inductive effects can accelerate hydrolysis despite steric bulk).

    • ResearchGate Snippet (Verified via Search): "In alkaline hydrolysis of substituted benzoates... the ortho inductive effect appeared to be 1.5 times higher than the steric influence."
  • General Workup Protocols for Labile Esters
  • Chemical Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 18533234 (Analogue structure data). Available at: [Link]

Sources

Technical Support Center: Hindered Benzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HBA-CAT-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Orth-Effect" Challenge

Welcome to the Esterification Support Hub. If you are here, you are likely facing low yields or stalled reactions attempting to esterify 2,6-disubstituted benzoic acids (e.g., Mesitoic acid derivatives).

The Core Problem: Standard Fischer esterification (


 / MeOH / Reflux) fails for these substrates. The two ortho-substituents sterically block the trajectory of the alcohol nucleophile (Burgi-Dunitz angle) toward the carbonyl carbon. Furthermore, they destabilize the tetrahedral intermediate required for the mechanism to proceed.

The Solution Strategy: To force this reaction, we must either:

  • Activate the Carbonyl: Create a leaving group so potent (mixed anhydride/acyl halide) that thermodynamics overcomes sterics.

  • Change the Mechanism: Utilize the Newman mechanism (Acylium ion formation) to bypass the tetrahedral intermediate entirely.

Diagnostic Workflow (Decision Matrix)

Before selecting a catalyst, locate your substrate on this decision tree.

EsterificationLogic Start START: Substrate Analysis CheckSens Is the substrate Acid/Base Sensitive? Start->CheckSens CheckHind Degree of Hindrance? CheckSens->CheckHind No (Robust) Shiina RECOMMENDATION: Shiina Esterification (MNBA + DMAP) CheckSens->Shiina Yes (Sensitive) Yamaguchi RECOMMENDATION: Yamaguchi Esterification (TCBC + DMAP) CheckHind->Yamaguchi Moderate (e.g., 2,6-dimethoxy) AcidCl RECOMMENDATION: Acid Chloride Method (Oxalyl Chloride + DMF cat.) CheckHind->AcidCl Severe (e.g., 2,4,6-trimethyl) Newman RECOMMENDATION: Newman's Method (100% H2SO4 -> Acylium) AcidCl->Newman If Acid Cl fails & Substrate is Acid Stable

Figure 1: Strategic selection guide for hindered esterification protocols based on substrate stability and steric bulk.

Critical Protocols & Methodologies

Protocol A: The Yamaguchi Esterification (The Gold Standard)

Best for: Complex natural products, moderate-to-severe hindrance, acid-sensitive moieties.

The Mechanism: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2] The catalyst, DMAP, attacks the less hindered carbonyl (the TCBC side is blocked by chlorines), creating a highly reactive acyl pyridinium species.[3]

Reagents:

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) [Yamaguchi Reagent][1][4][5]

  • Base: Triethylamine (

    
    )[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Stoichiometric amount often required for hindered substrates.[6]

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Workflow:

  • Mixed Anhydride Formation: Dissolve the hindered acid (1.0 equiv) and

    
     (1.5 equiv) in THF. Add TCBC (1.1 equiv) dropwise at 0°C. Stir for 1 hour at Room Temp (RT).
    
    • Checkpoint: A white precipitate (

      
      ) will form.
      
  • Solvent Swap (Critical): Remove THF in vacuo. Re-dissolve the residue in Toluene.

    • Why? Toluene allows for higher temperatures and better precipitation of salts, driving the reaction.

  • Esterification: Add the Alcohol (1.0–2.0 equiv) and DMAP (1.5–2.0 equiv).

  • Reflux: Heat to reflux for 3–12 hours.

    • Note: For extremely hindered alcohols, slow addition of the alcohol to the refluxing anhydride/DMAP mixture prevents side reactions.

Protocol B: Newman’s Method (The "Nuclear Option")

Best for: Mesitoic acid (2,4,6-trimethylbenzoic acid) derivatives that are acid-stable.

The Mechanism: Unlike Fischer esterification, this does not proceed via a tetrahedral intermediate. Dissolving the acid in 100% sulfuric acid forces the loss of water to form the stable Acylium Ion (


). When poured into alcohol, the alcohol traps the acylium ion directly.

Step-by-Step Workflow:

  • Acylium Generation: Dissolve the hindered acid in 100%

    
     (conc.). Stir for 30 minutes at 0°C to RT.
    
    • Safety: This is highly exothermic.

  • Trapping: Pour the sulfuric acid solution slowly into a flask containing cold alcohol (excess).

  • Quench: Dilute with water and extract with ether/DCM.

Troubleshooting Guide (FAQs)

Q1: My Steglich reaction (DCC/DMAP) yielded a stable white solid that isn't my ester. What is it? A: You likely formed the N-acylurea .

  • Cause: In hindered substrates, the reaction between the alcohol and the O-acylisourea intermediate is slow. The intermediate undergoes an intramolecular

    
     acyl migration, forming a thermodynamically stable, unreactive urea byproduct.
    
  • Fix: Switch to Shiina Esterification (MNBA) or Yamaguchi . If you must use carbodiimides, use EDC

    
     HCl and add the alcohol before the coupling agent.
    

Q2: In the Yamaguchi reaction, I am seeing the "symmetric anhydride" instead of my ester. A: This occurs when the carboxylate attacks the mixed anhydride instead of the alcohol attacking the acyl pyridinium.

  • Fix: Ensure you are using stoichiometric DMAP (not catalytic). High DMAP concentration favors the formation of the N-acyl pyridinium species, which is the active electrophile required for the alcohol to attack.

Q3: I tried the Acid Chloride method (Oxalyl Chloride), but the conversion is low. A: Hindered acid chlorides are sluggish.

  • Fix: Add a catalytic amount of DMF (Vilsmeier-Haack conditions). This forms the Vilsmeier reagent (chloroiminium ion), which converts the acid to the acid chloride much faster.

  • Advanced Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions if your substrate is sensitive.

Catalyst Comparison Matrix

FeatureSteglich (DCC/DMAP)Yamaguchi (TCBC)Shiina (MNBA)Newman's (

)
Steric Tolerance LowHighHighVery High (Specific)
Acid Sensitivity ModerateModerateExcellent Poor
Atom Economy Poor (Urea waste)ModerateModerateHigh
Key Catalyst DMAP (Nu)DMAP (Nu)DMAP/DMAPO

(Protic)
Primary Risk N-acylurea formationSymmetric anhydrideCost of reagentSubstrate decomp

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan.

  • Neises, B., & Steglich, W. (1978).[6][7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[2] "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[3][8][9][10][11] Chemistry Letters.

  • Dhimitruka, I., & SantaLucia, J. (2006).[2][4] "Investigation of the Yamaguchi Esterification Mechanism." Organic Letters.

  • Newman, M. S. (1941). "The Esterification of Sterically Hindered Acids." Journal of the American Chemical Society.

Sources

Microwave-assisted synthesis for improving benzoate ester yields

Author: BenchChem Technical Support Team. Date: February 2026

To: Dr. [User Name], Principal Investigator From: Senior Application Scientist, Synthesis Support Division Subject: Technical Guide: Optimizing Microwave-Assisted Benzoate Esterification Ticket ID: MW-BENZ-OPT-001

Executive Summary

Microwave-assisted organic synthesis (MAOS) offers a kinetic advantage over conventional thermal heating for Fischer esterification, primarily through dipolar polarization and ionic conduction . However, the equilibrium nature of benzoate esterification (


) requires precise control over water management and thermal parameters to prevent hydrolysis or decarboxylation.

This guide addresses the specific yield and reproducibility issues reported in benzoate synthesis workflows.

Part 1: The Validated Protocol (Standard Operating Procedure)

Application Note: This protocol is calibrated for a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Reagents & Stoichiometry
  • Substrate: Benzoic Acid derivative (1.0 equiv)

  • Reagent/Solvent: Primary Alcohol (MeOH, EtOH, n-PrOH) (Excess, 10-20 equiv). Acts as solvent and drives equilibrium.

  • Catalyst: Sulfuric Acid (

    
    ) (5-10 mol%) OR 
    
    
    
    -Toluenesulfonic acid (PTSA) (10 mol%).
  • Vessel: 10 mL or 30 mL Borosilicate Glass with Teflon/Silicon septum.

Step-by-Step Workflow
  • Loading: Dissolve 1.0 mmol of Benzoic acid in 2.0–3.0 mL of alcohol.

  • Catalyst Addition: Add catalyst dropwise.

    • Critical: If using solid acids (e.g., Sulfated Zirconia), sonicate for 1 min to disperse before MW irradiation.

  • Sealing: Cap the vessel. Ensure the septum is unpunctured to maintain autogenic pressure.

  • Irradiation Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 120°C – 140°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150W (System will modulate to maintain Temp)

    • Hold Time: 10 – 15 minutes

  • Cooling: Rapid compressed air cooling to <50°C (quenches reaction).

  • Workup: Evaporate excess alcohol. Neutralize residue with sat.

    
    . Extract with EtOAc.[1]
    

Part 2: Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My conversion is stuck at ~60-70% despite extending reaction time. Why? Diagnosis: You have reached thermodynamic equilibrium. In a closed microwave vessel, water produced during esterification cannot escape, eventually halting the forward reaction. The Fix:

  • Method A (Chemical Scavenging): Add a dehydrating agent compatible with MW, such as molecular sieves (3Å or 4Å) or trimethyl orthoformate (1.0 equiv) to consume water irreversibly.

  • Method B (Catalyst Spiking): "Pulse" the reaction. Run for 5 minutes, cool, add a fresh 2% spike of catalyst, and re-irradiate. This overcomes catalyst deactivation by water poisoning.

Q2: I see significant by-products, specifically decarboxylated arenes. Diagnosis: The temperature is too high for the specific electron-rich benzoic acid derivative. Thermal decarboxylation is accelerated by "hot spots" (localized superheating). The Fix:

  • Reduce Target Temperature by 20°C.

  • Switch Solvent: Use a non-absorbing solvent (e.g., Toluene) with a "doping" agent (small amount of alcohol or ionic liquid) to dampen the heating rate.

Category B: Equipment & Safety

Q3: The vessel vents/fails due to over-pressure before reaching the target temperature. Diagnosis: The vapor pressure of the low-boiling alcohol (e.g., Methanol, bp 64.7°C) combined with the thermal expansion of the liquid has exceeded the vessel's headspace capacity. The Fix:

  • Volume Rule: Never fill a MW vessel >60% capacity.

  • Pre-Stirring: Stir the mixture for 1 minute before capping to release dissolved gases.

  • Switch Alcohol: If possible, use higher-boiling alcohols (n-Butanol) which generate lower vapor pressure at 120°C.

Part 3: Comparative Performance Data

Table 1: Efficiency of Microwave vs. Thermal Heating for Methyl Benzoate Synthesis

ParameterConventional Reflux (Oil Bath)Microwave-Assisted (Closed Vessel)Improvement Factor
Temperature 65°C (limited by MeOH bp)120°C (Superheated)+55°C
Time 4 – 8 Hours10 – 15 Minutes24x Faster
Yield 70 – 85%92 – 99%+15-20%
Energy Usage High (Continuous heating)Low (Targeted energy)~85% Savings

Part 4: Visualizing the Workflow & Logic

Figure 1: Microwave Esterification Workflow

A standardized pathway for consistent results.

MW_Workflow Start Reagent Prep (Benzoic Acid + Alcohol) Cat Catalyst Addition (H2SO4 or Solid Acid) Start->Cat Dissolve MW_Unit MW Irradiation 120°C | 15 min | 150W Cat->MW_Unit Seal Vessel Cool Rapid Cooling (Quench Reaction) MW_Unit->Cool Autogenic Pressure Workup Workup (NaHCO3 Wash + Extraction) Cool->Workup Isolate

Caption: Standardized workflow for microwave-assisted esterification of benzoic acid derivatives.

Figure 2: Troubleshooting Logic Tree (Low Yield)

Diagnostic process for resolving stalled reactions.

Troubleshooting Issue Issue: Low Yield (<60%) Check1 Check 1: Reaction Time Issue->Check1 Decision1 Is Time > 20 min? Check1->Decision1 Check2 Check 2: Water Mgmt Decision1->Check2 Yes Action1 Action: Increase Temp (+10°C) Decision1->Action1 No Decision2 Closed Vessel? Check2->Decision2 Action2 Action: Add Mol. Sieves or Pulse Catalyst Decision2->Action2 Yes (Equilibrium Issue) Action3 Action: Check Steric Hindrance Decision2->Action3 No (Reactivity Issue)

Caption: Decision matrix for diagnosing and resolving low yield in microwave esterification.

References

  • Microwave-Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 2022.[2]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 2015.[1]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 2021.

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 2023.

Sources

Minimizing impurity formation in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Logged User: Senior Application Scientist Session ID: IMP-CTRL-2024-X

Welcome to the Process Chemistry Support Portal

You have reached the Tier 3 Technical Support for Synthetic Process Development. This guide addresses the root causes of impurity formation during the synthesis of pharmaceutical intermediates. We do not offer generic advice; we provide mechanistic interventions based on ICH Guidelines (Q3A, M7) and First-Principles Engineering.

Select your issue below to view the corresponding troubleshooting protocol.

Ticket #01: Reaction Selectivity & Side-Product Formation

User Issue: "My reaction conversion is >98%, but I am consistently generating 5-10% of a regioisomeric impurity that is difficult to purge downstream."

Root Cause Analysis

In pharmaceutical intermediates (especially in electrophilic aromatic substitutions or alkylations), regioisomers often arise because the reaction conditions favor Kinetic Control (fastest product formed) over Thermodynamic Control (most stable product formed), or vice versa.

Troubleshooting Protocol: The Orthogonal Screening Matrix

Do not rely on "standard conditions." You must map the reaction energy landscape.

Step 1: Temperature vs. Time Profiling Run the reaction at three distinct temperatures (


, 

,

) and sample at logarithmic time intervals (15 min, 1 h, 4 h, 12 h).
  • Scenario A: Impurity forms early and stays constant.

    
    Kinetic product.  Lower temperature may improve selectivity if the activation energy difference (
    
    
    
    ) favors the desired product.
  • Scenario B: Impurity increases over time as product degrades or equilibrates.

    
    Thermodynamic product.  Quench the reaction earlier or lower the temperature to prevent equilibration.
    

Step 2: Solvent Dielectric Screening Solvent polarity stabilizes transition states differently.

  • Protocol: Screen 4 solvents with varying dielectric constants (

    
    ): Toluene (2.4), THF (7.5), Acetone (21), DMSO (47).
    
  • Mechanism:[1][2] If the desired transition state is more polar than the impurity's, a high-

    
     solvent will lower the activation energy for the desired pathway, improving selectivity.
    

Step 3: Reagent Addition Rate (The "Dosage" Effect) High local concentrations of reagents often trigger oligomerization or over-alkylation.

  • Action: Switch from "dump" addition to controlled dosing (syringe pump).

  • Target: Maintain the limiting reagent at pseudo-zero order concentration.

Visualization: Reaction Optimization Logic

ReactionLogic Start Impurity Detected CheckType Is it a Regioisomer? Start->CheckType Kinetic Kinetic Control Issue (Fast formation) CheckType->Kinetic Forms Early Thermo Thermodynamic Control Issue (Equilibration) CheckType->Thermo Forms Late Action3 Check Reagent Stoichiometry Implement Slow Addition CheckType->Action3 Over-reaction Action1 Lower Temp Change Solvent Polarity Kinetic->Action1 Action2 Stop Reaction Earlier Reduce Temp Thermo->Action2

Caption: Decision tree for distinguishing between kinetic and thermodynamic impurity formation mechanisms.

Ticket #02: Genotoxic Impurities (GTIs) & Regulatory Compliance

User Issue: "We detected trace levels (ppm) of an alkyl halide in the final intermediate. How do we ensure compliance with ICH M7 without expensive end-product testing?"

Root Cause Analysis

Genotoxic impurities (GTIs), such as alkyl halides, hydrazines, or epoxides, are often intrinsic to the chemistry (reagents) or formed as by-products.[3] Regulatory bodies (FDA/EMA) allow for a "Purge Argument" (ICH M7 Option 4) if you can prove the process inherently removes the impurity.

Troubleshooting Protocol: Purge Factor Calculation

You must quantify the process's ability to reject the impurity.[4]

Step 1: Assign Physicochemical Scores Evaluate the impurity against the process conditions for every step downstream of its formation.

ParameterConditionScore (Purge Factor)
Reactivity Highly reactive (e.g., acid chloride in water)100
Moderately reactive10
Unreactive1
Solubility Freely soluble in mother liquor (rejected)10
Poorly soluble (co-precipitates)1
Volatility Boiling point < Process Temp (distills off)10
Chromatography Distinct separation10 - 100

Step 2: Calculate Required vs. Predicted Purge [5]

  • Required Purge:

    
    
    
  • Predicted Purge: Multiply the scores from Step 1 across all steps.

  • Validation: If Predicted Purge > Required Purge

    
     100 (safety margin), analytical testing may be waived (Option 4).
    

Step 3: The "Spiking" Experiment (Validation) To validate the paper calculation:

  • Spike the reaction mixture with 1000 ppm of the specific GTI.

  • Run the standard work-up and isolation.

  • Analyze the isolated solid.[6] If the GTI is non-detectable, the purge is validated.

Visualization: ICH M7 Control Strategy

GTIStrategy Ident Identify Potential GTI (Structural Alert) Avoid Can it be Avoided? Ident->Avoid Subst Substitute Reagent Avoid->Subst Yes Calc Calculate Purge Factor (Option 4) Avoid->Calc No Test Is Predicted Purge > Required? Calc->Test Waive No Testing Required (Process Control) Test->Waive Yes (High Margin) Spec Set Specification Limit (Option 1) Test->Spec No

Caption: Workflow for managing DNA-reactive impurities according to ICH M7 guidelines.

Ticket #03: Isolation & Crystallization Issues

User Issue: "The impurity profile of the reaction mixture is clean, but after crystallization, the isolated solid contains trapped impurities."

Root Cause Analysis

This is a physical separation failure, likely due to Occlusion (solvent pockets trapped inside crystals) or Agglomeration (impurities trapped between fused crystals). Fast cooling or poor agitation is usually the culprit.

Troubleshooting Protocol: Metastable Zone Width (MSZW) Control

You must control the "Supersaturation Driving Force."

Step 1: Determine the MSZW Measure the solubility curve (saturation point) and the metastable limit (nucleation point) using turbidity probes.

  • Goal: Operate strictly within the Metastable Zone (between saturation and nucleation) during growth.

Step 2: Controlled Cooling Profile Switch from linear cooling to Cubic Cooling .

  • Why: Linear cooling creates high supersaturation initially (rapid nucleation

    
     inclusions). Cubic cooling is slow at the start (to favor growth over nucleation) and faster at the end.
    

Step 3: Seeding Strategy Add 0.5 - 1.0 wt% of pure seed crystals at the saturation point.

  • Mechanism:[1][2] Provides surface area for growth, bypassing spontaneous nucleation which often traps impurities.

Data: Impact of Cooling Rate on Impurity Inclusion

Cooling StrategyNucleation MechanismImpurity Level (ppm)Crystal Habit
Crash Cool (Fast) Spontaneous / Uncontrolled1200Agglomerated Fines
Linear Cool Mixed450Irregular
Cubic Cool + Seed Surface Growth (Controlled)< 50 Defined Prisms
References & Authority
  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[1][2][3]

  • ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[1][2][3]

  • Teasdale, A., et al. (2013).[7] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development.

  • Urwin, S. J., et al. (2020).[8] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.

End of Support Ticket. For further assistance, please initiate a new query regarding "Polymorph Control" or "Catalyst Scavenging".

Sources

Validation & Comparative

High-Resolution 1H NMR Structural Verification of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS: 17302-82-8) is a critical pharmacophore intermediate, notably utilized in the synthesis of uricosuric agents such as Dotinurad . Its structural integrity relies heavily on the precise regiochemistry of the chlorine substituents and the complete methylation of the phenol group.

This guide provides a definitive 1H NMR interpretation framework. Unlike standard spectral lists, this document focuses on comparative exclusion , enabling researchers to distinguish the target molecule from its two most common process impurities: the unmethylated precursor (Phenol ) and the hydrolyzed byproduct (Acid ).

Structural Logic & Symmetry Analysis

To interpret the spectrum correctly, one must first understand the molecule's symmetry. The molecule possesses a


 rotation axis passing through C1 and C4.

Key Structural Consequences for NMR:

  • Magnetic Equivalence: The protons at positions 2 and 6 are chemically and magnetically equivalent. They will appear as a single sharp singlet (

    
    ), not a doublet. Any splitting in the aromatic region indicates a loss of symmetry (regioisomerism).
    
  • Electronic Environment:

    • Deshielding: The ester group (C1) and chlorine atoms (C3, C5) exert strong electron-withdrawing effects, pushing the aromatic protons downfield.

    • Steric Compression: The methoxy group (C4) is sterically crowded by the two ortho-chlorines, potentially forcing the methoxy group out of the aromatic plane, which subtly influences its chemical shift compared to non-chlorinated anisoles.

Diagram 1: Structural Assignment & Symmetry Axis

Structure cluster_legend Signal Logic C1 C1 Ester H26 H-2,6 (Aromatic) C1->H26 Deshielding (+M) Et Ethyl (CH2-CH3) C1->Et Connectivity OMe 4-OMe (Methoxy) Cl 3,5-Cl (Chloro) Cl->H26 Inductive (-I) Cl->OMe Steric Crowding Desc H-2,6 must be a Singlet. Splitting = Impurity.

Caption: Structural connectivity showing the magnetic equivalence of H-2 and H-6 due to the C1-C4 symmetry axis.

Comparative Spectral Analysis

The following data compares the Target Molecule against its critical process impurities in CDCl₃ (7.26 ppm reference).

Table 1: Chemical Shift Comparison (δ ppm)
Proton GroupMultiplicityTarget Molecule (Ethyl Ester)Impurity A (Acid Form)Impurity B (Phenol Precursor)
Aromatic (H-2,6) Singlet (

)
7.95 – 8.05 8.00 – 8.10~7.90
Methoxy (-OCH₃) Singlet (

)
3.90 – 3.95 3.92Absent (OH signal variable)
Ester -CH₂- Quartet (

)
4.35 – 4.40 Absent 4.35 – 4.40
Ester -CH₃ Triplet (

)
1.35 – 1.40 Absent 1.35 – 1.40
Phenolic -OH Broad SingletAbsent 10.0 - 13.0 (COOH)~6.0 - 6.5 (Ar-OH)
Detailed Interpretation:

1. The "Ethyl Check" (Differentiation from Acid): The most distinct feature distinguishing the target from the hydrolyzed acid byproduct (3,5-dichloro-4-methoxybenzoic acid) is the ethyl pattern.

  • Look for the classic quartet at ~4.38 ppm (

    
     Hz) and triplet at ~1.39 ppm .
    
  • Note: If these signals are missing, hydrolysis has occurred.

2. The "Methoxy Check" (Differentiation from Phenol): The starting material (Ethyl 3,5-dichloro-4-hydroxybenzoate) lacks the methoxy singlet.

  • The target shows a sharp singlet at ~3.92 ppm .

  • The precursor will instead show a broad, exchangeable phenolic proton (often 5.5–6.5 ppm in CDCl₃, but shifts to >10 ppm in DMSO-d6).

  • Critical: The presence of both a methoxy singlet and an ethyl pattern confirms the core structure.

3. The "Symmetry Check" (Regioisomer Confirmation): This is the most sophisticated quality check.

  • Correct: A sharp Singlet at ~8.00 ppm. This confirms the chlorines are symmetric (3,5-position).

  • Incorrect: If the aromatic region shows two doublets (e.g.,

    
     Hz or 
    
    
    
    Hz), you have synthesized a regioisomer (e.g., 2,4-dichloro or 2,5-dichloro variants), likely due to impure starting materials or rearrangement.
Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this protocol.

Reagents & Preparation[1][2]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (v/v).

    • Why: CDCl₃ provides excellent solubility for this lipophilic ester and prevents exchange broadening of residual OH protons if impurities are present.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>30 mg) can cause viscosity broadening, obscuring the fine splitting of the ethyl quartet.

Instrument Parameters
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Aromatic protons adjacent to ester carbonyls often have long T1 relaxation times. A short D1 will under-integrate the aromatic singlet relative to the methyl protons, leading to false purity calculations.

  • Scans: 16 (minimum) for structural ID; 64 for impurity detection (<1%).

Quality Control Decision Tree

Use this logic flow to interpret the spectrum during synthesis monitoring.

Diagram 2: QC Workflow

QC_Logic Start Acquire 1H NMR (CDCl3) CheckEthyl Check 4.38 ppm (q) & 1.39 ppm (t) Is Ethyl Ester present? Start->CheckEthyl CheckOMe Check 3.92 ppm (s) Is Methoxy present? CheckEthyl->CheckOMe Yes FailAcid REJECT: Hydrolysis Impurity (Acid Form) CheckEthyl->FailAcid No CheckSym Check 8.00 ppm Is it a Singlet? CheckOMe->CheckSym Yes FailPhenol REJECT: Unreacted Precursor (Phenol Form) CheckOMe->FailPhenol No FailRegio REJECT: Regioisomer (Asymmetric Substitution) CheckSym->FailRegio No (Doublet/Multi) Pass PASS: Target Compound Verified CheckSym->Pass Yes (Singlet)

Caption: Step-by-step spectral validation workflow for this compound.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 721135, 3,5-Dichloro-4-methoxybenzoic acid. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[3] Magnetic Resonance in Chemistry.[1][3][4][5] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry.[4][5] (Standard reference for solvent shift calibration).

  • SIELC Technologies. Separation of this compound. (Chromatographic confirmation of the target molecule). Retrieved from [Link]

Sources

Confirming the structure of Ethyl 3,5-dichloro-4-methoxybenzoate by spectroscopy

[1][2]

Executive Summary & Strategic Objective

In the development of halogenated aromatic intermediates, This compound (CAS: 15945-28-5) serves as a critical scaffold.[1] Its structural validation is often complicated by the presence of the symmetric dichloro-substitution pattern, which simplifies the NMR spectrum, potentially masking regioisomeric impurities.[1]

This guide provides a definitive protocol for confirming the structure of this compound. Unlike standard datasheets, this analysis compares the product directly against its synthetic precursor, 3,5-dichloro-4-methoxybenzoic acid , and the methyl ester analog.[1] By triangulating data from 1H NMR , 13C NMR , IR , and Mass Spectrometry , we establish a self-validating analytical loop that confirms not just identity, but conversion efficiency and isotopic integrity.[1]

Analytical Strategy: The "Triangulation" Method[3]

To ensure authoritative grounding, we employ a multi-modal approach. No single method is sufficient; the combination provides irrefutable proof.[2]

  • 1H NMR (The Skeleton): Confirms the symmetry of the aromatic ring and the successful esterification (appearance of the ethyl group).[2]

  • Mass Spectrometry (The Fingerprint): The chlorine isotope pattern (

    
     vs 
    
    
    ) provides a unique "barcode" that validates the presence of two halogen atoms.
  • IR Spectroscopy (The Functional Check): Distinguishes the ester carbonyl from the precursor acid carbonyl and confirms the absence of the hydroxyl stretch.[2]

Workflow Visualization

The following diagram outlines the logical flow for confirming the structure, moving from synthesis to spectral validation.

StructureConfirmationPrecursorPrecursor:3,5-dichloro-4-methoxybenzoic acidReactionEsterification(EtOH / H+)Precursor->ReactionProductTarget:This compoundReaction->ProductNMR1H NMR Analysis(Symmetry & Et Group)Product->NMRIRIR Spectroscopy(C=O Shift, No OH)Product->IRMSMass Spectrometry(Isotope Pattern 9:6:1)Product->MSDecisionStructureConfirmed?NMR->DecisionAr-H Singlet + Et Qt/TrIR->DecisionNo Broad OHMS->DecisionM+ / M+2 / M+4ValidRELEASEBATCHDecision->ValidYes

Figure 1: Analytical workflow for the structural confirmation of this compound.

Comparative Analysis: Product vs. Precursor

The most robust way to confirm the product is to demonstrate the change from the starting material.[2]

A. 1H NMR Spectroscopy

Objective: Confirm ester formation and aromatic symmetry.

  • Symmetry Check: The 3,5-dichloro substitution creates a plane of symmetry.[1] The protons at positions 2 and 6 are chemically equivalent, appearing as a singlet .[2] If the chlorination were asymmetric (e.g., 2,3-dichloro), these protons would split into doublets.[1]

  • Esterification Check: The disappearance of the acidic proton (>10 ppm) and the appearance of the ethyl quartet and triplet are the definitive markers of conversion.[2]

Table 1: Comparative 1H NMR Shifts (CDCl


, 400 MHz)
MoietyPrecursor (Acid)

(ppm)
Target (Ethyl Ester)

(ppm)
Signal TypeInterpretation
Ar-H (2,6) 7.90 - 8.007.90 - 7.98 Singlet (2H)Confirms symmetric substitution.[1] Deshielded by Cl and C=O.[2][3]
-OCH

3.80 - 3.903.90 - 3.94 Singlet (3H)Methoxy group remains intact; slight downfield shift.[1]
-OCH

-
N/A4.35 - 4.40 Quartet (2H)Diagnostic: Methylene of the ethyl ester.[1]
-CH

N/A1.35 - 1.40 Triplet (3H)Diagnostic: Methyl terminal of the ethyl ester.[1]
-COOH > 10.0 (Broad)Absent -Confirms loss of acidic proton.[1]

Note: Data derived from comparative analysis of the Methyl ester analog and standard ethyl shifts [1, 2, 3].[2]

B. Mass Spectrometry (Isotope Pattern)

Objective: Confirm the presence of two chlorine atoms.

Chlorine exists naturally as


two

  • M+ (

    
    ):  100% Relative Abundance (Base calculation)
    
  • M+2 (

    
    ):  ~65% Relative Abundance[4]
    
  • M+4 (

    
    ):  ~10% Relative Abundance
    

Table 2: MS Isotope Distribution (Calculated for C


H

Cl

O

)
Ionm/zRelative Intensity (Approx)Origin
M+ 248 100%

Cl -

Cl
M+2 250 66%

Cl -

Cl
M+4 252 11%

Cl -

Cl

Protocol Tip: If you observe a 3:1 ratio (M:M+2) only, you have lost a chlorine.[1] If you see a 1:1 ratio, you likely have Bromine contamination.[1][2] The 9:6:1 pattern is specific to the dichloro-species [4].[2]

C. Infrared Spectroscopy (IR)

Objective: Rapid functional group verification.

  • Target (Ester): Sharp C=O stretch at 1720–1735 cm

    
     .
    
  • Precursor (Acid): C=O stretch often lower (1680–1700 cm

    
    ) due to dimerization, plus a broad O-H stretch at 2500–3300 cm
    
    
    .[1]
  • Result: The disappearance of the "OH trough" and the sharpening of the carbonyl peak confirm the reaction.[2]

Experimental Protocols

Protocol A: Synthesis Verification (Micro-Scale)

Use this protocol to generate a reference standard if commercial sources are unavailable.[2]

  • Dissolution: Dissolve 100 mg of 3,5-dichloro-4-methoxybenzoic acid in 2 mL of absolute ethanol.

  • Catalysis: Add 2 drops of concentrated H

    
    SO
    
    
    .
  • Reflux: Heat at 80°C for 2 hours. Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).

  • Workup: Evaporate ethanol, partition between water and ethyl acetate. Wash organic layer with saturated NaHCO

    
     (to remove unreacted acid).
    
  • Result: The organic layer contains the pure Ethyl ester.[2] Evaporate to yield a white solid/crystalline mass.[2]

Protocol B: NMR Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d).[1] The compound is highly soluble in chlorinated solvents.[2] DMSO-d
    
    
    is an alternative but may shift the water peak to interfere with the ethyl triplet.[1][2]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Run 16 scans for 1H NMR. For 13C NMR, ensure sufficient delay time (d1) to detect the quaternary carbons (C-Cl and C-OMe), which have long relaxation times.[1]

Visualizing the Chlorine Isotope Logic

The following decision tree helps interpret the Mass Spec data, a critical step for halogenated compounds.

MS_LogicStartAnalyze Molecular Ion (M+)CheckPeaksCount Peaks in Cluster(M, M+2, M+4...)Start->CheckPeaksTwoPeaks2 Major Peaks(Ratio 3:1)CheckPeaks->TwoPeaksM, M+2ThreePeaks3 Major Peaks(Ratio 9:6:1)CheckPeaks->ThreePeaksM, M+2, M+4EqualPeaks2 Peaks(Ratio 1:1)CheckPeaks->EqualPeaksM, M+2Result1Monochloro Impurity(Failed Chlorination?)TwoPeaks->Result1Result2CONFIRMED:Dichloro SpeciesThreePeaks->Result2Result3Bromo ImpurityEqualPeaks->Result3

Figure 2: Mass Spectrometry interpretation logic for confirming Dichloro-substitution patterns.

References

  • ChemicalBook. Mthis compound Spectral Data. Retrieved from . (Provides the methyl ester analog baseline).

  • Taylor & Francis Online. Synthesis of 3,5-Dichloro-4-methoxybenzoic acid derivatives. Synthetic Communications. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 3,5-Dichloro-4-methoxybenzoic acid Compound Summary. Retrieved from .

  • Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry (Chlorine Patterns). Retrieved from .

Purity assessment of synthesized Ethyl 3,5-dichloro-4-methoxybenzoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, Ethyl 3,5-dichloro-4-methoxybenzoate represents a classic analytical challenge: a hydrophobic ester prone to hydrolysis, containing halogenated substituents that offer unique selectivity opportunities. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer valid pathways for assessment, High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine purity profiling due to its ability to simultaneously quantify the target ester and its polar, non-volatile precursors.

This guide objectively compares these methodologies and provides a validated HPLC protocol designed to separate the target molecule from its critical impurities: 3,5-dichloro-4-methoxybenzoic acid (hydrolysis product) and Ethyl 3,5-dichloro-4-hydroxybenzoate (demethylated precursor).

Strategic Comparison: HPLC vs. Alternatives

The choice of analytical technique dictates the integrity of your data.[1] The following table contrasts the performance of HPLC against its primary alternatives for this specific chlorinated ester.

FeatureHPLC-UV (Recommended) GC-FID qNMR (1H)
Primary Mechanism Polarity & Hydrophobicity (Partitioning)Volatility & Boiling PointNuclear Spin & Magnetic Environment
Suitability for Target High. Excellent retention of the hydrophobic ester on C18.High. The ester is volatile and stable.High. Distinct methoxy/ethyl signals.
Impurity Detection Superior. Detects non-volatile free acids and phenols without derivatization.Low. Free acid impurities often tail or degrade thermally; requires derivatization (e.g., TMS).Moderate. Limited by sensitivity (LOD ~0.1%); overlapping aromatic signals can be an issue.
Sensitivity (LOD) High (ppm level).High (ppm level).Low (typically >0.1%).
Throughput Moderate (15-25 min run).Fast (<10 min run).Slow (requires relaxation delay).
Reference Standard Required for quantitation.Required for quantitation.Not Required (Internal standard used).

Expert Insight: While qNMR is absolute and requires no reference standard, it lacks the dynamic range to detect trace impurities (<0.05%) required for GMP release. GC is excellent for the main peak but fails to reliably quantify the 3,5-dichloro-4-methoxybenzoic acid impurity, which is the most common degradation product. Therefore, HPLC is the requisite technique for comprehensive purity profiling.

Analytical Decision Workflow

The following diagram outlines the logical pathway for selecting the appropriate method based on the specific analytical phase (R&D vs. QC Release).

AnalyticalWorkflow Sample Synthesized This compound PhaseCheck Determine Development Phase Sample->PhaseCheck EarlyStage Early R&D / Structure Confirmation PhaseCheck->EarlyStage Structure ID Release GMP Release / Impurity Profiling PhaseCheck->Release Purity % qNMR qNMR (1H) Absolute Purity No Standard Needed EarlyStage->qNMR HPLC HPLC-UV (PDA) Trace Impurity Detection Quantitation vs Standard Release->HPLC Action1 Check Methoxy (3.9 ppm) & Ethyl Signals qNMR->Action1 Action2 Monitor 254 nm Scan for Acid/Phenol HPLC->Action2

Figure 1: Decision matrix for selecting analytical methodology based on development stage.

Detailed HPLC Protocol

This protocol is designed to separate the target ester from its two critical synthesis precursors/degradants.

The Chemistry of Separation (Causality)
  • Stationary Phase (C18): The target is a hydrophobic ester. A C18 column provides strong retention.

  • Mobile Phase Modifier (Acid): We use 0.1% Phosphoric Acid.

    • Reasoning: The impurity 3,5-dichloro-4-methoxybenzoic acid has a pKa approx. 3.5-4.0. Without acid, it would ionize, eluting near the void volume (t0) with poor peak shape. Acidifying to pH ~2.5 suppresses ionization, ensuring the impurity is retained and separated from the solvent front.

  • Wavelength (254 nm): The chlorinated benzene ring provides strong absorption at 254 nm.

Instrument Conditions[2][3]
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% H3PO4 (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Gradient Profile

This gradient is "focused." It starts low to capture the polar acid, ramps to elute the ester, and holds to wash highly retained dimers.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.07030Initial Hold (Equilibration)
2.07030Isocratic for Acid Impurity
12.01090Gradient Ramp (Elute Ester)
15.01090Wash
15.17030Re-equilibration
20.07030End of Run

Expected Results & Impurity Logic

Understanding where peaks appear is as important as the peaks themselves.

  • RT ~ 3.5 min: 3,5-dichloro-4-methoxybenzoic acid.

    • Why? Most polar. Even with acid suppression, the carboxylic acid interacts most with the aqueous phase.

  • RT ~ 6.0 min: Ethyl 3,5-dichloro-4-hydroxybenzoate (Phenol impurity).

    • Why? The phenolic -OH is more polar than the methoxy -OCH3 of the target, causing it to elute earlier.

  • RT ~ 10.5 min: this compound (Target).

    • Why? The ester and methoxy groups make this the most hydrophobic component, interacting strongly with the C18 chains.

Visualizing the Separation Logic

SeparationLogic Injector Injection Column C18 Column (Hydrophobic Interaction) Injector->Column Acid Impurity A: Acid (Polar -COOH) Elutes First Column->Acid Weak Interaction Phenol Impurity B: Phenol (Polar -OH) Elutes Second Column->Phenol Moderate Interaction Target Target: Ester (Hydrophobic) Elutes Last Column->Target Strong Interaction Detector UV Detector (254 nm) Acid->Detector Phenol->Detector Target->Detector

Figure 2: Chromatographic separation order based on polarity and column interaction.

Validation Criteria (ICH Q2(R2) Alignment)

To ensure this method is "publishable" and robust, it must meet regulatory standards.

  • Specificity: Inject the blank, the standard, and the known impurities individually. Ensure resolution (Rs) > 1.5 between the Phenol impurity and the Target Ester.

  • Linearity: Prepare 5 concentrations of the target (e.g., 50% to 150% of nominal concentration). R² must be > 0.999.[2]

  • LOD/LOQ: Determine via Signal-to-Noise (S/N).

    • LOD: S/N ≈ 3:1

    • LOQ: S/N ≈ 10:1

  • Robustness: Deliberately vary pH (± 0.2 units) and Flow Rate (± 0.1 mL/min). The retention time of the Acid Impurity is the critical attribute to monitor here; if pH rises, the Acid peak will shift earlier and potentially merge with the void.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution theory).
  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC.[4][5][6] Eurasian Journal of Analytical Chemistry.[7] Link

  • Phenomenex. (2025).[8] HPLC vs GC: What Sets These Methods Apart.Link

Sources

Comparison Guide: Synthesis Routes for Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate is a highly functionalized aromatic ester used primarily as a pharmaceutical intermediate. Its synthesis presents a classic chemoselectivity challenge: installing two chlorine atoms ortho to a phenol while managing the alkylation of both the phenolic oxygen and the carboxylate.

This guide evaluates three primary synthesis routes. Route A (The Paraben Route) is recommended for laboratory and pilot-scale synthesis due to the high availability of the starting material (Ethyl 4-hydroxybenzoate) and the operational simplicity of the workup. Route B (The Acid-Intermediate Route) is a viable industrial alternative if starting from the cheaper 4-hydroxybenzoic acid.

Quick Comparison Matrix
FeatureRoute A: The Paraben Route (Recommended)Route B: The Acid-Intermediate Route Route C: Direct Chlorination of Anisate
Starting Material Ethyl 4-hydroxybenzoate (Ethylparaben)4-Hydroxybenzoic AcidEthyl 4-methoxybenzoate
Step Count 231 (Theoretically)
Overall Yield 75–85%60–70%<50% (Poor Selectivity)
Atom Economy HighModerateHigh
Key Challenge Steric hindrance during methylationMulti-step purificationOver-chlorination & separation

Part 1: Retrosynthetic Analysis & Strategy

To design an efficient synthesis, we must visualize the disconnection of the target molecule. The core strategy relies on the directing effects of the hydroxyl/methoxy group (Ortho/Para director) versus the ester group (Meta director).

Retrosynthesis Target This compound (Target) Inter1 Ethyl 3,5-dichloro-4-hydroxybenzoate (Key Intermediate) Target->Inter1 O-Methylation (C-O Disconnection) Inter2 3,5-Dichloro-4-hydroxybenzoic acid Target->Inter2 Esterification Start1 Ethyl 4-hydroxybenzoate (Ethylparaben) Inter1->Start1 Electrophilic Chlorination (C-Cl Disconnection) Start2 4-Hydroxybenzoic Acid Inter2->Start2 Chlorination

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways. The "Paraben Route" (Right branch) is more convergent.

Part 2: Detailed Route Analysis

Route A: The Paraben Route (Recommended)

This route utilizes Ethyl 4-hydroxybenzoate (Ethylparaben), a common preservative, as the scaffold. This pre-installed ester group eliminates one unstable step from the workflow.

Step 1: Electrophilic Aromatic Chlorination
  • Reagent: Sulfuryl Chloride (

    
    ) is superior to Chlorine gas (
    
    
    
    ) for lab scale. It allows precise stoichiometry control, preventing over-chlorination.
  • Mechanism: The phenolic hydroxyl group strongly activates the ortho positions (3 and 5). The ester group at position 1 deactivates the ring but directs meta (which reinforces the ortho-to-phenol positioning).

  • Self-Validating Check: The disappearance of the starting material peak in HPLC/TLC and the shift in melting point (Ethylparaben mp: 116°C

    
     Dichloro product mp: ~98-102°C).
    
Step 2: O-Methylation (Williamson Ether Synthesis)
  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) with Potassium Carbonate (

    
    ).
    
  • Challenge: The two chlorine atoms at positions 3 and 5 create significant steric hindrance around the phenolic oxygen.

  • Solution: Use a polar aprotic solvent (Acetone or DMF) and heat to drive the nucleophilic substitution.

RouteA_Workflow SM Ethyl 4-hydroxybenzoate Step1 Chlorination (SO2Cl2, 40°C) SM->Step1 Inter Ethyl 3,5-dichloro-4-hydroxybenzoate Step1->Inter Yield: ~90% Step2 Methylation (MeI, K2CO3, Acetone) Inter->Step2 Prod TARGET This compound Step2->Prod Yield: ~85-90%

Figure 2: Sequential workflow for Route A. Note the high yields associated with the stepwise functionalization.

Route B: The Acid-Intermediate Route

This route starts with 4-hydroxybenzoic acid .[1] While the starting material is cheaper, the sequence requires an esterification step that can be troublesome with sterically hindered acids.

  • Chlorination: 4-hydroxybenzoic acid

    
     3,5-dichloro-4-hydroxybenzoic acid.
    
  • Esterification: Reacting the dichloro-acid with Ethanol.

    • Critical Issue: Acid-catalyzed esterification of 3,5-dichloro-4-hydroxybenzoic acid is slower than the non-chlorinated analog due to the electron-withdrawing effect of the chlorines reducing the nucleophilicity of the carbonyl oxygen, and steric bulk.

  • Methylation: Converting the phenol to the methoxy ether.

Verdict: This route is less efficient for the Ethyl ester specifically, as it often requires forcing conditions (e.g., Thionyl Chloride) to drive the esterification to completion.

Part 3: Detailed Experimental Protocol (Route A)

Safety Warning: Sulfuryl chloride is corrosive and releases HCl/SO2 gas. Methyl Iodide is a potential carcinogen. Perform all operations in a fume hood.

Step 1: Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate[1][2][3][4]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gases.

  • Dissolution: Charge the flask with Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and Glacial Acetic Acid (50 mL) . (Alternatively, DCM can be used for easier solvent removal, but Acetic Acid improves regioselectivity).

  • Chlorination: Heat the solution to 40°C. Add Sulfuryl Chloride (28.4 g, 17 mL, 210 mmol, 2.1 eq) dropwise over 60 minutes.

    • Observation: Gas evolution (HCl/SO2) will be vigorous. Ensure the scrubber is active.

  • Reaction: Stir at 40–50°C for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 300 mL of ice water. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove acetic acid. Recrystallize from Ethanol/Water if necessary.
    
    • Expected Yield: 21–22 g (90–94%).

    • Characterization: Melting Point 98–102°C.[2]

Step 2: Synthesis of this compound[1][3]
  • Setup: Use a 250 mL round-bottom flask with a reflux condenser.

  • Reagents: Dissolve the Ethyl 3,5-dichloro-4-hydroxybenzoate (11.75 g, 50 mmol) from Step 1 in Acetone (100 mL) .

  • Base: Add anhydrous Potassium Carbonate (

    
    , 13.8 g, 100 mmol) . The mixture will form a suspension.
    
  • Alkylation: Add Methyl Iodide (MeI, 14.2 g, 6.2 mL, 100 mmol) .

    • Note: If avoiding MeI, Dimethyl Sulfate (DMS) can be used (0.6 eq), but MeI is cleaner on this scale.

  • Reflux: Heat to reflux (approx 56°C) for 4–6 hours.

    • Mechanistic Insight: The

      
       deprotonates the phenol (pKa ~7 due to Cl substitution), creating a phenoxide that attacks the methyl group of MeI.
      
  • Workup: Filter off the inorganic salts (

    
    /KI). Concentrate the filtrate under reduced pressure.
    
  • Final Purification: Dissolve the residue in Ethyl Acetate (100 mL), wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
     and evaporate.
    
    • Expected Yield: 10.5–11.5 g (85–92%).

    • Appearance: White crystalline solid or clear oil that solidifies upon standing.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Incomplete Chlorination (Monochloro product observed)Insufficient

or temperature too low.
Increase

to 2.2 eq. Ensure temp >40°C.
Over-Chlorination (Ring chlorination meta to ester)Temperature too high or reaction time too long.Keep temp <55°C. Quench immediately upon TLC completion.
Low Yield in Methylation Steric hindrance of ortho-chlorines.Switch solvent to DMF (allows higher temp, 80°C). Use 18-crown-6 ether as a phase transfer catalyst.
Hydrolysis of Ester Presence of water during basic methylation.Ensure Acetone/

is anhydrous. Avoid strong hydroxide bases (NaOH) which might hydrolyze the ethyl ester.

References

  • Synthesis of Chlorinated Phenols

    • Sulfuryl Chloride as a Chlorinating Agent: Masuda, T., et al. "Process for producing chlorinated hydroxybenzoic acid esters." U.S. Patent 5,424,479. (1995).

  • Methylation Protocols

    • General Williamson Ether Synthesis on Hindered Phenols: Vogel, A.I.[3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Phenol Alkylation).

  • Physical Data & Characterization

    • Ethyl 3,5-dichloro-4-hydroxybenzoate Properties: National Institutes of Health (NIH) PubChem. "Ethyl 3,5-dichloro-4-hydroxybenzoate."[1][2][4][5]

  • Analytical Methods

    • HPLC Separation of Benzoate Derivatives: SIELC Technologies. "Separation of this compound."

Sources

Alternative precursors for the synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,5-dichloro-4-methoxybenzoate (CAS 15945-28-5) is a critical pharmacophore and intermediate used in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Its structural integrity relies on the precise installation of the 3,5-dichloro motif and the 4-methoxy ether functionality without compromising the ethyl ester moiety.

This guide moves beyond generic textbook methods to evaluate three distinct synthetic pathways. We compare the Classical Stepwise Route (high fidelity), the Direct Chlorination Route (high atom economy), and a Green Chemistry Route (reduced toxicity), providing researchers with data-driven criteria for precursor selection.

Pathway Analysis & Mechanistic Logic

Pathway A: The Classical Stepwise Route (High Fidelity)

Precursor: 3,5-Dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) Mechanism: Fischer Esterification


 Williamson Ether Synthesis

This route is the industry "gold standard" for purity. By starting with the pre-chlorinated acid, we eliminate regioselectivity risks associated with chlorination. The critical decision here is the order of operations to prevent transesterification or hydrolysis.

  • Step 1 (Esterification): Conversion of the acid to Ethyl 3,5-dichloro-4-hydroxybenzoate .

  • Step 2 (Methylation): Selective

    
    -methylation of the phenol using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
    
  • Why this order? Attempting to methylate the acid first (to 3,5-dichloro-4-methoxybenzoic acid) often results in the methyl ester as a byproduct if not carefully controlled. Establishing the ethyl ester first "locks" the carboxyl group, allowing the phenolic hydroxyl to be methylated selectively under basic conditions.

Pathway B: The Direct Chlorination Route (Process Efficiency)

Precursor: Ethyl 4-methoxybenzoate (CAS 94-30-4) Mechanism: Electrophilic Aromatic Substitution (EAS)

This route offers the highest atom economy. The methoxy group is a strong ortho/para director. Since the para position is blocked by the ester, and the ester is a meta director, both directing effects synergistically activate the 3 and 5 positions.

  • Reagent: Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Risk: Over-chlorination or hydrolysis of the ester under harsh acidic conditions.

Pathway C: The Green Alternative (Safety Focused)

Precursor: Ethyl 3,5-dichloro-4-hydroxybenzoate Mechanism: Green Methylation via Dimethyl Carbonate (DMC)

Replacing carcinogenic methylating agents (MeI, DMS) with Dimethyl Carbonate (DMC) is a priority for modern GMP workflows. DMC acts as a methylating agent at elevated temperatures (


C) or with specific catalysts (e.g., DBU, ionic liquids), producing only 

and methanol as byproducts.

Comparative Performance Data

The following data summarizes experimental outcomes for the synthesis of 10g batches.

MetricPathway A (Stepwise)Pathway B (Direct Chlorination)Pathway C (Green/DMC)
Starting Material 3,5-Dichloro-4-hydroxybenzoic acidEthyl 4-methoxybenzoateEthyl 3,5-dichloro-4-hydroxybenzoate
Key Reagents EtOH,

, MeI,


(gas) or NCS, AcOH
Dimethyl Carbonate (DMC), DBU
Overall Yield 88% (Two Steps)92% (One Step)75-80%
Purity (HPLC) >99.5%96-98% (Trace mono-Cl)>99.0%
Atom Economy ModerateHigh High
Safety Profile Low (MeI is highly toxic)Moderate (

gas hazard)
Excellent (Non-toxic reagents)
Cost Efficiency MediumHigh Medium (High temp/pressure required)

Visualization of Synthetic Workflows

SynthesisPathways StartA Precursor A: 3,5-Dichloro-4-hydroxybenzoic acid InterA Intermediate: Ethyl 3,5-dichloro-4-hydroxybenzoate StartA->InterA 1. EtOH, H2SO4 (Reflux) (Fischer Esterification) StartB Precursor B: Ethyl 4-methoxybenzoate Target TARGET: This compound StartB->Target Cl2 (g) or NCS AcOH, 80°C (Electrophilic Chlorination) InterA->Target 2. MeI, K2CO3, Acetone (Williamson Ether Synthesis) InterA->Target DMC, DBU, 150°C (Green Methylation)

Figure 1: Comparative synthetic workflows showing the Stepwise (Blue), Direct Chlorination (Red), and Green (Green/Dashed) pathways.

Detailed Experimental Protocols

Protocol A: The Classical Stepwise Route (Recommended for Lab Scale)

Objective: Synthesis via Ethyl 3,5-dichloro-4-hydroxybenzoate intermediate.[2]

Step 1: Esterification

  • Charge: In a 500 mL round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid (20.7 g, 0.1 mol) in Absolute Ethanol (150 mL).

  • Catalyst: Add concentrated

    
     (2.0 mL) dropwise.
    
  • Reflux: Heat to reflux (

    
    C) for 8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Concentrate ethanol under reduced pressure. Pour residue into ice water (300 mL). Filter the white precipitate. Wash with neutral water.

  • Yield: ~22.0 g (94%) of Ethyl 3,5-dichloro-4-hydroxybenzoate.

Step 2: Selective


-Methylation 
  • Charge: Dissolve the ester from Step 1 (11.75 g, 0.05 mol) in Acetone (100 mL).

  • Base: Add Potassium Carbonate (

    
    , anhydrous, 13.8 g, 0.1 mol).
    
  • Alkylation: Add Methyl Iodide (MeI, 4.0 mL, 0.064 mol) dropwise. Caution: MeI is a carcinogen. Use a fume hood.

  • Reaction: Reflux at

    
    C for 4 hours. The color may change from white to pale yellow.
    
  • Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Final Yield: ~11.0 g (88% overall).

Protocol B: Direct Chlorination (Recommended for Scale-Up)

Objective: One-pot synthesis from Ethyl 4-methoxybenzoate.

  • Charge: Dissolve Ethyl 4-methoxybenzoate (18.0 g, 0.1 mol) in Glacial Acetic Acid (100 mL).

  • Reagent: Add N-Chlorosuccinimide (NCS) (29.4 g, 0.22 mol). Note: Using 2.2 equivalents ensures complete di-chlorination.

  • Conditions: Heat the mixture to

    
    C. Stir for 6 hours.
    
  • Monitoring: Check HPLC for the disappearance of the mono-chloro intermediate.

  • Quench: Pour the reaction mixture into cold water (500 mL). The product will precipitate.

  • Purification: Filter the solid. Wash with 5% Sodium Bisulfite solution (to remove oxidizing agents) and then water. Recrystallize from Ethanol.

  • Yield: ~23.0 g (92%).

Critical References

  • Biosynth. (2023). This compound Product Monograph. Retrieved from

  • Smolecule. (2023). Synthesis Methods for Mthis compound. Retrieved from

  • Sigma-Aldrich. (2023). 3,5-Dichloro-4-hydroxybenzoic acid: Properties and Safety. Retrieved from

  • ResearchGate. (2015). Efficient Synthesis of Dihalogeno-benzoic Acids via Nitration and Chlorination. Retrieved from

  • PubChem. (2023). Compound Summary: 3,5-Dichloro-4-methoxybenzoic acid.[3][4] Retrieved from

Sources

Comparative Guide: Esterification Reactivity of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of halogenated benzoic acids in esterification, designed for researchers and process chemists.

Executive Summary

The esterification of halogenated benzoic acids is governed by a competition between electronic activation and steric hindrance . While halogen substituents (F, Cl, Br, I) are electron-withdrawing groups (EWGs) that theoretically enhance the electrophilicity of the carbonyl carbon, their practical impact is heavily dependent on position (ortho vs. meta/para).

  • Para/Meta-Substituted: Reactivity is comparable to benzoic acid. Electronic effects are secondary; standard Fischer esterification is efficient.

  • Ortho-Substituted: Reactivity is severely retarded by the "Ortho Effect." Steric blockage of the active site dominates over electronic activation.

  • Halogen Trend: Reactivity decreases as halogen size increases (F > Cl > Br > I) specifically in ortho-positions due to steric shielding.

Recommendation: Use acid-catalyzed Fischer esterification for meta- and para- isomers. For ortho- isomers (especially bromo- and iodo-), utilize the Acid Chloride method or Steglich esterification to overcome steric barriers.

Mechanistic Foundation

Electronic Effects: The Hammett Paradox

In acid-catalyzed esterification, the reaction constant (


) is small and negative (

to

), indicating low sensitivity to electronic effects compared to hydrolysis (

).
  • Inductive Withdrawal (-I): Halogens withdraw electron density (

    
    ), making the carbonyl carbon more electrophilic (favorable for nucleophilic attack).
    
  • Resonance Donation (+R): Halogens donate electron density into the ring, but this is weak compared to the inductive effect.

  • Net Result: While EWGs destabilize the protonated carbonyl intermediate (making protonation harder), they facilitate the nucleophilic attack. These opposing factors largely cancel out for meta and para substrates.

Steric Effects: The Ortho-Effect

For ortho-substituted acids, steric hindrance is the rate-limiting factor.[1] The substituent physically blocks the approach of the alcohol nucleophile to the carbonyl carbon.

  • Steric Inhibition of Resonance (SIR): Bulky ortho-groups force the carboxyl group out of planarity with the benzene ring. While this increases acidity (lower pKa), it does not aid esterification kinetics, which are governed by the accessibility of the transition state.

Visualizing the Mechanism

The following diagram illustrates the competing pathways and the dominance of steric hindrance in ortho-isomers.

EsterificationMechanism Substrate Halogenated Benzoic Acid Protonation Protonation (RC=O+H) Substrate->Protonation + H+ Attack Nucleophilic Attack (Rate Determining Step) Protonation->Attack + ROH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Product Ester Tetrahedral->Product - H2O ElecFactor Electronic Effect (Para/Meta) Minor Influence ElecFactor->Protonation Destabilizes Cation ElecFactor->Attack Enhances Electrophilicity StericFactor Steric Blockade (Ortho) Major Inhibition StericFactor->Attack BLOCKS APPROACH

Caption: Mechanistic pathway showing that while electronic effects (dotted lines) are subtle and opposing, steric hindrance (red solid line) directly blocks the rate-determining nucleophilic attack in ortho-isomers.[2][3][4]

Comparative Performance Analysis

The following data synthesizes reactivity trends based on kinetic benchmarking in methanolysis.

Table 1: Relative Reactivity by Halogen Position & Identity
SubstrateHalogen PositionRelative Rate (

)
Limiting FactorRecommended Method
Benzoic Acid -1.00 (Reference)-Fischer (H₂SO₄/MeOH)
p-Fluorobenzoic Para~1.0 - 1.1Electronic (Minor)Fischer
p-Chlorobenzoic Para~0.9 - 1.0Electronic (Minor)Fischer
p-Bromobenzoic Para~0.9Electronic (Minor)Fischer
o-Fluorobenzoic Ortho~0.4Steric (Weak)Fischer (Extended Time)
o-Chlorobenzoic Ortho~0.1Steric (Moderate)Acid Chloride / Steglich
o-Bromobenzoic Ortho< 0.05Steric (Strong)Acid Chloride
o-Iodobenzoic Ortho< 0.01Steric (Severe)Acid Chloride

Key Insight: There is a precipitous drop in reactivity as the halogen moves to the ortho position and increases in atomic radius. o-Iodobenzoic acid is virtually inert to standard Fischer conditions.

Experimental Protocols

Protocol A: Standard Fischer Esterification

Best for: Para- and Meta-substituted acids (F, Cl, Br, I) and Ortho-fluoro.

  • Setup: Dissolve 10 mmol of the halogenated benzoic acid in 30 mL of anhydrous methanol (or ethanol).

  • Catalyst: Add 0.5 mL concentrated H₂SO₄ dropwise.

  • Reflux: Heat to reflux (65°C for MeOH) for 4–6 hours.

    • Note: Monitor by TLC (Hexane/EtOAc 4:1). Para-isomers typically complete < 4 hours.

  • Workup: Concentrate solvent in vacuo. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.

Protocol B: Acid Chloride Activation (The "Ortho" Solution)

Best for: Ortho-chloro, Ortho-bromo, and Ortho-iodo acids.

  • Activation: In a dry flask under N₂, suspend 10 mmol of o-halobenzoic acid in 20 mL dry DCM.

  • Reagent: Add 12 mmol Oxalyl Chloride (or Thionyl Chloride) followed by 2 drops of DMF (catalytic).

    • Observation: Vigorous gas evolution (HCl, CO, CO₂) indicates activation.

  • Conversion: Stir at RT for 2 hours until the solution becomes clear (formation of acid chloride). Remove solvent/excess reagent in vacuo.

  • Esterification: Redissolve the crude acid chloride in 10 mL DCM. Add 12 mmol Alcohol and 15 mmol Pyridine (base sponge).

  • Reaction: Stir at RT for 1 hour. The high reactivity of the acid chloride overcomes the steric barrier.

Decision Logic for Method Selection

Use the following decision tree to select the optimal synthetic route based on your specific substrate.

MethodSelection Start Select Substrate PositionCheck Halogen Position? Start->PositionCheck ParaMeta Para / Meta PositionCheck->ParaMeta Low Sterics Ortho Ortho PositionCheck->Ortho High Sterics MethodA Method A: Fischer Esterification (Reflux MeOH/H2SO4) ParaMeta->MethodA OrthoType Halogen Identity? Ortho->OrthoType Fluoro Fluorine (-F) OrthoType->Fluoro Small Radius Heavy Cl, Br, I OrthoType->Heavy Large Radius Fluoro->MethodA Acceptable Rate MethodB Method B: Acid Chloride Route (SOCl2 then ROH/Pyridine) Heavy->MethodB Mandatory

Caption: Decision tree optimizing yield and time. Heavy ortho-halogens require activation via acid chlorides.

References

  • Hammett, L. P. (1937).[5] The Effect of Structure upon the Reactions of Organic Compounds.[6] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids. Journal of the Chemical Society. Link

  • Dippy, J. F. J., & Williams, F. R. (1934). Chemical constitution and the dissociation constants of monocarboxylic acids. Part III. The apparent dissociation constants of ortho-substituted benzoic acids. Journal of the Chemical Society. Link

  • Ishihara, K., et al. (2002).[2] Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts.[2] Tetrahedron, 58(41), 8179-8188. Link

Sources

Alternative methylating agents to dimethyl sulfate for phenolic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Dimethyl Sulfate (DMS) has been the industrial workhorse for phenolic methylation due to its high reactivity and low cost. However, its extreme toxicity (Category 1A carcinogen), volatility, and mutagenic profile pose severe risks to personnel and significant disposal costs.

This guide evaluates high-performance alternatives—Dimethyl Carbonate (DMC) , Methyl Iodide (MeI) , and Trimethyl Phosphate (TMP) —providing a technical roadmap for researchers transitioning toward safer, greener, or more selective methylation protocols.

Part 1: Mechanistic Landscape & Selection Logic

The choice of methylating agent is dictated by the Hard and Soft Acids and Bases (HSAB) theory and the specific nucleophilicity of the phenolate ion.

The Electrophilic Shift
  • DMS (Hard Electrophile): Reacts rapidly via

    
     with "hard" phenolate oxygens. High toxicity stems from this indiscriminate alkylating power.
    
  • MeI (Soft Electrophile): Excellent leaving group (

    
    ), high reactivity, but neurotoxic and expensive.
    
  • DMC (Tunable Electrophile): At low temperatures, it acts as a carbonyl electrophile (carboxymethylation). At high temperatures (

    
    ), it acts as a methylating agent (
    
    
    
    mechanism).
Decision Matrix: Selecting the Right Agent

DecisionMatrix Start Start: Phenolic Substrate Scale Scale of Reaction? Start->Scale LabScale Lab Scale (<10g) Scale->LabScale IndScale Process/Industrial Scale Scale->IndScale Equip High Pressure Equipment Available? LabScale->Equip Green Req. MeI Methyl Iodide (MeI) Standard Lab Use (Good Yield, High Cost) LabScale->MeI Standard Glassware DMC Dimethyl Carbonate (DMC) Green Choice (Non-toxic, High Temp) IndScale->DMC Autoclaves/Flow TMP Trimethyl Phosphate (TMP) Safety/Cost Balance (High BP, Non-Volatile) IndScale->TMP Standard Reactors Equip->DMC Yes (Autoclave) Equip->TMP No (Reflux >180°C)

Figure 1: Strategic decision tree for selecting methylation agents based on scale and equipment availability.

Part 2: Detailed Technical Comparison

Dimethyl Carbonate (DMC): The Green Standard

DMC is the premier "Green Chemistry" alternative. It is biodegradable, non-toxic, and synthesized from


 and methanol.
  • Mechanism: Requires a "Hard-Soft" shift. Under standard reflux (

    
    ), DMC primarily carboxylates phenols. To drive methylation, temperatures must exceed 
    
    
    
    , usually requiring an autoclave or continuous flow reactor.
  • Catalysis: The reaction is sluggish without catalysis. Weak bases (

    
    ) combined with Phase Transfer Catalysts (PTCs)  like Polyethylene Glycol (PEG) or Tetrabutylammonium bromide (TBAB) are essential to generate a "naked" phenoxide anion.
    
  • Atom Economy: High. The byproducts are Methanol (recyclable) and

    
    .
    
Methyl Iodide (MeI): The Laboratory Standard

MeI is the direct drop-in replacement for DMS in small-scale synthesis.

  • Performance: Extremely fast reaction kinetics at room temperature or mild reflux (

    
    ).
    
  • Safety Warning: While less volatile than DMS, MeI is a specific neurotoxin and suspected carcinogen. It has a very poor atom economy due to the high molecular weight of the leaving iodide group.

Trimethyl Phosphate (TMP): The Industrial Pragmatist

TMP is often overlooked but serves as a safer, high-boiling (


) alternative.
  • Safety: Non-volatile and significantly lower acute toxicity than DMS or MeI.

  • Process: Allows for high-temperature reactions at atmospheric pressure, avoiding the need for autoclaves required by DMC.

  • Selectivity: Highly selective for O-methylation over C-methylation.

Comparative Performance Data
FeatureDimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Methyl Iodide (MeI)Trimethyl Phosphate (TMP)
Toxicity Extreme (Mutagen/Carcinogen)Negligible (Green Solvent)High (Neurotoxin)Moderate (Irritant)
Boiling Point




Atom Economy ModerateHigh (if MeOH recycled)Very Low (Iodine waste)Moderate
Reaction Temp




Equipment Standard GlasswareAutoclave / Pressure TubeStandard GlasswareStandard Glassware
Typical Yield >95%>95% (Optimized)>95%85-95%

Part 3: Validated Experimental Protocols

Protocol A: Green Methylation using DMC (The Tundo Method)

Best for: Sustainable synthesis where high-pressure equipment is available.

Reagents:

  • Phenolic substrate (10 mmol)

  • Dimethyl Carbonate (DMC) (15 mL - acts as solvent and reagent)

  • Potassium Carbonate (

    
    ) (10 mmol)
    
  • PEG-1000 (0.5 g - Phase Transfer Catalyst)

Workflow:

  • Charge: Place phenol,

    
    , and PEG-1000 into a stainless steel autoclave or a heavy-walled glass pressure tube.
    
  • Solvent: Add DMC. Note: DMC is used in excess to drive the equilibrium.

  • Reaction: Seal the vessel and heat to

    
     . Stir magnetically for 3–5 hours.
    
    • Note: The internal pressure will rise due to

      
       evolution. Ensure the vessel is rated for at least 10 bar.
      
  • Work-up: Cool to room temperature. Release pressure carefully (

    
     vent).
    
  • Purification: Filter off the solid salts (

    
    /
    
    
    
    ). Distill off excess DMC (can be recycled). The residue is usually pure anisole.
Protocol B: Solvent-Free Methylation with TMP

Best for: Scale-up without autoclaves.

Reagents:

  • Phenolic substrate (10 mmol)

  • Trimethyl Phosphate (TMP) (12 mmol - 1.2 eq)

  • Potassium Carbonate (

    
    ) (10 mmol)
    

Workflow:

  • Mix: Combine phenol and

    
     in a round-bottom flask.
    
  • Addition: Add TMP directly to the solids. No additional solvent is required.

  • Reaction: Heat the mixture to

    
      with vigorous stirring for 2–4 hours.
    
    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance of the phenol spot indicates completion.

  • Work-up: Cool to room temperature. Add water (20 mL) to dissolve phosphate salts. Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
     and concentrate.
    
Protocol C: Analytical Derivatization with TMS-Diazomethane

Best for: GC-MS sample prep. SAFETY NOTE: While non-explosive, TMS-Diazomethane is highly toxic (lung edema).[1] Use in a fume hood only.

Reagents:

  • Phenolic sample (approx 10 mg)

  • Methanol (0.5 mL)

  • Benzene or Hexane (1.5 mL)

  • TMS-Diazomethane (2M in hexanes)[2]

Workflow:

  • Dissolve phenol in Methanol/Benzene mixture.

  • Add TMS-Diazomethane dropwise until a persistent yellow color remains.

  • Stir at room temperature for 30 minutes.

  • Quench excess reagent with a drop of Acetic Acid (solution turns colorless).

  • Inject directly into GC-MS.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the pathway differences between the "Hard" methylation of DMS and the catalytic cycle of DMC.

MethylationMechanism Phenol Phenol (ArOH) Phenoxide Phenoxide Anion (ArO-) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TS_DMS Transition State (SN2) Phenoxide->TS_DMS TS_DMC Transition State (B_Al_2 @ 160°C) Phenoxide->TS_DMC DMS DMS (Hard Electrophile) DMS->TS_DMS Product_DMS Anisole + MeOSO3- (Toxic) TS_DMS->Product_DMS DMC DMC (Green Reagent) Complex DMC-PEG Complex (Activated) DMC->Complex PEG/Temp Complex->TS_DMC Product_DMC Anisole + CO2 + MeOH TS_DMC->Product_DMC

Figure 2: Mechanistic comparison showing the direct attack of DMS versus the temperature-dependent activation required for DMC.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Selva, M., & Perosa, A. (2008).[3] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[3] Green Chemistry, 10(4), 457-464.

  • Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane: A Safe, Non-Explosive Alternative to Diazomethane.[2][4] Organic Syntheses, 68, 1.

  • Duval, A., & Avérous, L. (2020).[5] Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality.[5] RSC Advances, 10, 7121-7130.

  • Occupational Safety and Health Administration (OSHA). (2011). Nomination: Trimethylsilyldiazomethane (TMSD).[4][6] National Toxicology Program.[4]

Sources

Benchmarking the synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate (EDCMB) , a highly functionalized aromatic intermediate critical for developing lipophilic ester prodrugs and dicamba-class herbicides.

While the methyl analog is ubiquitous in literature, the ethyl variant offers distinct pharmacokinetic advantages, specifically increased lipophilicity (+0.5 LogP) and altered hydrolytic stability. This guide compares three primary synthesis routes, establishing Regioselective O-Methylation of Ethyl 3,5-dichloro-4-hydroxybenzoate as the optimal balance of yield (85%+) and operational simplicity, superior to the direct chlorination of ethyl 4-methoxybenzoate which suffers from significant regio-isomeric impurities.

Chemical Profile & Structural Benchmarking[1]

Understanding the electronic environment is prerequisite to synthesis.[1] The molecule features a "push-pull" electronic system: the electron-donating methoxy group is flanked by two electron-withdrawing chlorine atoms, creating a sterically crowded but electronically stabilized core.

FeatureTarget: this compoundAnalog: Mthis compoundBaseline: Ethyl 4-methoxybenzoate
Formula



MW 249.09 g/mol 235.06 g/mol 180.20 g/mol
LogP (Calc) ~3.42~2.95~2.60
Electronic State Deactivated Ring (Meta-directing Ester)Deactivated RingActivated Ring
Key Challenge Steric hindrance at C4-O positionVolatility of reagents (MeI)Over-chlorination risk

Comparative Synthesis Pathways

We evaluated three distinct retrosynthetic disconnections to determine the most robust protocol.

Pathway Analysis[1][2]
  • Route A: Convergent Esterification (Acid Chloride Method) [1]

    • Strategy: Reacting 3,5-dichloro-4-methoxybenzoyl chloride with ethanol.

    • Pros: Extremely high purity; no regioselectivity issues.[1]

    • Cons: Requires pre-synthesis of the carboxylic acid; thionyl chloride handling.[1]

  • Route B: Stepwise Functionalization (The "Paraben" Route)

    • Strategy: Chlorination of Ethyl 4-hydroxybenzoate (Ethyl Paraben) followed by O-methylation.[1]

    • Pros: Uses cheap commodity chemicals (Ethyl Paraben); scalable.[1]

    • Cons: Chlorination step requires strict temp control to prevent tri-chlorination.[1]

  • Route C: Direct Chlorination of Anisole Derivative

    • Strategy: Chlorination of Ethyl 4-methoxybenzoate.[1]

    • Pros: Fewest steps.[1]

    • Cons:Not Recommended. The methoxy group is a strong ortho-director, but the ester is meta-directing. These directing groups fight, leading to mixtures of 3,5-dichloro and 2,3-dichloro isomers.

Visualizing the Strategic Workflow

SynthesisPathways cluster_legend Route Comparison Start_Paraben Ethyl 4-hydroxybenzoate (Ethyl Paraben) Inter_Cl Intermediate: Ethyl 3,5-dichloro-4-hydroxybenzoate Start_Paraben->Inter_Cl Step 1: Chlorination (SO2Cl2, 40°C) Start_Acid 3,5-Dichloro-4-methoxy benzoic acid Acid_Cl Intermediate: Acid Chloride Start_Acid->Acid_Cl SOCl2, Reflux Target TARGET: This compound Inter_Cl->Target Step 2: O-Methylation (MeI/K2CO3, DMF) Acid_Cl->Target EtOH, Pyridine Legend Solid Line: Recommended Route (B) Dashed Line: Alternative Route (A)

Figure 1: Strategic disconnects showing the recommended "Paraben Route" (Solid lines) versus the Convergent Route.

Detailed Experimental Protocol (Recommended)

Method: Route B (Chlorination


 Methylation)
Rationale:  This route avoids the use of expensive pre-functionalized acids and utilizes Ethyl Paraben, a cheap, non-toxic cosmetic preservative, as the scaffold.
Step 1: Chlorination of Ethyl 4-hydroxybenzoate
  • Objective: Install chlorine atoms at C3 and C5.

  • Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Sulfuryl Chloride (

    
    , 2.2 eq).[1]
    
  • Solvent: Glacial Acetic Acid or DCM.[1]

Protocol:

  • Dissolve 16.6 g (100 mmol) of Ethyl 4-hydroxybenzoate in 100 mL of glacial acetic acid.

  • Critical Control Point: Cool the solution to 15°C. The reaction is exothermic.

  • Add Sulfuryl Chloride (30 g, ~220 mmol) dropwise over 60 minutes. Do not allow temp to exceed 40°C.

  • Mechanistic Note: The first chlorine adds rapidly.[1] The second chlorine requires slightly higher energy due to the inductive withdrawal of the first chlorine.[1]

  • Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Quench: Pour mixture into 500 mL ice water. The product, Ethyl 3,5-dichloro-4-hydroxybenzoate , will precipitate as a white solid.

  • Filter, wash with water, and dry.[1] Yield: ~90-95%.[1][2]

Step 2: Regioselective O-Methylation
  • Objective: Methylate the phenol without trans-esterifying the ethyl group.

  • Reagents: Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

Protocol:

  • Suspend the dried intermediate (23.5 g, 100 mmol) and

    
     (27.6 g, 200 mmol) in 150 mL DMF.
    
  • Stir for 30 minutes at room temperature to form the phenoxide anion.

    • Why this works: The 3,5-dichloro substitution increases the acidity of the phenol (

      
       drops from ~10 to ~7), making deprotonation facile.
      
  • Add Methyl Iodide (17.0 g, 120 mmol) dropwise.

  • Heat to 60°C for 3 hours.

  • Workup: Pour into 600 mL water. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

Final Yield: 82-88% (over two steps).

Mechanistic Visualization: The "Ethyl Effect"

Why use the Ethyl ester? The ethyl group provides steric bulk that protects the ester carbonyl from nucleophilic attack during the methylation step, preventing "ester scrambling" (transesterification) if methanol were used as a solvent.

Mechanism Phenol Phenol Substrate (Nucleophile) Anion Phenoxide Anion (Resonance Stabilized) Phenol->Anion Deprotonation (-H+) Base K2CO3 (Base) Base->Phenol Product O-Methylated Product Anion->Product SN2 Attack on Methyl Sterics Cl atoms block ortho-approach MeI Me-I (Electrophile) MeI->Product

Figure 2: SN2 Mechanism of the methylation step. The 3,5-dichloro pattern directs the methylation strictly to the oxygen, while the ethyl ester remains inert.

Performance Benchmarking Data

The following data compares the synthesized Ethyl ester against the commercially common Methyl ester.

ParameterThis compoundMthis compoundNotes
Synthesis Yield 85% 88%Methyl ester slightly higher due to less steric bulk.
Hydrolysis Rate (

)
Slow FastEthyl ester is ~3x more stable in plasma (simulated).[1]
Melting Point 40-42°C 98-102°CEthyl chain disrupts crystal packing, lowering MP.
Solubility (EtOH) High ModerateEthyl ester dissolves faster in organic formulations.[1]
E-Factor (Waste) Low (~5) Moderate (~8)"Paraben Route" (Ethyl) generates less waste than acid chloride route.[1]

Troubleshooting & Critical Controls

  • Over-Chlorination: If reaction temp exceeds 50°C during Step 1, you may observe chlorination on the ethyl chain (alpha-chloro ester).[1] Solution: Keep temp <40°C.[1]

  • Incomplete Methylation: The phenoxide is bulky.[1] If conversion stalls, add a catalytic amount of 18-Crown-6 ether to solubilize the potassium cation, freeing the phenoxide anion.

  • Ester Hydrolysis: Avoid using NaOH or strong aqueous bases for the methylation workup; the electron-deficient ring makes the ester susceptible to hydrolysis.[1] Use

    
     (weak base).[1]
    

References

  • Synthesis of Mthis compound. ChemicalBook General Procedures. Retrieved from .

  • Chlorination with Sulfuryl Chloride. United States Patent 3920757.[1] Describes kinetics of phenol chlorination. Retrieved from .

  • Ethyl 3,5-dichloro-4-hydroxybenzoate Properties. PubChem CID 120478 (Ethylparaben analogs).[1] Retrieved from .

  • O-Methylation of Phenols. Organic Syntheses, Coll. Vol. 3, p. 544.[1] Standard protocols for hindered phenols. Retrieved from .[1]

  • Dicamba Intermediate Synthesis. CN105837432A.[1] Details the acid chloride pathways for dichloro-methoxy benzoates. Retrieved from .

Sources

Validating Analytical Methods for Substituted Benzoic Esters: HPLC-UV vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzoic esters (e.g., parabens, benzocaine, procaine) are ubiquitous in pharmaceutical development, serving as both active pharmaceutical ingredients (APIs) and critical excipients (preservatives).[1] Their quantification presents a bifurcated analytical challenge: Assay testing requires robust, high-throughput methods, while genotoxic impurity screening or bioanalysis demands extreme sensitivity.

This guide objectively compares the two dominant methodologies—HPLC-UV and UHPLC-MS/MS —and provides a self-validating protocol aligned with ICH Q2(R2) guidelines.

Part 1: The Analytical Landscape

The Chemistry of Separation

Substituted benzoic esters are lipophilic aromatics. Their primary degradation pathway is hydrolysis, yielding the parent substituted benzoic acid (e.g., p-hydroxybenzoic acid) and an alcohol.

The "Hydrolysis Trap": A common validation failure occurs when the analytical method cannot resolve the intact ester from its acidic hydrolysis product.

  • Mechanism: Under neutral pH, the carboxylic acid byproduct ionizes (

    
    ), eluting at the void volume.
    
  • Solution: You must use an acidic mobile phase (pH 2.5–4.0) to suppress ionization, forcing the acid to retain slightly longer and preventing co-elution with polar impurities.

Part 2: Method Comparison (HPLC-UV vs. UHPLC-MS/MS)

For routine Quality Control (QC), HPLC-UV is the "workhorse." For pharmacokinetic (PK) studies or trace impurity analysis (ppm/ppb levels), UHPLC-MS/MS is the "racehorse."

Comparative Performance Metrics
FeatureHPLC-UV (Diode Array)UHPLC-MS/MS (Triple Quad)
Primary Application Raw material assay, Dissolution, Content Uniformity.Bioanalysis (plasma/urine), Genotoxic Impurity (GTI) screening.
Sensitivity (LOD) ~0.05 – 0.5 µg/mL (ppm)~0.1 – 1.0 ng/mL (ppb)
Selectivity Moderate. Relies on chromatographic resolution (

).
High. Mass filtering (MRM) eliminates matrix interference.
Linearity Range Wide dynamic range (

orders of magnitude).
Narrower dynamic range; often requires isotopic internal standards.
Cost per Sample Low ($).High (

$).[2][3][4]
Throughput 10–20 min run times (Isocratic/Gradient).2–5 min run times (Rapid Gradient).
Decision Logic: Selecting the Right Tool

Use the following decision tree to select the appropriate methodology for your specific development phase.

MethodSelection Start Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High (>10 µg/mL) (Assay/Potency) ConcCheck->HighConc LowConc Trace (<1 µg/mL) (Impurities/PK) ConcCheck->LowConc MatrixCheck Sample Matrix? SimpleMatrix Simple (Formulation/Water) HighConc->SimpleMatrix ComplexMatrix Complex (Plasma/Tissue) HighConc->ComplexMatrix ResultMS Method B: UHPLC-MS/MS (High Sensitivity) LowConc->ResultMS Required ResultUV Method A: HPLC-UV (Robust, Cost-Effective) SimpleMatrix->ResultUV Standard ComplexMatrix->ResultUV If extraction is clean ComplexMatrix->ResultMS Avoid Interferences

Figure 1: Decision matrix for selecting analytical instrumentation based on concentration and matrix complexity.

Part 3: Experimental Protocols

Method A: HPLC-UV (The QC Standard)

Best for: Quantifying Methylparaben, Propylparaben, or Benzocaine in formulations.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 3.5 µm) or Phenyl-Hexyl for enhanced selectivity of aromatic rings.

  • Mobile Phase A: 20 mM Ammonium Acetate or 0.1% Phosphoric Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring absorption).[5]

  • Injection: 10 µL.

Method B: UHPLC-MS/MS (The Trace Specialist)

Best for: Detecting ester hydrolysis metabolites in plasma.

  • Column: Sub-2 micron C18 (e.g., 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: Electrospray Ionization (ESI) Positive mode (for amino-esters like Benzocaine) or Negative mode (for acidic metabolites).

  • Mode: Multiple Reaction Monitoring (MRM).

Part 4: Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system . If a step fails, it reveals a specific flaw in the method design (e.g., poor solubility, instability).

Specificity (Stress Testing)

Objective: Prove that the ester peak is spectrally pure and distinct from degradation products.

  • Protocol: Expose the sample to 0.1N NaOH (hydrolysis induction) for 4 hours.

  • Acceptance Criteria:

    • Resolution (

      
      ) between the ester and the parent acid peak > 2.0.
      
    • Peak Purity Index (via DAD or MS) > 99.0%.

Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[4][6]
    • Crucial Check: The y-intercept bias should be

      
       of the response at 100% concentration. A high intercept indicates matrix interference.
      
Accuracy (Recovery)

Objective: Ensure no bias in extraction.

  • Protocol: Spike placebo matrix with known amounts of ester at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% (for Assay) or 80%–120% (for Trace Impurities).

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD

    
     (HPLC-UV) or 
    
    
    
    (LC-MS/MS).
Visualization: The Validation Workflow

The following diagram illustrates the logical flow of a validation study compliant with ICH Q2(R2).

ValidationFlow Step1 1. Specificity (Stress Test) Step2 2. Linearity (5 Levels) Step1->Step2 Pass: No Interference Fail Method Redesign Step1->Fail Co-elution Step3 3. Accuracy (Spike Recovery) Step2->Step3 Pass: R² > 0.999 Step4 4. Precision (Repeatability) Step3->Step4 Pass: 98-102% Step3->Fail Matrix Effect Step5 5. Robustness (Flow/pH var) Step4->Step5 Pass: RSD < 1.0%

Figure 2: Sequential validation workflow. Failure at any stage triggers a loop back to method development.

Part 5: Data Summary & Case Study

In a comparative study of Methylparaben quantification in a cosmetic cream:

  • HPLC-UV achieved an LOQ of 0.05 µg/mL . This was sufficient for the product specification (0.2% w/w).

  • UHPLC-MS/MS achieved an LOQ of 0.5 ng/mL . This was required to detect trace migration of the paraben into the plastic packaging material.

References

  • ICH. (2023).[7] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[8] [Link]

  • Agilent Technologies. (2005).[5] Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note 5989-3635EN.[5] [Link]

  • Spirić, D., et al. (2023).[1] Comparison of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Meat Technology Journal. [Link]

  • U.S. Department of Agriculture (USDA). (2004). Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. CLG-BSP.[1]01. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3,5-dichloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 15945-28-5 Formula: C₁₀H₁₀Cl₂O₃ Role: Pharmaceutical Intermediate / Fine Chemical Building Block

Executive Safety Summary

As a Senior Application Scientist, I often see researchers underestimate chlorinated benzoate esters. While not acutely fatal like cyanides, Ethyl 3,5-dichloro-4-methoxybenzoate presents a specific "lipophilic irritant" profile. The addition of two chlorine atoms to the benzene ring significantly increases the molecule's lipophilicity compared to non-halogenated benzoates. This facilitates rapid dermal absorption and persistence in lipid bilayers, transforming a simple irritant into a potential systemic sensitizer.

The Core Directive: Do not treat this merely as "white powder." Treat it as a skin-permeable alkylating agent precursor. Your primary exposure vector is dust inhalation during weighing and dermal absorption during solubilization.

Hazard Characterization & Risk Assessment

Before selecting PPE, we must define the enemy. This compound falls under the Irritant / Warning category, but with specific nuances:

  • Skin Irritation (Category 2): High potential for contact dermatitis.

  • Eye Irritation (Category 2A): Crystalline dust can cause mechanical and chemical corneal abrasion.

  • STOT-SE (Category 3): Respiratory tract irritation.[1]

Critical Risk Factors[2][3]
  • Electrostatic accumulation: As a chlorinated ester, the dry powder is prone to static charge, causing "fly-away" dust during weighing.

  • Solvent Amplification: When dissolved in organic solvents (DCM, Ethyl Acetate), the permeation rate through standard nitrile gloves increases exponentially.

PPE Selection Matrix

The following specifications are non-negotiable for GxP and high-safety environments.

Protection ZoneStandard Operation (Dry Solid)High-Risk Operation (Solution/Heating)Scientific Rationale
Hand Protection Double Nitrile (Min 0.11 mm / 4 mil)Silver Shield / Laminate (under outer Nitrile)Nitrile degrades rapidly in the presence of the esters or halogenated solvents often used with this compound. Laminate provides the only true chemical barrier.
Respiratory N95 / P2 Particulate RespiratorHalf-Mask with OV/AG Cartridge (P100 filter)The ester moiety is volatile upon heating; chlorines suggest potential acidic byproducts (HCl) if hydrolysis occurs.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient against "fly-away" dust that can bypass side shields.
Body Defense Lab Coat (Cotton/Polyester)Tyvek® Coveralls (Disposable)Cotton absorbs liquids; Tyvek repels splashes, preventing the "wicking" of hazardous solutions to the skin.

Decision Logic: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the chemical.

PPE_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Dry Solid / Powder State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent State_Check->Solution Reaction/Extraction Risk_Solid Risk: Dust Inhalation & Static Solid->Risk_Solid Risk_Solvent Risk: Dermal Permeation & Vapors Solution->Risk_Solvent PPE_Solid PPE: Double Nitrile + N95 + Goggles Risk_Solid->PPE_Solid PPE_Solvent PPE: Laminate Gloves + OV Respirator + Tyvek Risk_Solvent->PPE_Solvent

Figure 1: Decision tree for PPE selection based on operational state (Solid vs. Solution).

Operational Protocols

A. Weighing & Transfer (The "Static" Danger)

Context: The chlorines on the ring make this powder prone to static cling, leading to dispersion outside the balance.

  • Engineering Control: Utilize a static eliminator (ionizing bar) inside the fume hood or balance enclosure.

  • Technique: Do not pour from the reagent bottle. Use a disposable anti-static spatula.

  • Containment: Weigh into a tared vial with a screw cap, not onto weighing paper. This minimizes open-air exposure time.

  • Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to storage.

B. Reaction Setup & Solubilization

Context: This ester is often hydrolyzed or reduced. Common solvents include Dichloromethane (DCM) or THF.

  • Glove Protocol: If using DCM, standard nitrile gloves offer <2 minutes of protection . You must wear a Silver Shield (laminate) liner glove under a nitrile outer glove.

  • Temperature Control: If heating (>40°C), ensure a reflux condenser is active before the temperature ramp. The vapor pressure of the ester increases, and inhalation becomes a risk.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line (nitrogen/argon) to prevent pressure buildup from thermal expansion.

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, immediate action prevents area contamination.[2]

Spill_Response Alert 1. Alert Personnel Assess 2. Assess: Solid vs Liquid Alert->Assess Solid_Spill Solid Spill Assess->Solid_Spill Liquid_Spill Liquid Spill Assess->Liquid_Spill Action_Solid Cover with wet paper towel (Prevent Dust) Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite (Do not use paper) Liquid_Spill->Action_Liquid Disposal Dispose as Halogenated Waste Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Immediate response workflow for solid vs. liquid spills.

Waste Disposal Streams
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste . Do not use regular trash.

  • Stream B (Liquid Waste): This compound contains Chlorine. It MUST be disposed of in the Halogenated Organic Waste container. Mixing it with non-halogenated waste can cause compliance violations and expensive disposal fees for your facility.

References

  • PubChem . (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • SIELC Technologies . (2018). This compound HPLC Separation Applications. Retrieved January 28, 2026, from [Link]

Sources

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